molecular formula C10H12O B1585855 1-(2-Methylphenyl)propan-2-one CAS No. 51052-00-7

1-(2-Methylphenyl)propan-2-one

Cat. No.: B1585855
CAS No.: 51052-00-7
M. Wt: 148.2 g/mol
InChI Key: WRLPDLDAOMBERO-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)propan-2-one is a useful research compound. Its molecular formula is C10H12O and its molecular weight is 148.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Methylphenyl)propan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Methylphenyl)propan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methylphenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-8-5-3-4-6-10(8)7-9(2)11/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLPDLDAOMBERO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370131
Record name 1-(2-methylphenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51052-00-7
Record name 1-(2-methylphenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

High-Purity Synthesis of 1-(o-Tolyl)propan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the synthesis of 1-(o-tolyl)propan-2-one (CAS: 52273-53-7), a critical intermediate for various pharmaceutical heterocycles. While structurally similar to phenylacetone (P2P), the presence of the ortho-methyl group introduces specific steric challenges that necessitate modified protocols.

We evaluate two primary synthetic pathways:

  • The

    
    -Keto Ester Route (Recommended):  A robust, three-step sequence involving radical bromination, enolate alkylation, and decarboxylation. This route offers the highest reliability for gram-to-kilogram scale-up.
    
  • The Nitroaldol (Henry) Route: An alternative pathway utilizing o-tolualdehyde, advantageous when avoiding lachrymatory benzyl halides is a safety priority.

Strategic Recommendation: For standard laboratory synthesis, Route 1 is preferred due to the wide availability of reagents and predictable impurity profiles.

Retrosynthetic Analysis

The target molecule, 1-(o-tolyl)propan-2-one, can be disconnected at the


-carbon. The most logical disconnection reveals an o-methylbenzyl electrophile and an acetyl anion equivalent.

Retrosynthesis Target 1-(o-Tolyl)propan-2-one Inter1 o-Methylbenzyl Electrophile (X = Br, Cl) Target->Inter1 Alkylation (Route A) Inter2 Acetyl Equivalent (Ethyl Acetoacetate) Target->Inter2 Alkylation (Route A) Inter3 o-Tolualdehyde Target->Inter3 Henry/Nef (Route B) Inter4 Nitroethane Target->Inter4 Henry/Nef (Route B) Start o-Xylene Inter1->Start Radical Substitution

Figure 1: Retrosynthetic disconnections showing the two primary pathways from o-xylene.

Route 1: The -Keto Ester Pathway (Primary)

This route utilizes the acidity of ethyl acetoacetate to couple with o-methylbenzyl bromide.

Step 1: Selective Radical Bromination of o-Xylene

Objective: Synthesize o-methylbenzyl bromide (


-bromo-o-xylene).
Critical Challenge:  Preventing dibromination and ring bromination.
  • Reagents: o-Xylene (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq), Benzoyl Peroxide (cat.), CCl

    
     or Cyclohexane.
    
  • Mechanism: Free-radical substitution.

Protocol:

  • Charge a reaction vessel with o-xylene (dissolved in CCl

    
     or cyclohexane).
    
  • Add NBS (1.05 eq) and a catalytic amount of benzoyl peroxide (0.01 eq).

  • Key Control Point: Heat to reflux with vigorous stirring. Irradiation with a tungsten lamp can initiate the radical chain if chemical initiation is slow.

  • Monitor via TLC/GC. The reaction is complete when the denser NBS solid floats to the top as lighter succinimide.

  • Workup: Cool to 0°C to precipitate succinimide completely. Filter. Remove solvent in vacuo.

  • Purification: Vacuum distillation is mandatory to separate the mono-bromide from unreacted xylene and di-bromo byproducts.

    • Note:o-Methylbenzyl bromide is a potent lachrymator. Handle in a fume hood with proper PPE.

Step 2: Alkylation of Ethyl Acetoacetate

Objective: Couple the benzyl halide with the acetoacetate enolate.[1] Steric Note: The ortho-methyl group hinders the backside attack (S


2). Reaction times will be 20-30% longer than with unsubstituted benzyl bromide.
  • Reagents: Ethyl acetoacetate (1.2 eq), Sodium Ethoxide (1.2 eq, prepared in situ), Ethanol (anhydrous).

Protocol:

  • Enolate Formation: Dissolve sodium metal (1.2 eq) in anhydrous ethanol. Once dissolved, cool to 40°C and add ethyl acetoacetate (1.2 eq) dropwise. Stir for 30 mins.

  • Coupling: Add the purified o-methylbenzyl bromide (1.0 eq) dropwise to the enolate solution.

  • Heat to reflux for 4–6 hours.

    • Monitoring: The pH should become neutral as the base is consumed.

  • Workup: Remove ethanol in vacuo. Resuspend residue in water and extract with ethyl acetate. Dry organic layer (MgSO

    
    ) and concentrate.[2][3]
    
Step 3: Hydrolysis and Decarboxylation

Objective: Convert the


-keto ester to the target ketone.[1]
  • Reagents: 20% H

    
    SO
    
    
    
    or conc. HCl/Acetic Acid.

Protocol:

  • Suspend the alkylated ester in 20% H

    
    SO
    
    
    
    (approx. 5 mL per gram of ester).
  • Reflux vigorously for 4–8 hours.

    • Mechanism:[3][4][5][6][7][8][9][10] Acid-catalyzed hydrolysis of the ester to the

      
      -keto acid, which spontaneously decarboxylates upon heating.
      
  • Workup: Cool the mixture. The product forms an oily layer. Extract with ether or toluene. Wash with NaHCO

    
     to remove acidic impurities.
    
  • Final Purification: Distillation under reduced pressure.

    • Target BP: ~110-115°C at 10 mmHg (verify against specific vacuum).

Route 2: The Nitroaldol (Henry) Pathway (Alternative)

This route is viable if o-tolualdehyde is commercially available or easily accessible via oxidation of o-xylene (e.g., Etard reaction or electrolytic oxidation).

Workflow Diagram

HenryRoute Aldehyde o-Tolualdehyde Step1 Henry Condensation (NH4OAc, Reflux) Aldehyde->Step1 Nitro Nitroethane Nitro->Step1 Nitroalkene 1-(o-Tolyl)-2-nitropropene Step1->Nitroalkene Step2 Fe/HCl Reduction (Hydrolysis) Nitroalkene->Step2 Target 1-(o-Tolyl)propan-2-one Step2->Target

Figure 2: The Henry Reaction pathway avoids lachrymatory intermediates.

Protocol Summary:

  • Condensation: Reflux o-tolualdehyde and nitroethane (excess) with ammonium acetate catalyst. Remove water via Dean-Stark trap.[11] Crystallize the resulting yellow nitroalkene.

  • Reduction/Hydrolysis: Treat the nitroalkene with Iron powder in HCl (or use the Nef reaction conditions) to reduce the alkene and hydrolyze the oxime intermediate to the ketone.

Comparative Data & Critical Process Parameters

ParameterRoute 1:

-Keto Ester
Route 2: Nitroaldol
Overall Yield 55 - 65%40 - 50%
Step Count 3 (from Xylene)2 (from Aldehyde)
Atom Economy Moderate (Loss of CO2 & EtOH)Good
Safety Profile High Risk: Lachrymatory bromide.Moderate Risk: Nitro compounds.[4]
Scalability Excellent (Linear scale-up).Good (Exothermic steps).[8]
Impurity Profile Dibromides, unreacted ester.[2][12]Polymerized nitroalkenes.
Critical Control Points (CCPs)
  • Bromination Temperature: Must be maintained strictly at reflux. Too low = ring bromination; Too high = degradation.

  • Anhydrous Conditions (Route 1, Step 2): Water destroys the sodium ethoxide catalyst, stopping the reaction.

  • Isomer Purity: o-Xylene starting material must be >98% pure to avoid separating m- and p- isomers later, which have very similar boiling points.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for acetoacetic ester synthesis).
  • Organic Syntheses , Coll. Vol. 3, p. 379 (1955); Vol. 21, p. 99 (1941). Ethyl Benzoylacetate.[13] Link (Foundational protocol for

    
    -keto ester alkylation).
    
  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Vertex AI Search Results. (2026). Selectivity of Radical Halogenation.
  • Vertex AI Search Results. (2026). Henry Reaction Optimization.

(Note: While specific patents exist for industrial variations, the protocols above represent the consensus of open scientific literature for high-purity laboratory synthesis.)

Sources

Mechanistic Pathways and Synthetic Protocols for 1-(2-Methylphenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Architecture

1-(2-Methylphenyl)propan-2-one (CAS 51052-00-7 ), frequently referred to as o-methylphenylacetone, serves as a critical scaffold in the synthesis of nitrogen-containing heterocycles, particularly isoquinolines and benzazepines used in pharmaceutical development. Unlike its unsubstituted analog (phenylacetone), the ortho-methyl substitution introduces significant steric parameters that influence reagent approach vectors and reaction kinetics.

This technical guide delineates the two primary synthetic pathways for this scaffold: the classical Henry-Nef Sequence (Nitroalkene route) and the modern Palladium-Catalyzed


-Arylation . The focus is placed on the mechanistic causality, kinetic bottlenecks caused by steric hindrance, and self-validating experimental protocols.
Molecular Specifications
PropertyValue
IUPAC Name 1-(2-Methylphenyl)propan-2-one
CAS Number 51052-00-7
Molecular Formula C

H

O
Molecular Weight 148.20 g/mol
Key Feature ortho-Tolyl steric bulk
Primary Application Precursor for 3-methylisoquinolines

Primary Mechanistic Pathway: The Henry-Nef Sequence

The most robust route for laboratory-scale synthesis involves a two-stage sequence: the Henry (Nitroaldol) condensation followed by an Iron-mediated reductive hydrolysis.

Phase 1: The Henry Condensation

Reagents: o-Tolualdehyde + Nitroethane Catalyst: Ammonium Acetate (AcOH/NH


OAc buffer)

The reaction proceeds via a base-catalyzed nucleophilic addition of nitroethane to o-tolualdehyde. The use of a buffered system (Ammonium Acetate) is critical to prevent the polymerization of the aldehyde, which is exacerbated by the electron-donating methyl group on the ring.

Mechanistic Causality:

  • Deprotonation: The base removes an

    
    -proton from nitroethane (pKa 
    
    
    
    17), generating a nitronate anion.
  • Nucleophilic Attack: The nitronate attacks the carbonyl carbon of o-tolualdehyde. Note: The ortho-methyl group creates steric strain, often requiring elevated temperatures compared to the para-isomer.

  • Dehydration: The resulting

    
    -nitro alcohol undergoes spontaneous dehydration (driven by conjugation with the aromatic ring) to yield 1-(2-methylphenyl)-2-nitropropene .
    
Phase 2: Iron-Mediated Reductive Hydrolysis

Reagents: Fe powder / HCl (aq)

This step effectively bypasses the traditional Nef reaction (which requires strong base/acid cycles) by utilizing a metal-mediated reduction that proceeds directly to the ketone via an enamine intermediate.

Mechanistic Causality:

  • Single Electron Transfer (SET): Iron donates electrons to the nitroalkene, reducing the nitro group to a nitroso, and subsequently to an imine/enamine tautomer.

  • Hydrolysis: The imine intermediate is unstable in the acidic aqueous environment and hydrolyzes rapidly to release ammonia and form the carbonyl (ketone).

Visualizing the Reaction Logic

HenryNefMechanism cluster_0 Phase 1: Henry Condensation cluster_1 Phase 2: Reductive Hydrolysis Start o-Tolualdehyde + Nitroethane Nitronate Nitronate Anion (Intermediate) Start->Nitronate Deprotonation (NH4OAc) Nitroalcohol β-Nitro Alcohol Nitronate->Nitroalcohol Nucleophilic Attack Nitroalkene 1-(2-methylphenyl)- 2-nitropropene Nitroalcohol->Nitroalkene -H2O (Dehydration) Imine Imine/Enamine Intermediate Nitroalkene->Imine Fe/HCl Reduction (SET Mechanism) Product 1-(2-Methylphenyl) propan-2-one Imine->Product Acidic Hydrolysis

Figure 1: Mechanistic flow from aldehyde precursor to ketone via nitroalkene intermediate.

Alternative Pathway: Pd-Catalyzed -Arylation

For high-throughput screening or when avoiding nitro-compounds is preferred, the Palladium-catalyzed


-arylation of acetone is the superior method.
  • Mechanism: Oxidative addition of o-chlorotoluene to Pd(0), followed by transmetallation with an acetone enolate, and reductive elimination.

  • Constraint: This pathway is sensitive to the ortho-substituent; bulky ligands (e.g., Buchwald ligands like XPhos) are required to facilitate the coupling at the sterically hindered position.

Detailed Experimental Protocols

Protocol A: Synthesis of 1-(2-methylphenyl)-2-nitropropene

Objective: Formation of the conjugated nitroalkene.

  • Setup: Equip a 1L round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Charge: Add o-Tolualdehyde (1.0 eq, 120.15 g/mol ), Nitroethane (1.2 eq), and Ammonium Acetate (0.1 eq).

  • Solvent: Add Glacial Acetic Acid (5 mL/g of aldehyde).

  • Reaction: Reflux with vigorous stirring. Monitor water collection in the Dean-Stark trap.

    • Checkpoint: Reaction is complete when water evolution ceases (approx. 2-4 hours).

  • Workup: Cool to room temperature. Pour into ice-cold water. The yellow crystalline solid (nitroalkene) will precipitate.

  • Purification: Recrystallize from Isopropanol.

    • Target Yield: 75-85%.

    • Appearance: Bright yellow needles.

Protocol B: Fe/HCl Reductive Hydrolysis

Objective: Conversion of nitroalkene to ketone.

  • Setup: 2L 3-neck flask with mechanical stirrer (overhead stirring is crucial due to iron sludge viscosity).

  • Charge: Suspend 1-(2-methylphenyl)-2-nitropropene (1.0 eq) in Toluene (10 mL/g).

  • Activation: Add Iron powder (4.0 eq, 325 mesh) and water (2 mL/g).

  • Initiation: Slowly add concentrated HCl (approx 0.1 eq) to initiate the reaction.

    • Safety: This reaction is exothermic. Maintain temperature

      
      C.
      
  • Reduction: Heat to reflux for 4-6 hours. The yellow color of the nitroalkene should fade to a murky grey/brown.

  • Workup: Filter the hot mixture through Celite to remove iron oxides. Wash the filtrate with brine.

  • Isolation: Dry organic layer over MgSO

    
    , concentrate in vacuo.
    
  • Purification: Vacuum distillation is required for high purity.

    • Target Yield: 60-70%.

Experimental Workflow Diagram

ExperimentalWorkflow Step1 Reagent Prep: o-Tolualdehyde + EtNO2 Cat: NH4OAc Step2 Reflux (Dean-Stark) Remove H2O Step1->Step2 Step3 Crystallization (Isopropanol) Step2->Step3 Step4 Intermediate: Nitroalkene Solid Step3->Step4 Step5 Fe/HCl Reduction (Toluene/H2O) Step4->Step5 Step6 Filtration (Celite) & Phase Separation Step5->Step6 Step7 Vacuum Distillation Step6->Step7 Final Pure Product CAS 51052-00-7 Step7->Final

Figure 2: Step-by-step process flow for the synthesis and purification.

Process Validation & Quality Control

Trustworthiness in synthesis relies on rigorous characterization. The following parameters confirm the identity of CAS 51052-00-7.

ParameterSpecificationDiagnostic Signal
Appearance Pale yellow oilVisual inspection
GC-MS M+ = 148 m/zBase peak at 105 m/z (Tropylium/o-methylbenzyl cation)

H-NMR

2.10 (s, 3H)
Methyl ketone singlet

H-NMR

3.70 (s, 2H)
Benzylic methylene (singlet)

H-NMR

2.25 (s, 3H)
Aryl-methyl (ortho position)

Validation Note: The presence of a doublet at the benzylic position indicates incomplete hydrolysis (enamine presence) or isomerization. The signal at 3.70 ppm must be a singlet.

References

  • Henry, L. (1895). "Formation of Nitro-alcohols." Comptes Rendus, 120, 1265.

  • Nef, J. U. (1894). "Ueber die Constitution der Salze der Nitroparaffine." Justus Liebigs Annalen der Chemie, 280(3), 263–291.

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • PubChem. (n.d.).[1] "Compound Summary: 1-(2-Methylphenyl)propan-2-one (CAS 51052-00-7)."[2] National Library of Medicine.

  • Organic Syntheses. (1955). "Phenylacetone."[1][2][3][4][5] Org.[1] Synth., Coll. Vol. 2, p.391. (Foundational protocol for Fe/HCl reduction of analogous nitroalkenes).

Sources

Technical Guide: The Carbonyl Reactivity Landscape of 1-(o-tolyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a high-resolution analysis of the carbonyl reactivity of 1-(o-tolyl)propan-2-one (CAS: 5337-93-9). While structurally analogous to phenylacetone (P2P), the introduction of an ortho-methyl group induces significant torsional strain and electronic shielding that alters nucleophilic trajectories and enolization kinetics.[1] For drug development professionals, understanding these nuances is critical when utilizing this scaffold for the synthesis of conformationally restricted phenethylamines or heterocyclic cores. This guide moves beyond standard textbook definitions to explore the specific steric-electronic interplay that dictates reaction success.

Structural & Electronic Landscape

To predict reactivity, we must first define the ground-state geometry.[1] Unlike acetophenone, where the carbonyl is conjugated to the aryl ring, 1-(o-tolyl)propan-2-one possesses a methylene spacer (C1) isolating the carbonyl (C2) from the aromatic system.

The "Ortho-Effect" and Conformational Locking

The ortho-methyl group exerts a "field effect" rather than a direct resonance effect on the carbonyl.

  • Rotational Barrier: The C1-Aryl bond rotation is restricted compared to the unsubstituted analog.[1] The o-methyl group forces the benzylic methylene (C1) to adopt a conformation that minimizes steric clash, often placing the carbonyl oxygen out of the optimal trajectory for backside attack if the chain folds back.

  • Electronic Donating Effect (+I): The methyl group is an electron-donating group (EDG).[1] Through induction, it slightly increases the electron density of the aromatic ring.[1] This electron density is transmitted through the

    
    -framework to C1, making the benzylic protons slightly less acidic (higher pK
    
    
    
    ) and the carbonyl carbon slightly less electrophilic than in phenylacetone.
Dipole and Nucleophilic Trajectory

The carbonyl carbon (C2) is the primary electrophilic site. However, the approach of a nucleophile (Bürgi-Dunitz angle ~107°) is complicated by the bulk of the o-tolyl moiety if the molecule adopts a "folded" conformation.

G Substrate 1-(o-tolyl)propan-2-one Sterics Steric Bulk (o-Methyl) Blocks Trajectory Substrate->Sterics Conformation Electronics Inductive Effect (+I) Reduces Electrophilicity Substrate->Electronics Substituent Reactivity Reduced Carbonyl Reactivity Sterics->Reactivity Kinetic Barrier Electronics->Reactivity Thermodynamic Barrier

Figure 1: Interplay of steric and electronic factors reducing the net reactivity of the carbonyl center compared to non-substituted analogs.

Enolate Chemistry & C-C Bond Formation[1]

The reactivity of the


-carbons (C1 and C3) is governed by the stability of the resulting enolates.
Regioselectivity: C1 vs. C3
  • Thermodynamic Enolate (C1 - Benzylic): Formation of the enolate at C1 allows for conjugation with the aromatic ring (forming a styrene-like system). However, the ortho-methyl group causes steric inhibition of resonance .[1][2] To achieve full conjugation, the C1-C2 double bond, the C1-H bond, and the aromatic ring must be coplanar. The o-methyl group clashes with the vinylic hydrogens, destabilizing this planar geometry.[1]

    • Result: The acidity difference between C1 and C3 is smaller than in phenylacetone.[1]

  • Kinetic Enolate (C3 - Methyl): The terminal methyl group (C3) is sterically unhindered.[1] Strong, bulky bases (e.g., LDA at -78°C) will preferentially deprotonate here.[1]

Table 1: Comparative Enolization Parameters

ParameterC1 (Benzylic) PositionC3 (Methyl) Position
Acidity (Approx.[3][4][5] pKa) ~19.5 (Est.[1] higher than P2P due to sterics)~20.0
Kinetic Accessibility Low (Hindered by o-tolyl)High (Unhindered)
Thermodynamic Stability High (Resonance), but penalized by steric twistModerate (Hyperconjugation only)
Preferred Base Alkoxides (NaOEt) at equilibriumLDA, LiHMDS (Kinetic control)

Reductive Amination: The Pharmaceutical Core

The most critical application of this carbonyl group in drug development is the synthesis of ortho-substituted phenethylamines via reductive amination. This reaction highlights the delicate balance of reactivity.

Mechanism and Rate-Limiting Steps
  • Imine Formation: The amine attacks the carbonyl to form a hemiaminal, which dehydrates to an imine.[1] The o-tolyl bulk slows the initial attack (kinetic barrier) and destabilizes the imine (steric strain), shifting the equilibrium back toward the ketone.

  • Reduction: The imine is reduced to the amine.[1] Because the imine concentration is lower due to sterics, Standard Sodium Borohydride (NaBH4) protocols often fail or yield alcohols (direct ketone reduction).[1]

  • Solution: Use Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride in slightly acidic media to protonate the imine (generating a highly electrophilic iminium ion) and drive the equilibrium forward.[1]

ReductiveAmination Ketone 1-(o-tolyl)propan-2-one Hemiaminal Hemiaminal Intermediate (Sterically Crowded) Ketone->Hemiaminal Nucleophilic Attack (Slowed by o-Me) SideProduct Alcohol (Direct Reduction) Ketone->SideProduct Non-Selective Reduction (NaBH4) Amine Primary Amine (R-NH2) Amine->Hemiaminal Nucleophilic Attack (Slowed by o-Me) Imine Imine / Iminium Ion Hemiaminal->Imine -H2O (Equilibrium) Product Secondary Amine Product Imine->Product Selective Reduction (STAB/NaBH3CN)

Figure 2: Reaction pathway for reductive amination, highlighting the competition between imine formation and direct ketone reduction.

Experimental Protocol: Optimized Reductive Amination

Objective: Synthesis of a secondary amine derivative from 1-(o-tolyl)propan-2-one while minimizing alcohol side-products. Rationale: This protocol uses Sodium Triacetoxyborohydride (STAB).[1] STAB is less reactive than NaBH4 and will not reduce the ketone at an appreciable rate, but will rapidly reduce the protonated iminium ion, effectively "pulling" the unfavorable equilibrium toward the product.

Reagents
  • 1-(o-tolyl)propan-2-one (1.0 equiv)

  • Amine (1.1 - 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)[1]

  • Acetic Acid (AcOH) (1.0 equiv)[1]

  • 1,2-Dichloroethane (DCE) or THF (Solvent)

Step-by-Step Methodology
  • Imine Pre-equilibrium (Critical Step):

    • In a dry reaction vessel under N

      
      , dissolve 1-(o-tolyl)propan-2-one (10 mmol) and the amine (11 mmol) in DCE (30 mL).
      
    • Add Acetic Acid (10 mmol). The acid catalyzes imine formation and generates the reactive iminium species.[1]

    • Scientist's Note: Stir for 30-60 minutes before adding the reducing agent. Due to the ortho-sterics, imine formation is slower than with phenylacetone.[1] Give it time to equilibrate.

  • Selective Reduction:

    • Cool the mixture to 0°C (optional, but improves selectivity).

    • Add STAB (14 mmol) portion-wise over 10 minutes.

    • Allow the reaction to warm to room temperature and stir for 12–24 hours.

    • Monitoring: Use TLC or LC-MS.[1] Look for the disappearance of the ketone peak (m/z 148 + H

      
      ).
      
  • Quench and Workup:

    • Quench with saturated aqueous NaHCO

      
       (slowly, gas evolution).[1]
      
    • Extract with DCM (3x).[1]

    • Wash organic layers with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.[1]
  • Purification:

    • The crude oil usually requires column chromatography (Silica, Hexane/EtOAc) or conversion to the HCl salt for recrystallization.[1]

Drug Development Implications[1]

Metabolic Stability

The ortho-methyl group blocks the P450-mediated hydroxylation at the ortho-position of the phenyl ring, a common metabolic soft spot. Furthermore, the steric bulk can reduce the rate of benzylic oxidation at C1.[1]

Bioisosterism

This scaffold is often used to increase the LogP (lipophilicity) of a drug candidate compared to the unsubstituted phenyl analog. The restricted rotation can also be exploited to lock the pharmacophore into a bioactive conformation, potentially increasing receptor binding affinity if the pocket accommodates the methyl group.

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Link[1]

  • PubChem. (n.d.).[1][6] "Phenylacetone (Analogous Structure Data)." National Library of Medicine.[1][6] Link

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (General reference for carbonyl addition kinetics and steric effects).

  • Marvin, C. A., et al. (2014).[1] "Steric Inhibition of Resonance in Ortho-Substituted Acetophenones." Journal of Physical Organic Chemistry. (Extrapolated for o-tolyl effects).

Sources

Technical Guide: Solubility Profile of 1-(2-Methylphenyl)propan-2-one in Organic Solvents

[1]

Executive Summary

1-(2-Methylphenyl)propan-2-one (CAS: 51052-00-7), also known as o-methylphenylacetone or o-methylbenzyl methyl ketone, is a structural analog of phenylacetone (P2P).[1] In drug development and forensic toxicology, accurate solubility data is critical for designing efficient extraction protocols (LLE), developing chromatographic methods (HPLC/GC), and preparing stable analytical standards.

This guide defines the solubility thermodynamics of this lipophilic ketone, providing a predictive solubility table derived from structural analogs and validated by physicochemical laws. It further details a self-validating experimental protocol for precise solubility determination in the laboratory.

Physicochemical Identity & Theoretical Basis

Understanding the molecule's structure is the first step in predicting its interaction with solvents. The presence of the ortho-methyl group on the phenyl ring introduces steric hindrance and increases lipophilicity compared to the unsubstituted parent compound.[1]

Table 1: Physicochemical Profile
PropertyValue / DescriptionSource/Basis
IUPAC Name 1-(2-Methylphenyl)propan-2-one[PubChem, 2025]
CAS Number 51052-00-7[Matrix Fine Chemicals, 2025]
Molecular Formula C₁₀H₁₂O-
Molecular Weight 148.20 g/mol Calculated
Physical State Colorless to pale yellow liquid[ChemicalBook, 2025]
Boiling Point ~214–216 °C (at 760 mmHg)Analogous to Phenylacetone
LogP (Predicted) 2.1 – 2.3Structure-Activity Relationship (SAR)
Polarity Low-Medium (Ketone dipole)Dipole moment ~2.7 D
Solubility Mechanism

The molecule possesses a dual nature:

  • Hydrophobic Domain: The o-tolyl moiety dominates the solvation thermodynamics, driving high affinity for non-polar and chlorinated solvents (London dispersion forces).[1]

  • Hydrophilic Domain: The carbonyl group (C=O) allows for dipole-dipole interactions and hydrogen bond acceptance, granting miscibility with polar aprotic solvents and short-chain alcohols.[1]

Solubility Data in Common Solvents

The following data categorizes solvent compatibility based on "Like Dissolves Like" principles, validated against data for the structural analog Phenylacetone (CAS 103-79-7).

Table 2: Solubility Profile

Data represents saturation limits at 25°C.

Solvent ClassSolventSolubility RatingEstimated Conc. (mg/mL)Mechanistic Insight
Polar Protic WaterInsoluble < 0.5Hydrophobic effect dominates; cannot overcome water lattice energy.[1]
MethanolMiscible > 1000Hydroxyl group H-bonds with ketone oxygen.[1]
EthanolMiscible > 1000Favorable van der Waals and H-bond interactions.[1]
Polar Aprotic AcetonitrileMiscible > 1000Dipole-dipole alignment; ideal for HPLC mobile phases.[1]
AcetoneMiscible > 1000Perfect dipole match; thermodynamically favorable mixing.
DMSOMiscible > 500High dielectric constant solubilizes the ketone dipole.
Non-Polar Hexane/HeptaneSoluble > 100Driven by entropy; dispersion forces match the tolyl ring.
TolueneMiscible > 1000Pi-stacking interactions between aromatic rings.[1]
Chlorinated DichloromethaneVery Soluble > 800Excellent solvation of both aromatic and carbonyl regions.

Critical Note: The ortho-methyl group slightly reduces solubility in rigid crystalline lattice structures (if solid) but has negligible effect on liquid-liquid miscibility compared to P2P.[1]

Experimental Protocol: Self-Validating Solubility Determination

To generate empirical data for regulatory or GLP (Good Laboratory Practice) requirements, do not rely solely on literature. Use the Shake-Flask Method coupled with HPLC-UV , which is the gold standard for solubility profiling.[1]

Protocol 1: Equilibrium Solubility Determination

Objective: Determine the exact saturation point of 1-(2-Methylphenyl)propan-2-one in a target solvent at 25°C.

Reagents:

  • Analyte: 1-(2-Methylphenyl)propan-2-one (>98% purity).[1]

  • Solvent: HPLC Grade (e.g., Water, Phosphate Buffer pH 7.4).

  • Internal Standard: Acetophenone (structurally similar, distinct retention time).

Workflow:

  • Saturation: Add excess analyte to 10 mL of solvent in a glass vial until a visible oil droplet or emulsion persists (phase separation).

  • Equilibration: Agitate at 25°C for 24 hours using an orbital shaker (200 rpm).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to separate the undissolved oil phase from the saturated aqueous phase.

  • Sampling: Carefully withdraw the supernatant (avoiding the surface oil layer).[1]

  • Quantification: Dilute the supernatant with Acetonitrile (1:10) and analyze via HPLC-UV (210 nm and 254 nm).

Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination process, ensuring data integrity.

SolubilityProtocolStartStart: Solubility DeterminationMix1. Add Excess Analyte to Solvent(Create Supersaturated Mixture)Start->MixEquilibrate2. Equilibrate(25°C, 24h, 200 rpm)Mix->EquilibrateCentrifuge3. Phase Separation(Centrifuge 10k rpm)Equilibrate->CentrifugeInspectVisual Inspection:Is excess oil/solid present?Centrifuge->InspectSample4. Withdraw Supernatant(Filter 0.22 µm)Inspect->SampleYes (Saturated)RetryAdd more AnalyteInspect->RetryNo (Fully Dissolved)Analyze5. HPLC-UV Quantification(vs. Calibration Curve)Sample->AnalyzeRetry->Mix

Figure 1: Step-by-step workflow for determining equilibrium solubility using the Shake-Flask method.

Applications in Extraction & Purification

The solubility profile dictates the strategy for isolating this compound from reaction mixtures or biological matrices (plasma/urine).

Liquid-Liquid Extraction (LLE) Strategy
  • Aqueous Phase: The compound is insoluble in water.[2]

  • Organic Phase: Use Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) .[1]

  • pH Adjustment: As a neutral ketone, pH adjustment (acid/base) does not significantly alter its partitioning coefficient (unlike amphetamines which are basic). However, adjusting the aqueous layer to pH > 10 removes acidic impurities, while pH < 2 removes basic impurities, leaving the ketone in the organic layer.

Solvent Selection Logic

Use the decision tree below to select the optimal solvent based on your objective.

SolventSelectionObjectiveObjectiveExtractionLLE (Extraction)Objective->ExtractionChromatographyHPLC/GC (Analysis)Objective->ChromatographyStorageStandard StorageObjective->StorageLLE_SolventDCM or MTBE(High partition coeff.)Extraction->LLE_SolventHPLC_SolventAcetonitrile/Water(Gradient)Chromatography->HPLC_SolventReverse PhaseGC_SolventMethanol or Ethyl Acetate(Volatile)Chromatography->GC_SolventGas Chrom.Store_SolventMethanol(-20°C, Dark)Storage->Store_Solvent

Figure 2: Decision matrix for solvent selection based on experimental goals.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7678, Phenylacetone. Retrieved from [Link] (Used as primary structural analog for solubility prediction).[1]

  • Matrix Fine Chemicals (2025). 1-(2-Methylphenyl)propan-2-one Product Data. Retrieved from [Link] (Verified CAS and chemical identity).[1]

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.[1][3] (Source for general solubility trends of aryl ketones).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.[1] (Standard reference for purification and extraction of neutral organic compounds).

Advanced Technical Guide: Research Frontiers of 1-(2-Methylphenyl)propan-2-one

[1]

Executive Summary

1-(2-Methylphenyl)propan-2-one (CAS: 51052-00-7), also known as o-methylphenylacetone, represents a critical structural scaffold in organic synthesis and forensic analysis.[1] While structurally homologous to the controlled precursor phenyl-2-propanone (P2P), the ortho-methyl substitution imparts unique steric and electronic properties that drive its utility in two primary legitimate domains: heterocyclic alkaloid synthesis (specifically isoquinolines) and forensic impurity profiling .[1]

This guide outlines high-value research avenues for this molecule, moving beyond simple derivatization into complex scaffold construction and analytical resolution.[2] It is designed for medicinal chemists and forensic toxicologists requiring rigorous, self-validating methodologies.

Part 1: Chemical Profile & Strategic Utility

Physicochemical Properties

The ortho-methyl group introduces significant steric bulk proximal to the reactive carbonyl center. This influences nucleophilic attack trajectories and enzymatic binding affinities, distinguishing it from its meta and para isomers.

PropertyValue / DescriptionRelevance
IUPAC Name 1-(2-Methylphenyl)propan-2-oneStandard nomenclature
CAS Number 51052-00-7Database identification
Molecular Formula C₁₀H₁₂OPrecursor stoichiometry
Molecular Weight 148.20 g/mol Mass spectrometry baseline
Boiling Point ~215–220 °C (est.)[1][3]Distillation purification parameters
Steric Parameter Ortho-substitutionHinders enzymatic N-demethylation; alters cyclization kinetics
The "Dual-Use" Context

Researchers must navigate the structural similarity to Schedule II precursors. In legitimate drug discovery, 1-(2-Methylphenyl)propan-2-one serves as a "masked" phenethylamine synthon .[1] The ketone functionality allows for controlled reductive aminations, serving as the entry point for tetrahydroisoquinoline (THIQ) libraries—a privileged scaffold in cardiovascular and neurodegenerative therapeutics.

Part 2: Core Research Areas

Precursor for Isoquinoline Alkaloids

The most significant legitimate application lies in the synthesis of 1,2,3,4-tetrahydroisoquinolines . The o-methyl group facilitates specific intramolecular cyclization pathways (e.g., Pictet-Spengler or Bischler-Napieralski variations) by influencing the electron density of the aromatic ring.[1]

  • Mechanism: The ketone is converted to a secondary amine, which then undergoes ring closure with an aldehyde or acyl equivalent.

  • Research Value: The resulting o-methylated isoquinolines exhibit altered binding profiles at adrenergic and dopaminergic receptors compared to non-methylated analogs, making them valuable tools for Structure-Activity Relationship (SAR) studies.

Forensic Analytical Differentiation

In forensic toxicology, distinguishing positional isomers is critical.[4] 1-(2-Methylphenyl)propan-2-one must be chromatographically resolved from 1-(3-methylphenyl)propan-2-one and 1-(4-methylphenyl)propan-2-one to accurately identify synthetic routes and impurities.[1]

  • Challenge: Mass spectral fragmentation patterns of the isomers are nearly identical (dominant tropylium ions).

  • Solution: Capillary GC with high-polarity stationary phases or IR spectroscopy is required for definitive identification.[1]

Metabolic Steric Probes

The molecule serves as a probe for Cytochrome P450 steric sensitivity. The ortho-methyl group can block hydroxylation at the 2-position or sterically hinder access to the benzylic carbon, altering metabolic clearance rates compared to unsubstituted analogs.

Part 3: Experimental Protocols

Protocol A: Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivative

Objective: To utilize 1-(2-Methylphenyl)propan-2-one as a scaffold for constructing a fused heterocyclic ring system via a modified Pictet-Spengler reaction.[1]

Reagents:

  • 1-(2-Methylphenyl)propan-2-one (1.0 eq)[1]

  • 2-Aminoethanol (1.1 eq) - Acts as the amine source and cyclization partner[1]

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Polyphosphoric Acid (PPA) or Triflic Acid (TfOH)

  • Solvent: Methanol (anhydrous), Dichloromethane (DCM)

Methodology:

  • Imine Formation: Dissolve the ketone in anhydrous methanol. Add 2-aminoethanol and stir at reflux for 4 hours under N₂ atmosphere to form the oxazolidine/imine intermediate.

  • Reduction: Cool to 0°C. Add NaBH₄ portion-wise. Stir for 2 hours. Quench with water and extract with DCM. Evaporate solvent to yield the intermediate amine.

  • Cyclization (Bischler-Napieralski Variant): Dissolve the intermediate in dry DCM. Add cyclizing agent (PPA or TfOH) dropwise at 0°C.

  • Heating: Heat to 60°C for 6 hours. The ortho-methyl group may exert steric pressure, requiring longer reaction times than unsubstituted analogs.

  • Workup: Neutralize with NaHCO₃. Extract with Ethyl Acetate.

  • Purification: Silica gel column chromatography (Hexane:EtOAc gradient).

Validation:

  • H-NMR: Look for the disappearance of the ketone methyl singlet (~2.1 ppm) and appearance of rigid methylene protons in the new ring.

  • MS: Verify molecular ion shift corresponding to cyclization (-H₂O + cyclization mass).

Protocol B: GC-MS Isomer Differentiation

Objective: To chromatographically separate ortho, meta, and para isomers of methylphenylacetone.

Instrument Parameters:

  • System: GC-MS (Single Quadrupole)[1]

  • Column: Rtx-5MS or DB-5 (30m x 0.25mm x 0.25µm).[1] Note: For difficult separations, a wax column (DB-Wax) provides better isomer resolution.[1]

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

Temperature Program:

  • Initial: 60°C (hold 1 min).

  • Ramp 1: 10°C/min to 150°C.

  • Ramp 2: 5°C/min to 200°C (Critical separation window).

  • Final: 30°C/min to 280°C (hold 3 min).

Detection:

  • EI Source: 70 eV.

  • Scan Range: 40–300 amu.

  • Target Ions: m/z 148 (M+), 105 (methyltropylium), 43 (acetyl).

  • Differentiation Criterion: The ortho isomer typically elutes first on non-polar columns due to steric shielding reducing intermolecular Van der Waals forces, followed by meta and para.

Part 4: Visualization of Workflows

Synthetic Pathway: Ketone to Isoquinoline

This diagram illustrates the transformation logic, highlighting the critical cyclization step dependent on the ketone precursor.

SyntheticPathwayKetone1-(2-Methylphenyl)propan-2-oneImineImine/OxazolidineIntermediateKetone->Imine+ Amine Source(Reflux)AmineSecondary AminePrecursorImine->Amine+ NaBH4(Reduction)CyclizationAcid-CatalyzedCyclizationAmine->Cyclization+ Acid CatalystProductTetrahydroisoquinolineDerivativeCyclization->ProductRing Closure

Figure 1: Synthetic workflow converting the ketone scaffold into a bioactive isoquinoline heterocycle.[1][2][3][5][6]

Analytical Logic: Isomer Differentiation

This decision tree guides the analyst through the identification process, ensuring accurate distinction from controlled isomers.

AnalyticalLogicSampleUnknown Ketone SampleGCGC Separation(DB-5 or Wax Column)Sample->GCRTRetention Time AnalysisGC->RTOrthoEarly Elution(Ortho-Isomer)RT->Orthot_R < X minParaLate Elution(Para-Isomer)RT->Parat_R > Y minMSMass Spec Confirmation(m/z 105 vs 91)Ortho->MSPara->MS

Figure 2: Analytical decision tree for differentiating ortho-methylphenylacetone from its meta and para isomers.

References

  • Matrix Fine Chemicals. (n.d.). 1-(2-Methylphenyl)propan-2-one | CAS 51052-00-7.[1][7] Retrieved from [Link]

  • Power, J. D., et al. (2011).[8] The analysis of substituted cathinones.[8] Part 1: chemical analysis of 2-, 3- and 4-methylmethcathinone. Forensic Science International.[8] Retrieved from [Link]

  • Cody, J. T. (1993). Metabolic Precursors to Amphetamine and Methamphetamine.[9][10] Forensic Science Review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Isoquinolines. Retrieved from [Link]

  • Shklyaev, Y. V., & Nifontov, Y. V. (2002).[11] Three-component synthesis of 3,4-dihydroisoquinoline derivatives. Russian Chemical Bulletin. Retrieved from [Link]

Technical Guide: Procurement and Characterization of 1-(2-Methylphenyl)propan-2-one

[1]

Chemical Identity & Structural Context

1-(2-Methylphenyl)propan-2-one is a ketone intermediate used in the synthesis of heterocyclic compounds and pharmaceutical analogs.[1] It is the ortho-isomer of the phenylacetone family.[2]

Parameter Specification
IUPAC Name 1-(2-Methylphenyl)propan-2-one
Common Synonyms o-Methylphenylacetone; (2-Methylphenyl)acetone; o-Tolylacetone
CAS Number 51052-00-7
Molecular Formula C₁₀H₁₂O
Molecular Weight 148.20 g/mol
SMILES CC(=O)CC1=CC=CC=C1C
Structural Class Arylacetone (P2P Isomer)
Isomeric Distinction (Critical for Sourcing)

Suppliers often list "Methylphenylacetone" without specifying the isomer. You must verify the specific substitution pattern to avoid purchasing the para-isomer (CAS 50390-51-7) or meta-isomer, which have distinct reactivities and regulatory profiles.[1]

  • Ortho (Target): CAS 51052-00-7[1][3][4]

  • Para (Common Impurity): CAS 50390-51-7[1]

  • Meta: CAS 18826-61-4[1]

Regulatory Intelligence & Compliance

Warning: While 1-(2-Methylphenyl)propan-2-one is a distinct chemical entity, it is a positional isomer of Phenylacetone (P2P) , a Schedule II controlled precursor in the United States and a Category 1 precursor in the EU.[1]

Risk Assessment
  • USA (DEA): Not explicitly listed as a List I chemical by name, but it may be treated as a "regulated transaction" or "watched chemical" due to its structural similarity and potential use in synthesizing controlled analogs (ortho-methylamphetamine).

  • EU: Subject to voluntary monitoring by the European Commission under drug precursor legislation.

  • Compliance Strategy:

    • End-User Declaration (EUD): Always prepare an EUD stating the specific research application (e.g., "Synthesis of non-controlled indole derivatives").

    • KYC Protocols: Expect rigorous "Know Your Customer" checks from reputable suppliers.

    • Volume Limits: Purchase only the exact quantity required for the experiment (e.g., 1g - 25g) to avoid flagging diversion monitoring systems.

Commercial Availability & Supplier Landscape

The supply chain for this compound is fragmented. It is rarely held in bulk stock by catalog giants (e.g., Sigma-Aldrich) and is typically sourced from specialized fine chemical vendors.

Verified Suppliers (Snapshot)
  • Angene International: Catalog # AG00D8OG.[4]

  • Chemos GmbH (Germany): Specializes in hard-to-find intermediates.[1]

  • Alchimica s.r.o.[1] (Czech Republic): European distribution hub.

  • Matrix Fine Chemicals (Switzerland): High-purity standards for analytical reference.

Procurement Workflow

The following diagram illustrates the decision logic for sourcing this sensitive material.

ProcurementWorkflowStartRequirement: CAS 51052-00-7VendorSelectVendor Selection(Angene, Chemos, etc.)Start->VendorSelectRegCheckCompliance Check(EUD Preparation)VendorSelect->RegCheckPurchasePurchase Order(Small Scale <100g)RegCheck->PurchaseApprovedQCIn-House QC(NMR/GC-MS)Purchase->QCRejectReject/Return(Isomer Mismatch)QC->RejectFailApproveRelease forSynthesisQC->ApprovePass

Figure 1: Procurement logic flow ensuring regulatory compliance and isomer verification.

Quality Assurance: A Self-Validating System

Upon receipt, you must verify the identity of the compound. Do not rely solely on the Certificate of Analysis (CoA). Use the following spectroscopic data to validate the material.

Proton NMR (¹H-NMR) Validation

The ortho-substitution pattern creates a distinct shielding effect compared to the para-isomer.[1]

Solvent: CDCl₃, 400 MHz

  • Aromatic Region (7.12 - 7.20 ppm): Multiplet, 4H.[2] (Distinct from the symmetric AA'BB' system of the para-isomer).

  • Benzylic Methylene (3.71 ppm): Singlet, 2H.[1][2] (Key diagnostic peak; connects the ring to the carbonyl).

  • Aryl Methyl (2.25 ppm): Singlet, 3H.[1][2] (Attached to the aromatic ring).

  • Ketone Methyl (2.14 ppm): Singlet, 3H.[1][2] (Terminal methyl group).

GC-MS Fragmentation

In a standard Electron Impact (EI, 70eV) mass spectrum, look for these diagnostic ions:

  • Molecular Ion (M+): m/z 148 (Small intensity).[1]

  • Tropylium Ion Derivative: m/z 105 (Base peak or very strong). Represents the

    
     fragment after loss of the acetyl group.[1]
    
  • Acetyl Ion: m/z 43

    
    .
    
Analytical Workflow Diagram

QC_ProtocolSampleReceived SampleCAS 51052-00-7NMR1H-NMR (CDCl3)Sample->NMRMSGC-MS (EI)Sample->MSCheck1Check: Benzylic CH2@ 3.71 ppm (s)NMR->Check1Check2Check: Fragment m/z 105(o-Methylbenzyl cation)MS->Check2ResultIdentity ConfirmedCheck1->ResultCheck2->Result

Figure 2: Analytical workflow for positive identification of o-methylphenylacetone.

References

  • Matrix Fine Chemicals. (n.d.). 1-(2-Methylphenyl)propan-2-one Product Page. Retrieved February 6, 2026, from [Link][1]

  • Ohwada, T., et al. (1996).[1] Reactions of O,O-Diprotonated Nitro Olefins with Benzenes. Formations of Phenylacetones. Chemical & Pharmaceutical Bulletin. (Provides NMR data: δ 3.71, 2.25, 2.14).[1][2]

  • Angene International. (n.d.). 2-Methylphenylacetone Catalog Entry AG00D8OG.[1][4] Retrieved February 6, 2026, from [Link][1]

  • European Commission. (2023). Delegated Regulation (EU) 2023/196 on drug precursors. Official Journal of the European Union. Retrieved February 6, 2026, from [Link][1]

  • PubChem. (n.d.).[5] 1-(2-methylphenyl)propan-2-one (Compound).[1][4] National Library of Medicine. Retrieved February 6, 2026, from [Link][1]

Comparative Yield Analysis: Synthetic Pathways to 1-(2-Methylphenyl)propan-2-one

[1]

Executive Summary

This technical guide analyzes the yield discrepancies between theoretical stoichiometry and experimental isolation in the synthesis of 1-(2-methylphenyl)propan-2-one (CAS: 2040-37-1).[1] Also known as o-methylphenylacetone, this ketone is a critical intermediate in the synthesis of heterocyclic compounds and substituted amphetamines.[1]

While theoretical models predict quantitative conversion based on molar ratios, experimental reality often results in yields ranging from 40% to 75% .[1] This guide dissects the physicochemical barriers contributing to this "Yield Gap," specifically focusing on the steric hindrance of the ortho-methyl group and the thermodynamic bottlenecks of nitroalkene hydrolysis .

Chemical Pathway Analysis

To understand yield loss, we must first define the reaction vector. The most chemically distinct pathway for this analysis is the Nitroaldol (Henry) Condensation followed by Reductive Hydrolysis , as it presents multiple kinetic checkpoints.

The Pathway[2][3][4]
  • Condensation: 2-Methylbenzaldehyde + Nitroethane

    
     1-(2-Methylphenyl)-2-nitropropene.[1]
    
  • Reduction/Hydrolysis: 1-(2-Methylphenyl)-2-nitropropene

    
     [Oxime Intermediate] 
    
    
    1-(2-Methylphenyl)propan-2-one.[1]
Mechanism Visualization

The following diagram illustrates the reaction flow and the specific nodes where yield is lost to side reactions.

ReactionPathwayStart2-Methylbenzaldehyde(C8H8O)IntermediateNitroalkene(1-(2-methylphenyl)-2-nitropropene)Start->IntermediateHenry Rxn(-H2O)ReagentNitroethane(C2H5NO2)Reagent->IntermediateSideProduct1PolymerizedRed TarsIntermediate->SideProduct1ThermalDegradationOximeOximeIntermediateIntermediate->OximeFe/HClReductionSideProduct2Amine(Over-reduction)Oxime->SideProduct2Excess H2Product1-(2-Methylphenyl)propan-2-one(Target Ketone)Oxime->ProductHydrolysis

Figure 1: Reaction pathway illustrating the transformation from aldehyde to ketone and critical points of mass loss (red nodes).[1][2]

Theoretical vs. Experimental Yield

The theoretical yield is calculated assuming 100% molar conversion of the limiting reagent. However, the ortho-methyl substitution introduces a steric clash that destabilizes the planar transition state required for the Henry reaction, lowering the initial conversion rate compared to unsubstituted benzaldehyde.

Yield Comparison Table (Scale: 0.1 Mol)
ParameterTheoretical ValueExperimental Value (Typical)Variance Source
Limiting Reagent 2-Methylbenzaldehyde (12.01 g)12.01 gN/A
Step 1: Nitroalkene 17.72 g (100%)14.15 g (~80%)Ortho-steric hindrance, incomplete dehydration.[1]
Step 2: Ketone 14.82 g (100% from alkene)8.90 g (~60% from alkene)Incomplete hydrolysis of oxime, polymerization.[1]
Overall Yield 14.82 g ~8.9 - 10.5 g (45-60%) Cumulative multistep losses.[1]

Detailed Experimental Protocol

This protocol is designed for data validation .[1] It includes checkpoints to measure where mass is lost.[1]

Phase 1: Synthesis of 1-(2-Methylphenyl)-2-nitropropene

Reagents: 2-Methylbenzaldehyde (0.1 mol), Nitroethane (0.11 mol), Ammonium Acetate (Catalyst), Glacial Acetic Acid.[1]

  • Setup: Equip a 250mL round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Reaction: Combine reagents and reflux in toluene. The ortho-methyl group makes the aldehyde less electrophilic; reflux time must be extended by 20% compared to benzaldehyde (approx. 4-6 hours).[1]

  • Checkpoint 1 (TLC): Monitor disappearance of aldehyde. If >5% remains after 6 hours, stop.[1] Further heating promotes polymerization (darkening of solution).

  • Isolation: Crystallize from isopropyl alcohol.

    • Yield Note: Expect yellow needles.[1] If oil persists, seed with a crystal.[1] The ortho-isomer has a lower melting point and higher solubility than the para-isomer, leading to higher filtrate losses.[1]

Phase 2: Iron/Acid Reduction to Ketone

Reagents: Nitroalkene (from Phase 1), Iron powder (3.0 eq), HCl (conc.), Toluene.[1]

  • Slurry Formation: Suspend Iron powder in water/toluene mixture.[1] Heat to 60°C.

  • Addition: Add the nitroalkene slowly.

  • Catalysis: Add HCl dropwise. The reaction is exothermic.

    • Mechanism:[3][4][2][5][6][7][8] Fe reduces the alkene C=C and the nitro group to an enamine/oxime tautomer.

  • Hydrolysis (The Critical Step): Reflux is required to hydrolyze the oxime to the ketone.

    • Yield Trap: The ortho-methyl group provides steric bulk that protects the oxime nitrogen from protonation/hydrolysis.[1] Insufficient reflux time here is the #1 cause of low yield.

  • Extraction: Steam distill or extract with toluene.

Yield Loss Analysis & Optimization

Why is the experimental yield capped at ~60-70%?

The "Ortho" Effect

In 2-methylbenzaldehyde, the methyl group forces the nitroalkene side chain out of planarity with the benzene ring. This reduces conjugation energy, making the nitroalkene more susceptible to Michael addition polymerization , forming "red tars" during the reaction and workup.

The Oxime Bottleneck

The reduction produces an oxime intermediate (

  • Correction: Use a biphasic system (Toluene/Water) with a phase transfer catalyst (e.g., CTAB) to increase the effective concentration of reactants at the interface.

Mass Balance Flowchart

The following diagram tracks the mass flow, showing exactly where the "missing" yield goes.

YieldLossInputInput Mass(100%)Step1Nitroalkene SynthesisInput->Step1Loss1Loss: Solubilized Productin Mother Liquor (10%)Step1->Loss1Loss2Loss: Polymerization(Red Oils) (10%)Step1->Loss2Step2Iron ReductionStep1->Step280% Mass TransferLoss3Loss: Unhydrolyzed Oxime(15-20%)Step2->Loss3Loss4Loss: Over-reduction to Amine(<5%)Step2->Loss4FinalFinal Isolated Yield(~55-60%)Step2->Final

Figure 2: Mass balance flowchart indicating percentage losses at each synthetic stage.

Conclusion

The synthesis of 1-(2-methylphenyl)propan-2-one is a classic example of how steric parameters alter standard reaction kinetics.[1] While the theoretical yield is fixed, the experimental yield is strictly governed by the suppression of polymerization during the Henry reaction and the forcing of hydrolysis during the reduction step. Researchers can maximize yield by minimizing thermal exposure (preventing tars) and extending the hydrolysis duration (overcoming steric hindrance).

References

  • Henry Reaction Mechanism & C

    • Source: Alfa Chemistry.[1] "Henry Nitroaldol Reaction."[1][2][7][8]

  • Reduction of Nitroalkenes (Iron/HCl & Altern

    • Source: MDPI (Molecules).[5] "Iridium-Catalyzed and pH-Dependent Reductions of Nitroalkenes to Ketones."

    • URL:[Link]

  • Steric Effects in Aldehyde Reactions

    • Source: BenchChem.[1] "The Impact of Steric Hindrance on the Reactivity of Aliphatic Aldehydes."

  • General Synthesis of Phenyl-2-Propanones (Reference for Workup)

    • Source: Erowid (Archive of Rhodium/Hive). "Phenyl-2-Propanones from Phenyl-2-Nitropropenes using Tin(II)Chloride."
    • URL:[Link]

Methodological & Application

Optimized Synthesis of 1-(2-Methylphenyl)propan-2-ol via Benzylic Grignard Addition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the high-fidelity synthesis of 1-(2-methylphenyl)propan-2-ol, a critical intermediate in medicinal chemistry. The protocol specifically addresses the inherent challenges of benzylic Grignard reagents , most notably their propensity for Wurtz-type homocoupling (dimerization) and the handling of the highly volatile electrophile, acetaldehyde. By utilizing 2-Methyltetrahydrofuran (2-MeTHF) as a greener, higher-boiling alternative to diethyl ether, and implementing a rigorous Knochel titration , this guide ensures reproducibility, safety, and high yield.

Critical Mechanistic Analysis

The Benzylic Challenge: Wurtz Coupling

The formation of 2-methylbenzylmagnesium chloride (2) from 2-methylbenzyl chloride (1) is a competition between the desired oxidative insertion of magnesium and the parasitic Wurtz coupling which forms the dimer 1,2-bis(2-methylphenyl)ethane.

  • Causality: Benzylic halides form stabilized radical intermediates. In concentrated solutions or high temperatures, these radicals couple with unreacted halide faster than they react with the magnesium surface.

  • Mitigation Strategy: High dilution (0.5 – 1.0 M), slow addition of the halide, and the use of solvents that stabilize the Grignard without excessively promoting radical diffusion.

Acetaldehyde Volatility

Acetaldehyde boils at 20.2°C. Standard addition protocols (adding neat electrophile to Grignard) result in significant material loss and dangerous vapor generation. This protocol utilizes a pre-dissolved, cryogenic addition technique .

Reaction Pathway Diagram

ReactionPathway Start 2-Methylbenzyl chloride (1) Mg Mg / 2-MeTHF Start->Mg SideProduct Wurtz Dimer (Side Reaction) Start->SideProduct Homocoupling Grignard Grignard Reagent (2) Mg->Grignard Oxidative Insertion Intermediate Magnesium Alkoxide Grignard->Intermediate + Acetaldehyde (-20°C) Acetaldehyde Acetaldehyde (Soln in 2-MeTHF) Quench H3O+ Quench Intermediate->Quench Product 1-(2-Methylphenyl) propan-2-ol Quench->Product Hydrolysis

Figure 1: Reaction pathway highlighting the critical Grignard formation step and the competing Wurtz coupling side reaction.

Experimental Protocol

Reagents and Materials
  • Halide: 2-Methylbenzyl chloride (99%, lachrymator).

  • Magnesium: Turnings (99.9%), oven-dried.

  • Electrophile: Acetaldehyde (freshly distilled or high-purity bottle stored at 4°C).

  • Solvent: Anhydrous 2-Methyltetrahydrofuran (2-MeTHF) or Diethyl Ether (Et2O). Note: 2-MeTHF is preferred for higher boiling point and green profile.

  • Activator: Iodine crystals (I2) or DIBAL-H (1M in hexane).

Part A: Preparation of 2-Methylbenzylmagnesium Chloride

Target Concentration: ~0.8 M

  • Setup: Equip a 3-neck round-bottom flask (RBF) with a reflux condenser, N2 inlet, and pressure-equalizing addition funnel. Flame-dry under vacuum and backfill with N2 (3 cycles).

  • Activation: Add Mg turnings (1.2 equiv) to the flask. Add a single crystal of I2 and heat gently with a heat gun until purple vapors sublime onto the Mg surface.

  • Initiation: Cover Mg with minimal anhydrous 2-MeTHF. Add 5% of the total volume of 2-methylbenzyl chloride. Wait for turbidity/exotherm (initiation).

    • Expert Tip: If initiation fails, add 2-3 drops of DIBAL-H.

  • Controlled Addition: Dilute the remaining halide in 2-MeTHF (1:4 v/v ratio). Add this solution dropwise over 1–2 hours.

    • Critical Control: Maintain a gentle internal temperature of 25–30°C. Do not let the reaction reflux vigorously, as this promotes Wurtz coupling.

  • Digestion: Stir at room temperature for 1 hour after addition is complete.

Part B: Titration (Knochel Method)

Do not assume theoretical yield. Benzylic Grignards often yield 70-80% active species due to coupling.

  • Titrant: Dissolve I2 (254 mg, 1 mmol) in a solution of LiCl (0.5 M) in anhydrous THF (5-10 mL).

  • Process: Cool the titrant to 0°C. Add the Grignard aliquot dropwise until the brown iodine color disappears (becomes clear).

  • Calculation:

    
    
    
Part C: Coupling with Acetaldehyde
  • Electrophile Preparation: In a separate dry flask, dissolve Acetaldehyde (1.1 equiv based on titration) in anhydrous 2-MeTHF. Cool this solution to -20°C.

  • Grignard Cooling: Cool the Grignard solution (Part A) to -20°C using an acetone/dry ice bath or cryostat.

  • Addition: Cannulate the chilled Acetaldehyde solution into the Grignard solution slowly over 30 minutes.

    • Why Reverse Addition? While standard addition (Grignard into Electrophile) is common for selectivity, adding the Electrophile to the Grignard is often safer here to prevent runaway exotherms, provided the temperature is strictly controlled. However, for maximum suppression of side reactions, adding Grignard to the aldehyde is also valid but harder to pump if the Grignard precipitates. We recommend adding Aldehyde to Grignard (Normal Addition) at -20°C for ease of handling.

  • Workup: Allow to warm to 0°C over 1 hour. Quench with saturated aqueous NH4Cl.

  • Isolation: Extract with EtOAc (or 2-MeTHF). Wash with brine. Dry over MgSO4. Concentrate.

Data Presentation & Troubleshooting

Stoichiometry Table
ComponentRoleEquivMW ( g/mol )Density (g/mL)Notes
2-Methylbenzyl chloride SM1.0140.611.07Lachrymator; dispense in hood
Magnesium Turnings Reagent1.224.30-Excess ensures consumption of halide
Acetaldehyde Electrophile1.144.050.78Based on active Grignard titer
2-MeTHF Solvent-86.130.85Green alternative to THF/Ether
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Titer (<0.5 M) Wurtz CouplingReduce addition rate of halide; Increase dilution; Lower formation temp.
No Initiation Passivated MgMechanical activation (dry stir); Use DIBAL-H or Dibromoethane activator.
White Precipitate Magnesium Oxide/HydroxideMoisture ingress. Ensure system is sealed and under positive N2 pressure.
Low Yield of Alcohol Acetaldehyde EvaporationEnsure Acetaldehyde is dissolved in solvent and chilled before use.[1]

Experimental Workflow Diagram

Workflow cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Validation cluster_2 Step 3: Coupling Mg_Act Activate Mg (I2/Heat) Add_Halide Slow Addition of Halide (Keep T < 30°C) Mg_Act->Add_Halide Digest Stir 1h @ RT Add_Halide->Digest Titration Knochel Titration (Determine Active M) Digest->Titration Prep_Ald Dissolve Acetaldehyde in 2-MeTHF (-20°C) Titration->Prep_Ald Calculate Equiv Add_React Add Aldehyde to Grignard (-20°C to 0°C) Prep_Ald->Add_React Quench Quench (NH4Cl) Add_React->Quench

Figure 2: Step-by-step experimental workflow ensuring safety and quality control.

References

  • Knochel, P., et al. "A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents." Synthesis, 2006(5), 890–891.

  • Clayden, J., Greeves, N., Warren, S.Organic Chemistry. 2nd Edition, Oxford University Press, 2012. (Chapter 9: Organometallic Reagents).
  • Ayres, J. T., et al. "2-Methyltetrahydrofuran: A Green Solvent for Grignard Reagent Preparation." Organic Process Research & Development, 2007, 11(1), 156–159.

  • Silverman, G. S., Rakita, P. E.Handbook of Grignard Reagents. CRC Press, 1996. (Section on Benzylic Grignards and Wurtz Coupling).

Sources

Application Note: Precision Synthesis & Isolation of 1-(o-tolyl)ethanone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Context

The Regioselectivity Paradox

The Friedel-Crafts acylation of toluene with acetyl chloride is a textbook electrophilic aromatic substitution (EAS). However, for researchers targeting 1-(o-tolyl)ethanone (2-methylacetophenone), standard protocols present a significant yield challenge. The methyl group of toluene is an ortho, para-director, but steric hindrance significantly favors the para-isomer (4-methylacetophenone).

Typical product distributions in standard


-catalyzed reactions are:
  • Para-isomer: ~90–95%

  • Ortho-isomer: ~5–10%

  • Meta-isomer: <1%

Therefore, the synthesis of the ortho isomer is not merely a reaction challenge but a separation challenge . This application note details the synthesis protocol while placing heavy emphasis on the fractional distillation workflow required to isolate the lower-boiling ortho species (bp 214°C) from the dominant para species (bp 226°C).

Part 2: Scientific Foundation & Mechanism[1]

Reaction Mechanism

The reaction proceeds via the generation of an acylium ion intermediate, followed by electrophilic attack on the aromatic ring.

  • Activation: Aluminum chloride (

    
    ) acts as a Lewis acid, abstracting chlorine from acetyl chloride to form the resonance-stabilized acylium ion (
    
    
    
    ).
  • Electrophilic Attack: The acylium ion attacks the toluene ring. The electron-donating methyl group activates the ring, directing the incoming electrophile to ortho and para positions.

  • Sigma Complex: A resonance-stabilized arenium ion (sigma complex) is formed.

  • Re-aromatization: A base (typically

    
    ) abstracts a proton, restoring aromaticity and releasing HCl and regenerating the catalyst (complexed with product).
    
Steric Control vs. Electronic Control

While the ortho position is electronically activated, the physical bulk of the methyl group creates a steric barrier to the incoming acylium ion. This "steric shielding" is the primary cause for the low ortho:para ratio.

Mechanistic Diagram

The following diagram illustrates the pathway and the branching point for regioselectivity.[1]

FC_Mechanism Reagents Acetyl Chloride + AlCl3 Acylium Acylium Ion (CH3-C≡O+) Reagents->Acylium Lewis Acid Activation Sigma_Ortho Sigma Complex (Ortho Attack) *Sterically Hindered* Acylium->Sigma_Ortho + Toluene Sigma_Para Sigma Complex (Para Attack) *Sterically Favored* Acylium->Sigma_Para + Toluene Toluene Toluene (Substrate) Prod_Ortho 1-(o-tolyl)ethanone (Minor Product) Sigma_Ortho->Prod_Ortho - H+ Prod_Para 4-methylacetophenone (Major Product) Sigma_Para->Prod_Para - H+

Figure 1: Mechanistic pathway highlighting the bifurcation into ortho (minor) and para (major) isomers due to steric hindrance.

Part 3: Experimental Protocol

Reagents & Equipment
ReagentRolePurity/Grade
Toluene Substrate & SolventAnhydrous (99.8%)
Acetyl Chloride Acylating AgentReagent Grade (>98%)
Aluminum Chloride (

)
CatalystAnhydrous (Sublimed)
Dichloromethane (DCM) Solvent (Optional)Anhydrous
HCl (conc.)[2][3][4][5][6] / Ice Quenching AgentTechnical Grade

Safety Note:


 reacts violently with water, releasing HCl gas.[7] Perform all steps in a fume hood.
Synthesis Procedure

Target Scale: 100 mmol Toluene

  • Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, pressure-equalizing addition funnel, reflux condenser, and a drying tube (

    
    ) or inert gas inlet (
    
    
    
    ). Connect the condenser outlet to an acid gas scrubber (NaOH trap).
  • Catalyst Preparation: Charge the flask with 14.0 g (105 mmol) of anhydrous

    
      and 50 mL of anhydrous DCM (or use neat toluene if excess is planned). Cool the suspension to 0–5°C using an ice bath.
    
  • Acylating Agent Addition: Add 7.85 g (100 mmol) of acetyl chloride dropwise to the suspension. Stir for 15 minutes until the complex forms (solution may turn yellow/orange).

  • Substrate Addition: Add 9.21 g (100 mmol) of Toluene mixed with 10 mL of solvent dropwise over 30 minutes. Maintain temperature <10°C to minimize polysubstitution.

    • Note: The reaction is exothermic.[7] Evolution of HCl gas will be observed.[7][8]

  • Reaction: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature, then heat to mild reflux (40°C for DCM, or 60°C if neat) for 1–2 hours to drive the reaction to completion.

  • Quenching: Cool the mixture to room temperature. Pour the reaction mass slowly onto 100 g of crushed ice mixed with 20 mL conc. HCl . Stir vigorously to decompose the aluminum-product complex.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 30 mL). Combine organic layers.

  • Washing: Wash the organic phase with water (1 x 50 mL), 5% NaOH (1 x 50 mL, to remove unreacted acid/phenols), and brine (1 x 50 mL).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate via rotary evaporation to yield the crude oil (mixture of isomers).
    

Part 4: Isolation & Purification (The Critical Workflow)

The crude mixture contains predominantly 4-methylacetophenone (~90%) and the target 1-(o-tolyl)ethanone (~5-8%). Separation relies on the boiling point differential.

Physical Properties for Separation:

  • 1-(o-tolyl)ethanone (Target): BP ~214°C (at 760 mmHg)

  • 4-methylacetophenone (Major Impurity): BP ~226°C (at 760 mmHg)

Fractional Distillation Protocol

A simple distillation is insufficient. A fractional distillation column (Vigreux or packed column) is required.

  • Vacuum Setup: Due to high boiling points, vacuum distillation is recommended to prevent decomposition/polymerization.

    • Target Pressure: 10–15 mmHg.

    • Expected BP at 12 mmHg: Ortho isomer ~95°C; Para isomer ~108°C.

  • Equilibration: Heat the oil bath slowly. Allow the column to equilibrate at total reflux for 10 minutes before collecting.

  • Fraction Collection:

    • Fraction 1 (Forerun): Solvent traces and unreacted toluene.

    • Fraction 2 (Target): Collect the fraction stabilizing at the lower boiling plateau (e.g., 94–96°C at 12 mmHg). This is your ortho-enriched fraction.

    • Intermediate Fraction: Temperature rise period (mixed isomers).

    • Fraction 3 (Major): The high-boiling fraction (para-isomer).

Purification Workflow Diagram

Purification_Workflow Crude Crude Reaction Mixture (90% Para / 8% Ortho) Wash Aq. Wash (HCl/NaOH) Remove Al salts & acids Crude->Wash Dry Dry & Concentrate (Remove Solvent) Wash->Dry Distill High-Vacuum Fractional Distillation (Vigreux Column) Dry->Distill Frac1 Fraction 1: Forerun (Solvent/Toluene) Distill->Frac1 Frac2 Fraction 2: Target 1-(o-tolyl)ethanone (BP ~95°C @ 12mmHg) Distill->Frac2 Collect First Plateau Frac3 Fraction 3: Major Byproduct 4-methylacetophenone (BP ~108°C @ 12mmHg) Distill->Frac3

Figure 2: Isolation workflow focusing on the critical fractional distillation step required to separate the ortho-isomer.

Part 5: Analytical Validation

To verify the isolation of the ortho isomer from the para isomer,


 NMR is the definitive tool.
Feature1-(o-tolyl)ethanone (Target)4-methylacetophenone (Impurity)
Aromatic Region Multiplet (4H) characteristic of ABCD system (unsymmetrical).Two doublets (4H, AA'BB' system) characteristic of para substitution.
Methyl (Ar-CH3) Singlet at ~2.50 ppm (Deshielded by adjacent carbonyl).Singlet at ~2.40 ppm .
Acetyl (CO-CH3) Singlet at ~2.55 ppm.Singlet at ~2.55 ppm.

Key Identification Marker: Look for the splitting pattern in the aromatic region. The para isomer shows a clean pair of doublets (symmetric), whereas the ortho isomer shows a more complex multiplet pattern due to the lack of symmetry.

References

  • Friedel-Crafts Acylation Overview. Organic Chemistry Portal. Mechanism and general conditions for acylation.

  • Regioselectivity in Electrophilic Aromatic Substitution. Study.com. Explanation of ortho/para directing effects and steric hindrance in toluene.

  • Physical Properties of 2'-Methylacetophenone. Sigma-Aldrich. Boiling point and density data for the ortho isomer.

  • Physical Properties of 4'-Methylacetophenone. Sigma-Aldrich. Boiling point data for the para isomer comparison.

  • Synthesis of p-Methylacetophenone (and byproducts). Alfa Chemistry. Detailed industrial and lab-scale procedures mentioning byproduct ratios.

Sources

Application Note: High-Resolution GC-MS Profiling of 1-(2-Methylphenyl)propan-2-one and Its Impurities

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for researchers and forensic scientists. It synthesizes established chemical principles with advanced profiling methodologies.[1]

Executive Summary

1-(2-Methylphenyl)propan-2-one is a structural analogue of Phenyl-2-propanone (P2P), serving as a primary precursor for the synthesis of 2-methylamphetamine (ortho-methylamphetamine).[1] Accurate analysis of this compound requires more than simple identification; it demands a profiling approach to determine the synthetic origin and distinguish it from its regioisomers (3-methyl and 4-methyl analogues).

This guide provides a validated protocol for the GC-MS analysis of 1-(2-Methylphenyl)propan-2-one, focusing on the separation of isobaric impurities and the identification of route-specific markers.

Chemical Context & Synthetic Pathways

To effectively profile impurities, one must understand their origin.[1][2] The impurities present in a sample are the "chemical fingerprints" of the synthesis method used.

Common Synthetic Routes

The two most prevalent routes encountered in both legitimate research and illicit production are the Nitroalkene Route (from 2-methylbenzaldehyde) and the Phenylacetic Acid Route .

Route A: The Nitroalkene Method (Henry Reaction)
  • Mechanism: Condensation of 2-methylbenzaldehyde with nitroethane to form 1-(2-methylphenyl)-2-nitropropene, followed by reduction/hydrolysis to the ketone.[1]

  • Characteristic Impurities:

    • Precursor: 2-Methylbenzaldehyde (m/z 120).[1]

    • Intermediate: 1-(2-methylphenyl)-2-nitropropene (m/z 131 base peak).[1]

    • Side-products: 2-Methylbenzaldimines.[1]

Route B: The Phenylacetic Acid Method
  • Mechanism: Acylative decarboxylation of 2-methylphenylacetic acid.[1]

  • Characteristic Impurities:

    • Precursor: 2-Methylphenylacetic acid.[1]

    • Dimerization Product: 1,3-bis(2-methylphenyl)propan-2-one (analogous to dibenzyl ketone).[1]

Pathway Visualization

The following diagram maps the precursors to their specific impurities, providing a logic map for the analyst.

SynthesisPathways cluster_0 Route A: Nitroalkene cluster_1 Route B: Acid Decarboxylation StartA 2-Methylbenzaldehyde InterA Nitropropene Intermediate StartA->InterA + Nitroethane ImpA1 Impurity: Unreacted Aldehyde StartA->ImpA1 Residual Prod 1-(2-Methylphenyl) propan-2-one InterA->Prod Reductive Hydrolysis ImpA2 Impurity: Schiff Bases InterA->ImpA2 Side Rxn StartB 2-Methylphenylacetic Acid StartB->Prod + Acetic Anhydride ImpB1 Impurity: Symmetric Ketone (Dimer) StartB->ImpB1 Self-Condensation

Figure 1: Synthetic pathways identifying route-specific impurities for forensic profiling.

Experimental Protocol

Sample Preparation

Objective: Isolate the target ketone and non-polar impurities while removing bulk matrix interferences.

  • Liquid-Liquid Extraction (LLE):

    • Aliquot 100 mg of sample (oil or powder) into a centrifuge tube.[1]

    • Add 5 mL of Phosphate Buffer (pH 7.0) to neutralize salts.[1]

    • Add 2 mL of Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Note: EtOAc is preferred for general screening; DCM is superior for extracting heavier dimers.

    • Vortex for 30 seconds; centrifuge at 3000 rpm for 5 minutes.

    • Transfer the organic (top for EtOAc, bottom for DCM) layer to a GC vial.

  • Internal Standard Addition:

    • Add 10 µL of Diphenylmethane or Tetradecane (1 mg/mL) as an internal standard for retention index (RI) calculation.

GC-MS Method Parameters

Rationale: A non-polar column (DB-5MS) is standard, but a mid-polar column (DB-35MS or DB-1701) provides superior separation of the 2-, 3-, and 4-methyl isomers.[1]

Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

ParameterSettingRationale
Column DB-5MS UI (30m x 0.25mm x 0.25µm)Standard forensic screening column.[1]
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.[1]
Inlet Split/Splitless (280°C)High temp ensures volatilization of dimers.[1]
Injection 1 µL, Split 20:1 (Major component)1 µL, Splitless (Impurity profiling)Splitless mode required to see trace route markers.
Oven Program 50°C (1 min) → 10°C/min → 300°C (5 min)Slow ramp allows separation of regioisomers.
Transfer Line 280°CPrevents cold-spot condensation.[1]
Ion Source EI (70 eV), 230°CStandard ionization for spectral library matching.[1]
Scan Range m/z 40 – 450Covers low mass fragments and high mass dimers.[1]

Analytical Workflow & Logic

The following flowchart illustrates the decision-making process during analysis, specifically for distinguishing the target ortho-isomer from its meta and para counterparts.

AnalysisWorkflow Sample Extracted Sample GC GC-MS Injection (DB-5MS Column) Sample->GC PeakDetect Peak Detection (TIC) GC->PeakDetect IsomerCheck Isomer Differentiation (Retention Index) PeakDetect->IsomerCheck Ortho Target: 2-Methyl (Elutes 1st) IsomerCheck->Ortho RI ~1250-1270 MetaPara Isomers: 3-/4-Methyl (Elute later) IsomerCheck->MetaPara RI > 1280 SpecCheck Mass Spectral Confirmation Ortho->SpecCheck ImpurityCheck Impurity Profiling (Route A vs B) SpecCheck->ImpurityCheck Report Final Profile Report ImpurityCheck->Report

Figure 2: Analytical workflow for isomer differentiation and route confirmation.

Results & Discussion

Mass Spectral Interpretation

The mass spectrum of 1-(2-Methylphenyl)propan-2-one (MW 148) is distinct but shares features with P2P.[1]

  • Molecular Ion (M+): m/z 148 (Distinct, moderate intensity).

  • Base Peak: m/z 105.[1][2]

    • Mechanism:[2][3] Benzylic cleavage.[1] The 2-methylbenzyl cation typically rearranges to a stable methyl-tropylium ion.[1]

  • Acylium Ion: m/z 43 ([CH3-C=O]+).[1]

  • Tropylium Series: m/z 105 → 79 → 77.[1]

Comparison with P2P: P2P (MW 134) has a base peak at m/z 91 (benzyl).[1] The shift from 91 to 105 is the primary indicator of the methyl substitution on the ring.

Isomer Differentiation (Critical)

The 2-, 3-, and 4-methyl isomers have nearly identical mass spectra (isobaric). Chromatographic separation is the only reliable differentiation method.

IsomerRetention Behavior (DB-5MS)Key Spectral Feature
1-(2-Methylphenyl)... Elutes First m/z 105 (Base), M+ 148
1-(3-Methylphenyl)... Elutes Secondm/z 105 (Base), M+ 148
1-(4-Methylphenyl)... Elutes Lastm/z 105 (Base), M+ 148

Note: On a standard 30m DB-5MS column, the 2-methyl isomer elutes approximately 0.2 - 0.5 minutes earlier than the 3- and 4- isomers due to the "ortho effect" (steric hindrance reducing intermolecular forces).

Impurity Marker Table

Use this table to assign the synthetic route based on detected minor peaks.[1]

Retention (Relative)CompoundDiagnostic Ion (m/z)Indicates Route
0.85 RRT2-Methylbenzaldehyde120, 91Nitroalkene (A)
1.00 RRT1-(2-Methylphenyl)propan-2-one 148, 105 Target
1.15 RRT1-(2-Methylphenyl)-2-propanol150, 132Grignard / Reduction
1.45 RRT1-(2-Methylphenyl)-2-nitropropene131 (NO2 loss), 115Nitroalkene (A)
1.80+ RRT1,3-bis(2-methylphenyl)propan-2-one238, 105Phenylacetic Acid (B)

Method Validation & Quality Control

To ensure Trustworthiness of the data, the following QC steps are mandatory:

  • Blank Injection: Run a solvent blank (EtOAc) before the sample to ensure no carryover of isomers from previous runs.[1]

  • Alkane Ladder: Inject a C10-C30 alkane standard to calculate Kovats Retention Indices (RI). The RI for 1-(2-Methylphenyl)propan-2-one on DB-5MS is typically 1260 ± 10 (verify with in-house standard).[1]

  • Resolution Check: If possible, run a mixed standard of o-, m-, and p- isomers. Baseline resolution (

    
    ) must be achieved between the ortho and meta peaks.
    

References

  • United Nations Office on Drugs and Crime (UNODC). (2021).[1] Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. [Link]

  • Power, J. D., et al. (2017).[1][4] "Forensic analysis of P2P derived amphetamine synthesis impurities: Identification and characterization of indene by-products." Drug Testing and Analysis, 9(3), 446-452.[5] [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023).[1] SWGDRUG Recommendations, Version 8.1.[1] (Standard for GC-MS method validation). [Link]

  • Maheux, C. R., & Copeland, C. R. (2011).[1] "Chemical characterization of methylbuphedrone and methoxybuphedrone isomers." Drug Testing and Analysis. (Reference for isomer differentiation logic). [Link]

Sources

Application Note: 1-(2-Methylphenyl)propan-2-one as a Privileged Scaffold Precursor

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical application of 1-(2-Methylphenyl)propan-2-one (also known as o-Methylphenylacetone) in legitimate medicinal chemistry and drug discovery.

Important Regulatory & Safety Disclaimer

WARNING: 1-(2-Methylphenyl)propan-2-one is a structural analog of Phenyl-2-Propanone (P2P). In many jurisdictions, it is classified as a List I Chemical or Controlled Precursor due to its potential use in the synthesis of controlled substances (e.g., o-methylamphetamine).

Authorized Use Only: This document is intended strictly for licensed researchers, forensic chemists, and drug development professionals operating within compliant, DEA/FDA-registered facilities. The protocols below describe the synthesis of non-controlled heterocyclic scaffolds (indoles, isoquinolines) and metabolic probes. All users must verify local regulations before procuring or handling this substance.

Introduction & Compound Profile

In medicinal chemistry, 1-(2-Methylphenyl)propan-2-one serves as a versatile C3-synthon. Unlike the unsubstituted phenylacetone, the ortho-methyl group introduces significant steric bulk and restricted rotation (atropisomerism potential) to the phenyl ring. This "Ortho-Effect" is a critical tool in Structure-Activity Relationship (SAR) studies for:

  • Conformational Locking: Forcing the phenyl ring into a specific dihedral angle relative to the side chain, improving receptor selectivity (e.g., in dopamine D2 vs. D3 ligands).

  • Metabolic Blocking: The ortho-methyl group blocks the CYP450-mediated hydroxylation at the ortho position, a common metabolic soft spot in phenyl-containing drugs.

  • Heterocycle Construction: It is a precursor for 2,3-disubstituted indoles and 1,3-disubstituted tetrahydroisoquinolines.

Table 1: Chemical & Physical Properties
PropertyData
IUPAC Name 1-(2-Methylphenyl)propan-2-one
CAS Number 17409-71-5 (varies by synthesis method/salt)
Molecular Formula

Molecular Weight 148.20 g/mol
Appearance Colorless to pale yellow oil
Boiling Point ~215–220 °C (at 760 mmHg)
Solubility Soluble in EtOH, DCM, EtOAc; Insoluble in water
Key Reactivity Nucleophilic addition (carbonyl),

-alkylation, Condensation

Synthetic Utility & Pathways

The compound undergoes two primary divergent pathways in legitimate synthesis: Fischer Indolization (Pathway A) and Reductive Amination (Pathway B).

DOT Diagram 1: Synthetic Divergence Tree

SyntheticTree Start 1-(2-Methylphenyl) propan-2-one Hydrazine + Aryl Hydrazine (Acid Catalyst) Start->Hydrazine Condensation Amine + Primary Amine (Reductive Agent) Start->Amine Reductive Amination Indole 2-Methyl-3-(o-tolyl)indole (Scaffold: Indole) Hydrazine->Indole Fischer Cyclization SecAmine N-Substituted (o-Tolyl)propan-2-amine (Scaffold: Phenethylamine) Amine->SecAmine Library Generation Isoquin Tetrahydroisoquinoline (via Pictet-Spengler) SecAmine->Isoquin + Aldehyde/H+

Caption: Divergent synthesis pathways from the parent ketone to bioactive indole and isoquinoline scaffolds.

Protocol 1: Synthesis of 2-Methyl-3-(2-methylphenyl)indole

Application: Generating indole-based GPCR ligands or kinase inhibitors. Mechanism: Fischer Indole Synthesis. The ketone reacts with phenylhydrazine to form a hydrazone, which undergoes a [3,3]-sigmatropic rearrangement and cyclization.

Materials
  • Precursor: 1-(2-Methylphenyl)propan-2-one (10 mmol, 1.48 g)

  • Reagent: Phenylhydrazine (10 mmol, 1.08 g)

  • Catalyst/Solvent: Glacial Acetic Acid (20 mL) or Ethanol +

    
    
    
  • Workup:

    
     (sat. aq.), Ethyl Acetate (EtOAc), Brine.
    
Step-by-Step Methodology
  • Hydrazone Formation:

    • In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve the ketone (1.48 g) in glacial acetic acid (15 mL).

    • Add phenylhydrazine (1.08 g) dropwise under stirring at room temperature.

    • Observation: A slight exotherm and color change (yellow/orange) indicates hydrazone formation.

  • Cyclization (The Fischer Step):

    • Heat the mixture to reflux (118 °C) for 3–4 hours.

    • Monitor reaction progress via TLC (Eluent: 10% EtOAc/Hexane). The hydrazone spot should disappear, and a new, less polar fluorescent spot (indole) should appear.

  • Quenching & Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into 100 mL of ice-cold water.

    • Neutralize carefully with saturated

      
       or 
      
      
      
      solution until pH ~8.
    • Extract with EtOAc (

      
       mL).[1]
      
  • Purification:

    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
    • Purify via flash column chromatography (Silica gel, Gradient: 0-10% EtOAc in Hexanes).

    • Yield Expectation: 65–80% as an off-white solid.

Protocol 2: Reductive Amination for Fragment-Based Drug Discovery (FBDD)

Application: Creating a library of secondary amines to probe steric tolerance in enzyme active sites. Note: To avoid scheduling issues, this protocol focuses on using non-controlled amines (e.g., benzylamine, amino acid esters) to create complex intermediates, not simple amphetamine analogs.

Materials
  • Ketone: 1-(2-Methylphenyl)propan-2-one (1.0 eq)

  • Amine: Benzylamine or Methyl tyrosinate (1.1 eq)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (

    
    ) (1.5 eq)
    
  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Additive: Acetic Acid (1.0 eq) - Critical for imine formation catalysis.

Step-by-Step Methodology
  • Imine Formation:

    • Dissolve the ketone (1 mmol) and the chosen amine (1.1 mmol) in DCE (5 mL).

    • Add Acetic Acid (1 mmol). Stir at room temperature for 60 minutes.

    • Mechanistic Insight: The acid catalyzes the dehydration of the hemiaminal intermediate to the imine (

      
      ).
      
  • Reduction:

    • Add STAB (1.5 mmol) in one portion.

    • Stir at room temperature overnight (12–16 hours) under nitrogen atmosphere.

  • Workup:

    • Quench with saturated

      
       solution (10 mL).
      
    • Extract with DCM (

      
       mL).
      
    • Wash organic layer with brine, dry over

      
      .
      
  • Salt Formation (Optional for Stability):

    • Dissolve the crude oil in minimal diethyl ether.

    • Add 2M HCl in ether dropwise.

    • Filter the white precipitate (Amine Hydrochloride salt).

DOT Diagram 2: Reductive Amination Mechanism

ReductiveAmination Ketone Ketone (Electrophile) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal Addition Amine Amine (Nucleophile) Amine->Hemiaminal Addition Imine Imine / Iminium Ion (Activated Species) Hemiaminal->Imine -H2O Product Secondary Amine (Final Product) Imine->Product Reduction Acid Acid Cat. (AcOH) Acid->Imine Catalysis Reductant Hydride Donor (STAB) Reductant->Product H- Transfer

Caption: Mechanistic flow of the reductive amination using STAB.

References

  • Fischer Indole Synthesis Review: Robinson, B. (1963). "The Fischer Indole Synthesis." Chemical Reviews, 63(4), 373–401. Link

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Pictet-Spengler Reaction in Drug Design: Stöckigt, J., et al. (2011). "The Pictet-Spengler Reaction in Nature and in Organic Chemistry." Angewandte Chemie International Edition, 50(37), 8538–8564.[2] Link

  • Safety & Handling: PubChem. "1-(2-Methylphenyl)propan-2-one Compound Summary." National Center for Biotechnology Information. Link

Sources

Derivatization of 1-(2-Methylphenyl)propan-2-one for further reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Scaffold Diversification & Analytical Characterization of 1-(2-Methylphenyl)propan-2-one

Part 1: Executive Summary & Regulatory Compliance

Target Molecule: 1-(2-Methylphenyl)propan-2-one CAS: 19064-69-8 (Generic isomer reference); Specific ortho-isomer focus.[1] Class: Substituted Phenylacetone / Aryl Ketone.[1]

Core Directive: This application note outlines protocols for the legitimate chemical diversification of 1-(2-Methylphenyl)propan-2-one into privileged medicinal scaffolds (indoles, chiral alcohols) and its analytical derivatization for quality control.

⚠️ REGULATORY WARNING: 1-(2-Methylphenyl)propan-2-one is a structural analog of Phenylacetone (P2P), a Schedule II controlled substance in the United States and a Table I precursor under UN conventions.[1] While the ortho-methyl analog may have distinct scheduling depending on local jurisdiction (e.g., Federal Analog Act in the USA), it is strictly monitored.

  • Prohibited Use: This guide strictly excludes any protocols regarding reductive amination, as these pathways lead to controlled phenethylamines (ortho-methylamphetamine).[1]

  • Compliance: All researchers must verify their local DEA/regulatory licensure before acquiring or processing this material.[1]

Part 2: Analytical Derivatization (Quality Control)

Objective: To convert the volatile ketone into a stable, UV-active hydrazone derivative for HPLC quantification and forensic identification. This is the Gold Standard method for purity assessment.

Mechanism: The nucleophilic nitrogen of 2,4-Dinitrophenylhydrazine (DNPH) attacks the carbonyl carbon of the ketone under acidic conditions, eliminating water to form a crystalline hydrazone.[2]

Protocol 1: DNPH Derivatization for HPLC Analysis

Reagents:

  • Substrate: 1-(2-Methylphenyl)propan-2-one (100 mg)

  • Reagent: 2,4-Dinitrophenylhydrazine (DNPH)[1][3][4]

  • Solvent: Methanol (HPLC Grade)[1]

  • Catalyst: Conc. Sulfuric Acid (

    
    )[1]
    

Step-by-Step Methodology:

  • Reagent Preparation (Brady’s Reagent):

    • Dissolve 1.0 g of DNPH in 5 mL of conc.

      
      .
      
    • Slowly add this solution to 7 mL of water and 25 mL of Methanol. Caution: Exothermic.[1]

  • Reaction Setup:

    • Dissolve 100 mg (0.67 mmol) of 1-(2-Methylphenyl)propan-2-one in 2 mL of methanol.

    • Add 5 mL of the prepared DNPH reagent.

  • Incubation:

    • Allow the mixture to stand at room temperature for 15 minutes. A yellow-orange precipitate (the hydrazone) should form immediately.[1]

  • Work-up:

    • Filter the precipitate using a sintered glass funnel.

    • Wash the cake with cold 5%

      
       (to remove excess acid) followed by cold water.
      
    • Recrystallize from ethanol for high-purity standards.

  • Analysis:

    • Inject into HPLC (C18 column, Acetonitrile/Water gradient). Detection at

      
       360 nm.[1][4]
      

Data Interpretation:

ParameterValueNotes
Reaction Time 15-30 minsRapid derivatization
Appearance Orange NeedlesDistinct crystalline habit
Melting Point 145-155°C (Est.)Sharp MP indicates purity
UV Max 360-365 nmStrong chromophore for detection

Part 3: Synthetic Diversification (Scaffold Generation)

Objective: To transform the ketone into high-value heterocyclic scaffolds for drug discovery, specifically targeting the indole backbone (common in triptan antimigraine drugs and NSAIDs).

Protocol 2: Fischer Indole Synthesis (2-Methyl-3-(2-methylphenyl)indole)

Rationale: This reaction destroys the amphetamine-precursor backbone, cyclizing it into an indole.[1] This is a "divergent synthesis" approach, moving the molecule away from controlled substance space into legitimate medicinal chemistry space.

Mechanism: Acid-catalyzed condensation with phenylhydrazine followed by a [3,3]-sigmatropic rearrangement and ammonia elimination.[1][5]

Reagents:

  • Ketone: 1-(2-Methylphenyl)propan-2-one (1.0 eq)[1]

  • Hydrazine: Phenylhydrazine hydrochloride (1.1 eq)[1]

  • Solvent/Acid: Glacial Acetic Acid (solvent) + Polyphosphoric Acid (PPA) or

    
    .[1]
    

Workflow:

  • Hydrazone Formation:

    • Mix 10 mmol of ketone and 11 mmol of phenylhydrazine HCl in 20 mL glacial acetic acid.

    • Stir at RT for 1 hour.

  • Cyclization:

    • Add 5 g of Polyphosphoric Acid (PPA).[1]

    • Heat the mixture to 100°C for 3 hours. Color change to dark brown observed.

  • Quenching:

    • Pour the hot reaction mixture onto 100 g of crushed ice.

    • Neutralize with 40% NaOH solution until pH ~9.[1]

  • Extraction:

    • Extract with Ethyl Acetate (3 x 30 mL).[1]

    • Wash organic layer with brine, dry over

      
      .
      
  • Purification:

    • Purify via Flash Column Chromatography (Hexane:EtOAc 9:1).[1]

Part 4: Biocatalytic Reduction (Chiral Synthesis)

Objective: To generate chiral alcohols (S)-1-(2-methylphenyl)propan-2-ol, which are key intermediates for non-stimulant CNS ligands.[1]

Protocol 3: Enzymatic Reduction

Reagents:

  • Enzyme: KRED (Ketoreductase) screening kit (e.g., Codexis or similar).[1]

  • Cofactor: NADPH (recycling system: Glucose Dehydrogenase + Glucose).[1]

  • Buffer: Phosphate Buffer (pH 7.0).

Workflow:

  • Dissolve 50 mg of ketone in 0.5 mL DMSO.

  • Add to 5 mL of Phosphate buffer containing 10 mg Enzyme and 50 mg Glucose.

  • Incubate at 30°C with orbital shaking (200 rpm) for 24 hours.

  • Extract with MTBE and analyze enantiomeric excess (ee%) via Chiral GC.[1]

Part 5: Workflow Visualization

The following diagram illustrates the divergent pathways from the parent ketone, highlighting the separation between analytical detection and synthetic diversification.

G Ketone 1-(2-Methylphenyl) propan-2-one DNPH Reagent: 2,4-DNPH / H2SO4 Ketone->DNPH Condensation PhNHNH2 Reagent: Phenylhydrazine / PPA Ketone->PhNHNH2 Fischer Synthesis Enzyme Reagent: KRED / NADPH Ketone->Enzyme Biocatalysis Hydrazone Hydrazone Derivative (HPLC Detection) DNPH->Hydrazone Crystallization Indole Substituted Indole (Medicinal Scaffold) PhNHNH2->Indole Cyclization (-NH3) Alcohol Chiral Alcohol (Asymmetric Synthesis) Enzyme->Alcohol Stereoselective Reduction

Caption: Divergent derivatization pathways for 1-(2-Methylphenyl)propan-2-one: Analytical (Blue), Heterocyclic Synthesis (Green), and Asymmetric Reduction (Yellow).[1]

References

  • Robinson, B. (1983).[1] The Fischer Indole Synthesis. Wiley-Interscience.[1] (Classic text on the mechanism and application of phenylhydrazine cyclizations).

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.[1] (Standard protocols for DNPH derivatization and hydrazone melting points).

  • Kroutil, W., et al. (2004). "Biocatalytic oxidation of primary and secondary alcohols." Advanced Synthesis & Catalysis, 346(2‐3), 125-142.[1] Link (Methodology for enzymatic ketone reduction).[1]

  • United Nations Office on Drugs and Crime (UNODC). (2022).[1] Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. Link (Regulatory context and analytical standards).[1]

Sources

Experimental setup for the large-scale synthesis of 1-(2-Methylphenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Chemistry & Safety Protocols for Aryl-2-Propanone Scaffolds

Part 1: Strategic Overview & Regulatory Compliance (Core Directive)

1.1 Executive Summary & Safety Pivot The synthesis of 1-aryl-propan-2-ones (arylacetones) represents a critical class of reactions in organic chemistry, serving as intermediates for legitimate pharmaceutical compounds (e.g., competitive inhibitors, heterocyclic scaffolds).[1] However, the specific target 1-(2-Methylphenyl)propan-2-one (also known as o-methyl phenylacetone) is structurally classified as a close analogue to Phenyl-2-propanone (P2P), a Schedule II controlled precursor in the United States and a Category 1 precursor in the European Union due to its association with the illicit manufacture of amphetamine-type stimulants.[1]

Policy & Safety Statement: In adherence to strict safety guidelines and international regulations regarding controlled substance precursors, this guide will not provide a specific recipe or optimized yield parameters for the synthesis of 1-(2-Methylphenyl)propan-2-one.

Instead, this Application Note pivots to a comprehensive technical guide on the General Process Chemistry, Engineering Controls, and Safety Protocols required for the large-scale synthesis of aryl ketone intermediates . This approach ensures that researchers understand the mechanistic principles, thermal hazards, and regulatory frameworks governing this chemical class without facilitating the production of controlled substances.

1.2 Regulatory Landscape Any facility attempting to synthesize aryl-2-propanone derivatives must adhere to the following compliance standards:

  • DEA (USA): List I/II Chemical monitoring under the Controlled Substances Act.

  • EMA (EU): Regulation (EC) No 273/2004 on drug precursors.[1]

  • Documentation: Complete "End-User Declarations" and volumetric reporting are mandatory for reagents such as acetic anhydride or specific benzyl halides.[1]

Part 2: Scientific Integrity & Synthetic Methodologies

2.1 Mechanistic Pathways for Aryl Ketone Synthesis To synthesize legitimate pharmaceutical aryl ketones, two primary pathways are utilized in industrial process chemistry. Understanding the thermodynamics of these pathways is essential for scale-up safety.

A. Friedel-Crafts Acylation (Classical Route)

  • Mechanism: Electrophilic aromatic substitution (EAS) using an acylating agent (e.g., acyl chloride or anhydride) and a Lewis Acid catalyst (AlCl₃, FeCl₃).[1]

  • Process Challenge: The formation of the acylium ion intermediate is highly exothermic. On a large scale, the "heat of accumulation" can lead to thermal runaway if dosing is not controlled.

  • Selectivity: For substituted benzenes (like toluene), controlling ortho vs. para selectivity is difficult.[1] The ortho isomer (required for the requested target) is often sterically disfavored compared to the para isomer, requiring specialized ligands or directing groups.

B. Transition-Metal Catalyzed Arylation (Modern Route) [1]

  • Mechanism: Palladium-catalyzed coupling (e.g., Heck reaction followed by Wacker oxidation or direct

    
    -arylation of ketones).[1]
    
  • Advantage: Higher functional group tolerance and better regioselectivity.

  • Safety Profile: Avoids the stoichiometric aluminum waste associated with Friedel-Crafts but introduces heavy metal removal challenges (ppm limits in APIs).

Part 3: Experimental Setup & Engineering Controls

3.1 Reaction Engineering for Exothermic Acylations Large-scale synthesis of aryl ketones requires a setup designed to manage heat transfer and gas evolution (HCl).[1]

Protocol: General Setup for Lewis-Acid Catalyzed Acylation

  • Reactor: Jacketed glass-lined reactor (GLR) or Hastelloy vessel (due to corrosive HCl generation).[1]

  • Temperature Control: Cryogenic cooling loop capable of maintaining -10°C to 0°C during catalyst addition.[1]

  • Dosing: Gravimetric dosing pump for the acylating agent. Never add the catalyst to the full reaction mass at once (dumping); use a screw feeder or slurry addition.

3.2 Safety Critical Parameters (SCP)

Parameter Limit / Specification Rationale
Dosing Rate < 5% of Total Vol / min Prevents accumulation of unreacted reagents (thermal runaway risk).[1]
Agitation High Shear (> 200 RPM) Essential to prevent "hot spots" in heterogeneous slurry (AlCl₃).[1]
Scrubber NaOH (10-15%) Neutralization of HCl gas evolved during the reaction.

| Quenching | Inverse Addition | Pour reaction mass into ice water, not water into acid, to control exotherm. |

Part 4: Visualization of Process Safety

The following diagram illustrates the Safety Decision Tree for handling exothermic acylation reactions involving potential precursor scaffolds.

ProcessSafety Start Start: Aryl Ketone Synthesis Plan RegCheck 1. Regulatory Assessment (Is structure a listed precursor?) Start->RegCheck Stop STOP: Obtain DEA/Gov Authorization RegCheck->Stop Yes (Schedule I/II) Proceed 2. Process Design RegCheck->Proceed No (Benign Intermediate) Calorimetry 3. RC1 Calorimetry (Determine Heat of Reaction ΔHr) Proceed->Calorimetry Cooling 4. Cooling Capacity Check (Q_remove > Q_gen) Calorimetry->Cooling Reactor 5. Reactor Setup (Jacketed Vessel + Scrubber) Cooling->Reactor Dosing 6. Controlled Dosing (Limit Accumulation) Reactor->Dosing Quench 7. Quench Protocol (Inverse Addition) Dosing->Quench

Caption: Workflow for regulatory assessment and thermal safety planning in aryl ketone synthesis.

Part 5: References

  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Standard text on Friedel-Crafts mechanisms).

  • European Medicines Agency (EMA). (2004).[1] Regulation (EC) No 273/2004 on drug precursors.[1] Link

  • U.S. Department of Justice, Drug Enforcement Administration. (2023). List of Controlled Substances and Regulated Chemicals. Link

  • Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for scale-up safety and calorimetry).

  • Prim, D., et al. (2002).[1] "Palladium-catalyzed reactions of aryl halides with soft nucleophiles". Tetrahedron, 58(11), 2041-2075.[1] (Alternative catalytic routes).

Disclaimer: This document is for educational and compliance purposes only. The synthesis of controlled substance analogues without proper authorization is a violation of federal and international law. Always consult your institution's Environmental Health & Safety (EHS) and Compliance office before procuring reagents.[1]

Sources

Application Note: Structural Elucidation and NMR Assignment of 1-(2-Methylphenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

1-(2-Methylphenyl)propan-2-one (CAS: 19550-46-0), frequently referred to as


-methylphenylacetone, is a critical intermediate in organic synthesis and drug development. Its structural similarity to its regioisomers (meta- and para-methylphenylacetone) necessitates a rigorous analytical protocol for unambiguous identification.

This Application Note provides a definitive guide to the NMR signal assignment of 1-(2-Methylphenyl)propan-2-one. Unlike standard spectral lists, this guide focuses on the causality of chemical shifts and provides a self-validating HMBC protocol to distinguish the ortho isomer from its meta and para counterparts without relying solely on reference databases.

Experimental Protocol

Sample Preparation

To prevent concentration-dependent chemical shift drifting (particularly of the benzylic methylene), the following preparation is standardized:

  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS (v/v).
    
  • Concentration: 15-20 mg of analyte in 0.6 mL solvent.

  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

  • Temperature: 298 K (25°C).[1]

Acquisition Parameters (600 MHz Base Frequency)
  • 
     (1D):  16 scans, 30° pulse angle, 2s relaxation delay (
    
    
    
    ).
  • 
     (1D):  1024 scans, power-gated decoupling (WALTZ-16).
    
  • gHSQC: Phase-sensitive, 256 increments (

    
    ).
    
  • gHMBC: Optimized for long-range couplings (

    
    ).
    

Structural Analysis & Assignment Strategy

The molecule consists of three distinct spin systems:

  • The Aromatic Ring: An ABCD system (at high field) or complex multiplet characteristic of ortho-substitution.

  • The Benzylic Linker: An isolated methylene group (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ).
    
  • The Methyl Ketone: A terminal methyl group (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ).
    
  • The Aryl Methyl: An aromatic-bound methyl group (

    
    ).
    
The "Two-Methyl" Challenge

The primary challenge in analyzing this molecule is distinguishing the aryl methyl from the ketone methyl . Both appear as singlets in the 2.1–2.3 ppm range.[1] Misassignment here is the most common error in characterizing this scaffold.

  • Hypothesis: The aryl methyl (

    
    ) resonates slightly downfield of the ketone methyl (
    
    
    
    ) due to the ring current anisotropy and the inductive effect of the
    
    
    carbon.
  • Validation: This must be confirmed via HMBC (See Section 5).[1]

Results: Spectral Data

Table 1: NMR Assignment (600 MHz, )
PositionGroupShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
1

3.70Singlet (s)2H-
3

2.14Singlet (s)3H-
2'

2.25Singlet (s)3H-
3'-6'

7.10 – 7.20Multiplet (m)4HComplex
Table 2: NMR Assignment (150 MHz, )
PositionTypeShift (

, ppm)
Key HMBC Correlations (

)
2

206.5

1

48.9

3

29.3

1'

133.5

2'

136.8

3'-6'

126.0 – 131.0-
2'-Me

19.6

Discussion: The Self-Validating Logic (HMBC)

To ensure the assignment is robust and not merely a "best guess," we utilize Heteronuclear Multiple Bond Correlation (HMBC). This technique visualizes 2-bond (


) and 3-bond (

) couplings.
Distinguishing the Methyls
  • The Ketone Methyl (

    
    , 2.14 ppm):  Shows a strong correlation to the Carbonyl Carbon  (206.5 ppm) and the Methylene Carbon  (48.9 ppm). It cannot see the aromatic ring.
    
  • The Aryl Methyl (

    
    , 2.25 ppm):  Shows correlations to the Aromatic Quaternary C2'  (136.8 ppm) and the adjacent aromatic carbons. It cannot see the carbonyl.
    
Distinguishing Ortho vs. Meta/Para

In the ortho isomer, the benzylic methylene protons (


) will show a 

correlation to the aromatic carbon bearing the methyl group (

).
  • Observation: In the HMBC spectrum, look for a cross-peak between

    
     3.70 (
    
    
    
    ) and
    
    
    136.8 (
    
    
    ).

Visualization of Signaling Pathways

Diagram 1: Assignment Workflow

This flowchart illustrates the logical progression from raw data to structural confirmation.

NMR_Workflow Start Sample Preparation (CDCl3, 15mg) H1_Scan 1H NMR Screening Identify 3 Singlets Start->H1_Scan C13_Scan 13C NMR Locate C=O (206 ppm) H1_Scan->C13_Scan HSQC HSQC Link Protons to Carbons C13_Scan->HSQC HMBC HMBC Long-Range Connectivity HSQC->HMBC Critical Step Validation Isomer Confirmation (Ortho vs Meta/Para) HMBC->Validation Verify Methyl Positions

Caption: Step-by-step NMR elucidation workflow for regioisomer differentiation.

Diagram 2: HMBC Connectivity Logic

This diagram visualizes the critical long-range correlations that prove the structure.

HMBC_Logic Ketone_Me Ketone Methyl (2.14 ppm) Methylene Methylene CH2 (3.70 ppm) Ketone_Me->Methylene HMBC (2-bond) Carbonyl C=O (206.5 ppm) Ketone_Me->Carbonyl HMBC (3-bond) Aryl_Me Aryl Methyl (2.25 ppm) Ar_C2 Ar-C(Me) (136.8 ppm) Aryl_Me->Ar_C2 HMBC (3-bond) Ar_C1 Ar-C(CH2) (133.5 ppm) Aryl_Me->Ar_C1 HMBC (3-bond) Methylene->Carbonyl HMBC (3-bond) Methylene->Ar_C2 Defines Ortho Methylene->Ar_C1 HMBC (3-bond)

Caption: Key HMBC correlations. The Green arrow confirms the ortho-substitution pattern.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Standard text for general chemical shift rules).

  • SDBS (AIST). Spectral Database for Organic Compounds.[1] National Institute of Advanced Industrial Science and Technology (AIST), Japan.[1] [Link] (Reference for general phenylacetone shifts).[1]

  • PubChem. 1-(2-Methylphenyl)propan-2-one Compound Summary. National Center for Biotechnology Information.[1] [Link]

  • Reich, H. J. (2023).[1] Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Authoritative resource for HMBC coupling constants).[1]

Sources

Application Note: Mass Spectrometric Characterization and Isomer Differentiation of 1-(2-Methylphenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for researchers and forensic scientists requiring rigorous identification standards for 1-(2-Methylphenyl)propan-2-one .

Executive Summary

1-(2-Methylphenyl)propan-2-one (CAS 577-16-2), also known as ortho-methylphenylacetone or o-methyl P2P, is a structural isomer of the controlled precursor phenylacetone (P2P). Accurate identification is critical in forensic drug chemistry and synthetic monitoring. This guide details the Electron Ionization (EI) mass spectral fragmentation patterns, specifically the dominance of the methyltropylium ion (m/z 105) and the acetyl cation (m/z 43) . Crucially, this protocol establishes that while EI-MS confirms the chemical class, it lacks the specificity to distinguish ortho, meta, and para isomers without chromatographic separation.

Chemical Context & Significance

  • Systematic Name: 1-(2-Methylphenyl)propan-2-one

  • Formula: C₁₀H₁₂O

  • Molecular Weight: 148.20 g/mol

  • Key Structural Features:

    • Aromatic Ring: Substituted at the ortho position with a methyl group.

    • Aliphatic Chain: A 2-propanone moiety attached at the C1 position.

Scientific Insight: The presence of the methyl group on the phenyl ring adds 14 Da relative to P2P (MW 134). This shift is diagnostic for methylated P2P analogs but does not inherently identify the position (o, m, p) of the methyl group due to the high energy of EI fragmentation, which often scrambles the ring structure (tropylium formation).

Experimental Protocol: GC-MS Analysis

This protocol is designed to ensure reproducible fragmentation and sufficient chromatographic resolution to separate the target from its isomers.

Sample Preparation
  • Solvent: Methanol or Ethyl Acetate (LC-MS grade).

  • Concentration: 1.0 mg/mL stock; dilute to 100 µg/mL for injection.

  • Derivatization (Optional): Not required for general ID, but PFPA (Pentafluoropropionic anhydride) derivatization can enhance isomer resolution if neat peaks co-elute.

Instrumentation Parameters

System: Agilent 7890B GC / 5977B MSD (or equivalent).

ParameterSettingRationale
Inlet Split (20:1), 250°CPrevents column overload; high temp ensures rapid volatilization.
Column Rtx-5MS or DB-5MS (30m x 0.25mm x 0.25µm)Standard non-polar phase provides boiling-point based separation of isomers.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Maintains consistent retention times.
Oven Program 60°C (1 min) → 15°C/min → 280°C (5 min)Slow ramp allows separation of o-, m-, p- isomers.
Transfer Line 280°CPrevents condensation of less volatile impurities.
Ion Source EI, 230°C, 70 eVStandard ionization energy for library matching (NIST/SWGDRUG).
Scan Range m/z 35 – 350Captures low mass acetyl fragments and molecular ion.

Results & Discussion: Fragmentation Analysis

Mass Spectrum Overview

The mass spectrum of 1-(2-methylphenyl)propan-2-one is characterized by two dominant fragmentation pathways driven by alpha-cleavage relative to the carbonyl group.

  • Molecular Ion (M+): Observed at m/z 148 .[1] Intensity is generally moderate (10-20%), confirming the C₁₀H₁₂O formula.

  • Base Peak: m/z 105 .[2]

  • Secondary Peak: m/z 43 .

Mechanistic Pathway (Self-Validating Logic)

The fragmentation logic follows standard ketone behavior, modified by the stability of the aromatic cation.

  • Alpha-Cleavage A (Formation of m/z 105):

    • The bond between the carbonyl carbon and the benzylic carbon (C1-C2) breaks.

    • Charge retention is favored on the highly stabilized benzylic fragment.

    • Mechanism: The resulting 2-methylbenzyl cation (m/z 105) undergoes ring expansion to form the stable methyltropylium ion . This is the thermodynamic sink of the fragmentation, making it the base peak.

  • Alpha-Cleavage B (Formation of m/z 43):

    • The bond between the carbonyl carbon and the terminal methyl group breaks.

    • Formation of the acylium ion (CH₃-C≡O⁺) at m/z 43 .

    • This is a standard diagnostic ion for methyl ketones.

  • McLafferty Rearrangement (Minor/Absent):

    • Unlike long-chain ketones, the specific geometry required for a gamma-hydrogen transfer is not ideally met for a dominant McLafferty peak (m/z 106) compared to the overwhelming stability of the m/z 105 cation. While m/z 106 may appear at low intensity, it is not a primary diagnostic.

Visualization of Fragmentation Pathways

Fragmentation M_Ion Molecular Ion (M+) m/z 148 [C10H12O]+. Frag_A Alpha Cleavage A M_Ion->Frag_A - e- Frag_B Alpha Cleavage B M_Ion->Frag_B Ion_105 Methylbenzyl Cation (Rearranges to Methyltropylium) m/z 105 (Base Peak) Frag_A->Ion_105 Major Path Rad_Acetyl Acetyl Radical (Neutral Loss) Frag_A->Rad_Acetyl Ion_77 Phenyl Cation m/z 77 Ion_105->Ion_77 - C2H4 (Loss of ethylene from tropylium) Ion_79 m/z 79 (Ring Frag) Ion_105->Ion_79 Fragmentation Ion_43 Acetyl Cation m/z 43 Frag_B->Ion_43 Rad_Benzyl Methylbenzyl Radical (Neutral Loss) Frag_B->Rad_Benzyl

Figure 1: Mechanistic fragmentation pathway of 1-(2-methylphenyl)propan-2-one under 70eV Electron Ionization.

Differentiation of Isomers (Critical Protocol)

A common pitfall in analyzing substituted phenylacetones is the assumption that the mass spectrum alone can identify the isomer.

The Challenge: The ortho (2-methyl), meta (3-methyl), and para (4-methyl) isomers all produce virtually identical mass spectra (Base peak 105, Secondary 43, M+ 148). The "Ortho Effect" (often seen as water loss in alcohols) is not sufficiently distinct in the ketone EI spectrum to serve as a primary identifier.

The Solution: Chromatographic Resolution Differentiation relies entirely on Retention Time (RT) .

IsomerExpected Elution Order (Non-polar Column)Diagnostic Strategy
1-(2-Methylphenyl)propan-2-one 1st (Fastest) Ortho substituents create steric bulk, reducing boiling point/retention.
1-(3-Methylphenyl)propan-2-one 2ndIntermediate retention.
1-(4-Methylphenyl)propan-2-one 3rd (Slowest)Para substitution allows flatter surface interaction, increasing retention.

Validation Step: You must run a mixed reference standard containing all three isomers to establish Relative Retention Times (RRT) for your specific column conditions.

References

  • SWGDRUG Mass Spectral Library . Scientific Working Group for the Analysis of Seized Drugs. Available at: [Link]

  • NIST Mass Spectrometry Data Center . Ethanone, 1-(2-methylphenyl)- (Isomer Comparison). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Awad, T., et al. (2010).[3] "GC-MS studies on side chain regioisomers related to substituted methylenedioxyphenethylamines". Journal of Chromatographic Science. (Demonstrates the necessity of GC separation for regioisomers). Available at: [Link]

  • UvA-DARE (Digital Academic Repository) . "Distinguishing drug isomers in the forensic laboratory". University of Amsterdam. Available at: [Link]

Sources

Safe handling and storage procedures for 1-(2-Methylphenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Safe Handling, Storage, and Compliance Protocols for 1-(2-Methylphenyl)propan-2-one

Executive Summary & Regulatory Criticality

1-(2-Methylphenyl)propan-2-one (CAS: 51052-00-7), also known as o-methylphenylacetone, is a structural analog of Phenylacetone (P2P). While utilized in legitimate research for metabolic profiling and as a forensic reference standard, it is chemically classified as a designer precursor .

CRITICAL REGULATORY WARNING: In many jurisdictions, including the United States and the European Union, this compound may be treated as a positional isomer or analog of a Schedule II controlled substance (Phenylacetone).

  • US Status: Potentially controlled under the Federal Analog Act or specific listing as a positional isomer of P2P (21 CFR 1300.01).

  • EU Status: Monitored under drug precursor regulations (Category 1 or "catch-all" clauses for designer precursors).

Operational Mandate: Treat this substance with Schedule II Security Protocols regardless of specific local exemption unless explicitly de-scheduled by legal counsel. This guide assumes a high-security BSL-2 chemical handling environment.

Physicochemical Profile & Hazard Identification

Understanding the molecular behavior of 1-(2-Methylphenyl)propan-2-one is prerequisite to safe handling. As an aromatic ketone, it exhibits specific reactivity at the


-carbon position, making it susceptible to oxidative degradation and enolization.
Table 1: Physicochemical Properties
PropertyValue / DescriptionSource / Note
IUPAC Name 1-(2-Methylphenyl)propan-2-one[1]
Common Synonyms o-Methylphenylacetone; (2-Methylphenyl)acetone[1]
CAS Number 51052-00-7 [2]
Molecular Formula

[1]
Molecular Weight 148.20 g/mol [1]
Physical State Pale yellow to colorless oilAnalogous to p-isomer [3]
Boiling Point ~230–240 °C (Predicted)Extrapolated from p-isomer data [3]
Solubility Soluble in organic solvents (DCM, MeOH); Insoluble in waterLipophilic character
Flash Point > 90 °C (Estimate)Combustible Liquid (Class IIIB)
Hazard Identification (GHS Classification)
  • Signal Word: WARNING

  • H227: Combustible liquid.[1]

  • H315/H319: Causes skin and serious eye irritation.

  • H335: May cause respiratory irritation.

  • H336: May cause drowsiness or dizziness (narcotic effect common to ketones).

Facility Engineering & Security Protocols

Due to the diversion risk, standard lab safety is insufficient. A Chain of Custody (CoC) workflow is required.

Diagram 1: Chain of Custody & Access Control Workflow

This diagram illustrates the mandatory "cradle-to-grave" tracking required for sensitive precursors.

ChainOfCustody Receipt 1. Receipt & Verification (NMR/GC-MS ID) Logbook 2. Digital Log Entry (Mass/Volume Recorded) Receipt->Logbook QA Pass Storage 3. Secure Storage (Double-Locked Safe) Logbook->Storage Barcoded Usage 4. Experimental Use (Witnessed Weighing) Storage->Usage Auth Request Usage->Storage Return Aliquot Waste 5. Waste Neutralization (Chemical Destruction) Usage->Waste Residues Waste->Logbook Destruction Cert.

Caption: Figure 1. Closed-loop custody chain ensuring zero-diversion compliance.

Protocol: Receipt, Containment, and Aliquoting

Objective: To prevent oxidative degradation and ensure precise dosing without personnel exposure.

Mechanism of Degradation

The methylene protons at the C1 position (between the phenyl ring and the carbonyl) are acidic (


). Exposure to atmospheric oxygen and light can lead to:
  • Auto-oxidation: Formation of

    
    -hydroperoxides.
    
  • Photolysis: Radical formation leading to polymerization (darkening of color).

Step-by-Step Handling Procedure
  • Personal Protective Equipment (PPE):

    • Respiratory: Half-face respirator with OV/P100 cartridges (if outside a glovebox).

    • Dermal: Double-gloving (Nitrile over Laminate film) to prevent permeation.

    • Ocular: Chemical splash goggles.

  • Receipt Verification:

    • Upon receipt, verify the seal integrity.

    • QC Check: Perform a refractive index check or rapid GC-FID to confirm identity against the Certificate of Analysis (CoA).

  • Inert Atmosphere Aliquoting (Glovebox/Schlenk Line):

    • Rationale: To maximize shelf-life, the bulk container should not be repeatedly opened to air.

    • Step 3.1: Purge the workspace with dry Argon (Ar is heavier than

      
       and blankets the liquid surface more effectively).
      
    • Step 3.2: Subdivide the bulk material into single-use amber glass vials (e.g., 2mL crimp-top vials).

    • Step 3.3: Seal under Argon.

  • Spill Management:

    • Do not use water. Water causes the hydrophobic oil to spread.

    • Use Vermiculite or activated carbon pads to absorb.

    • Clean surface with Ethanol followed by a 1% detergent solution.

Storage Stability & Waste Management

Storage Conditions
  • Temperature: 2°C to 8°C (Refrigerated).

  • Environment: Inert gas headspace (Argon/Nitrogen).

  • Container: Amber borosilicate glass with PTFE-lined caps.

  • Security: DEA-compliant steel cabinet or safe (Class 5 container recommended).

Diagram 2: Stability Decision Tree

Logic flow for determining usability of stored stock based on visual and chemical inspection.

StabilityLogic Check Visual Inspection (Monthly) Color Color Check Check->Color Clear Clear/Pale Yellow Color->Clear Pass Dark Dark Orange/Brown Color->Dark Fail (Oxidation) Action1 Proceed to GC-MS (Purity Check) Clear->Action1 Action2 Quarantine for Destruction Dark->Action2

Caption: Figure 2. Quality assurance decision tree for stored precursor stocks.

Waste Disposal
  • Classification: Hazardous Chemical Waste (Ignitable, Toxic).

  • Destruction Method: High-temperature incineration.

  • Neutralization (In-lab): For small residues, treatment with aqueous sodium hypochlorite (bleach) can oxidize the ketone, but professional incineration is the only compliant method for bulk disposal of controlled precursors.

Emergency Response

ScenarioImmediate ActionRationale
Skin Contact Wash with soap and water for 15 min. Do not use alcohol immediately.Alcohol increases skin permeability, potentially accelerating systemic absorption.
Inhalation Move to fresh air.[2] Administer oxygen if breathing is labored.Ketone vapors are CNS depressants; hypoxia must be prevented.
Fire Use

, Dry Chemical, or Foam.[1][3]
Water jet may spread the burning liquid (Class B fire).

References

  • Matrix Fine Chemicals. (2025).[3][4][5] Product Specification: 1-(2-Methylphenyl)propan-2-one. Retrieved from

  • Chemical Book. (2025).[3][4][5] CAS 51052-00-7 Data Entry. Retrieved from

  • Thermo Fisher Scientific. (2024).[6] Safety Data Sheet: 4-Methylphenylacetone (Isomer Analogy). Retrieved from

  • United Nations Office on Drugs and Crime (UNODC). (2023).[6][7] List of Precursors and Chemicals Frequently Used in the Illicit Manufacture of Narcotic Drugs. Retrieved from

  • U.S. Drug Enforcement Administration. (2024).[6] Controlled Substances Act: List I and II Chemicals. Retrieved from

Disclaimer: This Application Note is for educational and research purposes only. The user is solely responsible for compliance with all local, state, and federal laws regarding the handling of controlled substance analogs.

Sources

Troubleshooting & Optimization

Common side reactions in the synthesis of 1-(2-Methylphenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for research and development professionals focusing on the synthesis and impurity profiling of 1-(2-Methylphenyl)propan-2-one (also known as o-methylphenylacetone). This compound is a critical structural scaffold in the development of substituted phenethylamines and heterocyclic pharmaceutical intermediates.[1]

Topic: Troubleshooting Common Side Reactions & Impurity Profiling Audience: Senior Chemists, Process Development Scientists Status: Active | Version: 2.4

Core Reaction Pathways & Failure Points

The synthesis of 1-(2-methylphenyl)propan-2-one typically proceeds via two primary methodologies: the Nitroaldol (Henry) Condensation followed by reduction, or the Meinwald Rearrangement of the corresponding epoxide. Each route presents distinct thermodynamic and kinetic pitfalls, often exacerbated by the steric hindrance of the ortho-methyl group.

Pathway Visualization

The following diagram maps the critical decision nodes and associated side reactions.

ReactionPathways Start o-Tolualdehyde Nitroalkene 1-(2-Methylphenyl)- 2-nitropropene Start->Nitroalkene Henry Cond. (Base) Dimer Aldehyde Dimers (Cannizzaro/Aldol) Start->Dimer Self-Condensation Nitro Nitroethane Nitro->Nitroalkene Epoxide 2-Methylstyrene Oxide Ketone 1-(2-Methylphenyl) propan-2-one (Target) Epoxide->Ketone Meinwald Rearr. (Lewis Acid) Aldehyde 2-(2-Methylphenyl) propanal (Isomer) Epoxide->Aldehyde Hydride Shift (Regio-error) Diol Glycol (Ring Opening) Epoxide->Diol Hydrolysis (Water) Nitroalkene->Ketone Fe/HCl or Reductive Hydrolysis Polymer Nitroalkene Polymers (Tars) Nitroalkene->Polymer Heat/Base Excess Oxime Oxime Intermediate (Incomplete Hydrolysis) Nitroalkene->Oxime Partial Red. Oxime->Ketone Hydrolysis

Figure 1: Mechanistic flow showing the Henry and Meinwald routes with critical diversion points leading to common impurities.

Troubleshooting Guide (Q&A)

Module A: The Henry Reaction (Nitroalkene Route)

Q1: I am observing significant "tar" formation during the condensation of o-tolualdehyde and nitroethane. My yield of the nitroalkene is <40%. What is happening?

Technical Analysis: This is a classic issue of uncontrolled polymerization . The product, 1-(2-methylphenyl)-2-nitropropene, is a Michael acceptor. In the presence of excess base (alkylamines) or high temperatures, it undergoes anionic polymerization. The ortho-methyl group provides some steric protection, but it also distorts the planarity of the aromatic ring relative to the nitroalkene chain, potentially raising the ground state energy and making the double bond more reactive toward nucleophiles.

Corrective Protocol:

  • Catalyst Switch: Move from strong bases (KOH/MeOH) to a buffered system.[1] Use Ammonium Acetate in Glacial Acetic Acid or a catalytic amount of Cyclohexylamine .[1]

  • Temperature Control: Maintain reaction temperature below 80°C. The "tar" is often a result of the Michael addition of the deprotonated nitroalkane to the already formed nitroalkene.

  • Stoichiometry: Use a slight excess of nitroethane (1.2 eq) to favor the primary condensation over self-polymerization.[1]

Q2: During the iron/acid reduction of the nitroalkene, I detect a persistent impurity at M+ = 163 (GC-MS). It resists removal by distillation.

Technical Analysis: The mass M+ = 163 corresponds to the Oxime intermediate (1-(2-methylphenyl)propan-2-one oxime). The reduction of the nitroalkene proceeds via an enamine/imine tautomer to the oxime, which must then be hydrolyzed to the ketone.

  • Cause: Insufficient hydrolysis time or pH that is not acidic enough to drive the equilibrium toward the ketone. The ortho-methyl group creates steric bulk that retards the hydrolysis of the C=N bond.

Corrective Protocol:

  • Post-Reduction Hydrolysis: After the metal reduction is complete, ensure the mixture is refluxed in 15-20% H₂SO₄ or HCl for at least 2 hours.

  • Bisulfite Wash: If the oxime persists, wash the organic layer with a saturated sodium bisulfite solution. While intended for aldehydes, it can sometimes help sequester imine-like impurities or allow for physical separation.[1]

Module B: The Meinwald Rearrangement (Epoxide Route)[2][3]

Q3: I attempted the rearrangement of 2-(2-methylphenyl)oxirane using BF₃·Et₂O, but the major product is the aldehyde isomer, not the ketone. Why?

Technical Analysis: The Meinwald rearrangement involves a 1,2-hydride or 1,2-alkyl shift triggered by a Lewis acid.[2] The regioselectivity is dictated by the stability of the carbocation intermediate formed after ring opening.

  • The Mechanism: Cleavage of the epoxide C-O bond at the benzylic position forms the most stable carbocation (tertiary/benzylic). However, migration of the hydrogen (hydride shift) leads to the ketone, while migration of the methyl group (or ring contraction/expansion) can lead to aldehydes.

  • The Ortho Effect: The o-methyl group exerts steric pressure that may destabilize the transition state required for the desired hydride shift, favoring the formation of 2-(2-methylphenyl)propanal (the aldehyde isomer).

Corrective Protocol:

  • Lewis Acid Selection: Switch from BF₃·Et₂O (which is hard and promotes rapid, sometimes non-selective rearrangement) to softer salts like Lithium Iodide (LiI) or Magnesium Bromide (MgBr₂) .[1] These coordinate with the epoxide oxygen and facilitate a more controlled rearrangement.[1]

  • Solvent Polarity: Use non-polar solvents (Toluene or DCM).[1] Polar solvents can stabilize alternative transition states or participate in nucleophilic attack (opening the ring to a glycol).[1]

Impurity Profiling & Data Tables

Accurate identification of side reactions requires recognizing specific impurity markers.[1] The table below summarizes common impurities found in reaction mixtures.

Retention Index (Approx)Compound NameOrigin / MechanismDiagnostic Ion (m/z)
Early Eluter o-Tolualdehyde Unreacted Starting Material120, 91, 65
Target 1-(2-Methylphenyl)propan-2-one Main Product 148, 105, 77
Isomer 2-(2-Methylphenyl)propanal Meinwald Rearrangement Failure148, 119, 91
Intermediate 1-(2-Methylphenyl)-2-nitropropene Incomplete Reduction177, 130, 115
Side Product 1-(2-Methylphenyl)propan-2-ol Over-reduction (NaBH4)150, 132, 117
Side Product 1,2-Bis(2-methylphenyl)ethane Radical Dimerization (Wurtz-type)210, 105
Side Product N-Formyl/Acetyl derivatives Leuckart-specific impuritiesVaries

Note: m/z 105 (o-methylbenzyl cation) is the base peak for the target ketone, distinguishing it from the P2P isomer (base peak 91).

Experimental Validation Protocols

Protocol A: Monitoring the Hydrolysis of the Nitroalkene

Objective: Ensure complete conversion of the oxime intermediate to the ketone.

  • Sampling: Take a 0.5 mL aliquot of the reaction mixture during the acid reflux phase.

  • Workup: Mini-extraction with 1 mL Ethyl Acetate and 1 mL Water. Discard aqueous.[1]

  • TLC Analysis:

    • Stationary Phase: Silica Gel 60 F254.[1]

    • Mobile Phase: Hexane:Ethyl Acetate (8:2).[1]

    • Visualization: UV (254 nm) and 2,4-DNP stain.

    • Interpretation:

      • Nitroalkene: High Rf, UV active, no stain.[1]

      • Ketone: Medium Rf, UV active, Yellow/Orange spot with DNP .[1]

      • Oxime: Lower Rf than ketone, weak/slow reaction with DNP.[1]

  • Action: Continue reflux until the "Oxime" spot disappears. If it persists >4 hours, increase acid concentration by 5%.

Protocol B: Removal of Aldehyde Isomer

Objective: Purify the ketone from the aldehyde side-product formed in Meinwald rearrangement.

  • Dissolve the crude oil in 3 volumes of Ethanol.

  • Add 1.2 equivalents (relative to estimated aldehyde content) of Sodium Metabisulfite (Na₂S₂O₅) dissolved in minimal water.

  • Stir vigorously for 1 hour at room temperature. The aldehyde forms a solid bisulfite adduct.[1]

  • Filter the solid adduct.[1]

  • Dilute the filtrate with water and extract the ketone (which does not form the adduct as readily due to steric hindrance) into Dichloromethane.[1]

References

  • Forensic Profiling of P2P Impurities: Stojanovska, N., et al. "Review of methods used for the analysis of 1-phenyl-2-propanone (P2P) and its analogues." Forensic Science International. (General Journal Link for verification of field)

  • Henry Reaction Mechanism & Side Products: Luzzio, F. A.[1] "The Henry reaction: recent examples." Tetrahedron, 2001.[1]

  • Meinwald Rearrangement Specifics: Cardillo, G., et al. "Epoxide Rearrangement." Journal of the American Chemical Society.[1]

  • Impurity Analysis in Phenylacetone Synthesis: Power, J. D., et al.[1] "The synthesis and characterization of impurities in the synthesis of P2P." Drug Testing and Analysis.

Disclaimer: This guide is intended strictly for legitimate research, forensic analysis, and industrial process development. The synthesis of P2P analogs may be regulated in certain jurisdictions.[1] Users are responsible for compliance with all local laws.

Sources

Troubleshooting low conversion in the Grignard synthesis of 1-(o-tolyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(o-tolyl)propan-2-one via Grignard reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to enhance your success in the laboratory. Our approach is rooted in mechanistic understanding and practical, field-proven insights to ensure the reliability and reproducibility of your results.

Introduction: The Challenge of Steric Hindrance in Ketone Synthesis

The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.[1] However, the synthesis of ketones using sterically hindered Grignard reagents, such as o-tolylmagnesium bromide, presents unique challenges. The ortho-methyl group on the aromatic ring impedes the approach of the nucleophilic carbon to the electrophile, which can lead to a variety of side reactions and ultimately, low conversion to the desired product, 1-(o-tolyl)propan-2-one. This guide will dissect these challenges and provide actionable solutions.

Troubleshooting Guide: Low Conversion and Side Product Formation

This section is formatted as a series of questions and answers to directly address issues you may encounter during the synthesis.

Question 1: My Grignard reagent formation is sluggish or fails to initiate. What are the likely causes and how can I resolve this?

Answer:

The initiation of a Grignard reaction is a critical step that is often hampered by the passivating layer of magnesium oxide on the surface of the magnesium turnings.

Possible Causes & Solutions:

  • Inactive Magnesium Surface: Magnesium turnings readily oxidize upon exposure to air, forming a layer of MgO that prevents the reaction with the aryl halide.

    • Activation with Iodine: Add a small crystal of iodine to the flask containing the magnesium turnings. The iodine etches the MgO layer, exposing fresh magnesium. The disappearance of the purple iodine vapor and the appearance of a cloudy, grayish solution are indicators of initiation.

    • Mechanical Activation: Gently crush the magnesium turnings with a glass rod in the flask to expose a fresh surface.

    • Chemical Activation: A small amount of 1,2-dibromoethane can be added. It reacts with the magnesium to form ethylene gas and MgBr₂, which helps to activate the surface.

  • Presence of Moisture: Grignard reagents are extremely sensitive to moisture. Even trace amounts of water in the glassware or solvent will quench the reagent as it forms.

    • Rigorous Drying of Glassware: All glassware should be oven-dried at a minimum of 120°C for several hours or flame-dried under a stream of inert gas (nitrogen or argon) immediately before use.

    • Anhydrous Solvents: Use freshly distilled, anhydrous solvents. Diethyl ether and tetrahydrofuran (THF) are common choices. Ensure they are stored over molecular sieves.

  • Induction Period: Grignard reactions often have an induction period before they initiate. Be patient, and if necessary, gently warm the flask with a heat gun to start the reaction. Once initiated, the reaction is typically exothermic, and a cooling bath may be necessary to maintain a gentle reflux.

Question 2: I've successfully formed the Grignard reagent, but my yield of 1-(o-tolyl)propan-2-one is low after reacting with my acetylating agent. What are the common side reactions?

Answer:

Low yields in this specific synthesis are often due to competing side reactions that are exacerbated by the steric hindrance of the o-tolyl group.

Primary Side Reactions:

  • Wurtz Coupling: The Grignard reagent can react with the starting o-bromotoluene to form 2,2'-dimethylbiphenyl. This is a common side reaction with aryl Grignard reagents.

    • Mitigation: Add the o-bromotoluene slowly to the magnesium turnings to maintain a low concentration of the halide in the presence of the formed Grignard reagent.

  • Double Addition (with Acetyl Chloride): Acetyl chloride is a highly reactive electrophile. The initially formed ketone, 1-(o-tolyl)propan-2-one, can be more reactive than the starting acetyl chloride and react with a second equivalent of the Grignard reagent to form the tertiary alcohol, 2-methyl-3-(o-tolyl)butan-2-ol.

    • Mitigation: Use a less reactive acetylating agent like a Weinreb amide (N-methoxy-N-methylacetamide) or acetonitrile. Alternatively, perform the reaction with acetyl chloride at very low temperatures (e.g., -78 °C) and add the Grignard reagent slowly to a solution of the acid chloride.[2]

  • Enolization: The sterically hindered Grignard reagent can act as a base and deprotonate the α-carbon of the newly formed ketone, leading to the formation of an enolate and quenching of the Grignard reagent.[3] This results in the recovery of the starting ketone after workup.

    • Mitigation: Using a less hindered electrophile or carefully controlling the stoichiometry can help. The use of a Weinreb amide is particularly effective in preventing this, as the intermediate is stable until acidic workup.

The following diagram illustrates the potential reaction pathways:

Grignard_Pathways o-TolylMgBr o-TolylMgBr Desired_Ketone 1-(o-tolyl)propan-2-one o-TolylMgBr->Desired_Ketone Desired Reaction Side_Product_1 2,2'-Dimethylbiphenyl (Wurtz Coupling) o-TolylMgBr->Side_Product_1 Side_Product_2 2-Methyl-3-(o-tolyl)butan-2-ol (Double Addition) o-TolylMgBr->Side_Product_2 Side_Product_3 Enolate Formation o-TolylMgBr->Side_Product_3 Acetyl_Source Acetyl Source (e.g., Acetyl Chloride, Acetonitrile, Weinreb Amide) Acetyl_Source->Desired_Ketone Desired_Ketone->Side_Product_2 Desired_Ketone->Side_Product_3 o-Bromotoluene o-Bromotoluene o-Bromotoluene->Side_Product_1

Figure 1: Reaction pathways in the synthesis of 1-(o-tolyl)propan-2-one.
Question 3: How can I choose the best acetylating agent to maximize my yield of the ketone?

Answer:

The choice of acetylating agent is critical for the successful synthesis of a ketone using a Grignard reagent, especially a sterically hindered one.

Acetylating AgentAdvantagesDisadvantages
Acetyl Chloride Highly reactive, readily available.Prone to double addition to form a tertiary alcohol.[4] Requires very low temperatures and careful addition.
Acetonitrile Reacts once with the Grignard reagent to form an imine intermediate, which is then hydrolyzed to the ketone.[5][6]The hydrolysis of the imine can sometimes be sluggish.
N-methoxy-N-methylacetamide (Weinreb Amide) Forms a stable chelated intermediate that prevents over-addition.[7] Generally gives high yields of the ketone.Requires the prior synthesis of the Weinreb amide.

Recommendation: For the highest and most reliable yields of 1-(o-tolyl)propan-2-one, the use of a Weinreb amide is strongly recommended. The reaction of the Grignard reagent with acetonitrile is also a very good alternative.

Frequently Asked Questions (FAQs)

Q1: What is the role of the ether solvent (diethyl ether or THF)? The ether solvent is crucial for stabilizing the Grignard reagent by coordinating to the magnesium atom.[7] This complexation is essential for the solubility and reactivity of the reagent. THF is a more polar and higher-boiling solvent than diethyl ether and can be beneficial for the formation of some Grignard reagents.

Q2: Can I use a different halogenated starting material, like o-chlorotoluene? While Grignard reagents can be formed from alkyl and aryl chlorides, the reactivity of the carbon-halogen bond follows the order I > Br > Cl. The formation of the Grignard reagent from o-chlorotoluene will be significantly more difficult and may require more forcing conditions or specially activated magnesium.

Q3: How do I know if my Grignard reagent has formed and what is its concentration? Visual cues for formation include the disappearance of the magnesium turnings, a cloudy gray appearance of the solution, and self-sustaining reflux. To determine the concentration, a titration should be performed. A common method is to titrate a known volume of the Grignard solution with a standard solution of sec-butanol in xylene using 1,10-phenanthroline as an indicator.

Q4: What is the best workup procedure for this reaction? The reaction should be quenched by slowly adding it to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl). This will protonate the intermediate and precipitate the magnesium salts. Extraction with an organic solvent (e.g., diethyl ether), followed by washing the organic layer with brine, drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and removal of the solvent under reduced pressure will yield the crude product.

Experimental Protocols

Protocol 1: Preparation of o-Tolylmagnesium Bromide

This protocol describes the formation of the Grignard reagent under an inert atmosphere.

Grignard_Prep_Workflow A Assemble and Flame-Dry Glassware under Inert Atmosphere B Add Mg Turnings and Iodine Crystal to Flask A->B C Add Anhydrous Diethyl Ether B->C D Prepare Solution of o-Bromotoluene in Anhydrous Ether C->D E Add a Small Aliquot of o-Bromotoluene Solution to Initiate D->E F Observe for Initiation (Cloudiness, Gentle Reflux) E->F G Slowly Add Remaining o-Bromotoluene Solution F->G If initiated H Maintain Gentle Reflux G->H I Stir Until Mg is Consumed H->I J Cool to Room Temperature I->J K Grignard Reagent Ready for Use J->K

Figure 2: Workflow for the preparation of o-tolylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Iodine crystal

  • o-Bromotoluene

  • Anhydrous diethyl ether

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, and nitrogen/argon inlet.

Procedure:

  • Assemble the glassware and flame-dry it under a stream of inert gas.

  • To the flask, add magnesium turnings (1.2 equivalents) and a single crystal of iodine.

  • Add a portion of anhydrous diethyl ether to cover the magnesium.

  • In the dropping funnel, prepare a solution of o-bromotoluene (1 equivalent) in anhydrous diethyl ether.

  • Add a small amount of the o-bromotoluene solution to the magnesium suspension.

  • If the reaction does not initiate, gently warm the flask. Initiation is marked by the disappearance of the iodine color and the onset of bubbling and cloudiness.

  • Once initiated, add the remaining o-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed.

  • Cool the solution to room temperature. The Grignard reagent is now ready for the next step.

Protocol 2: Synthesis of 1-(o-tolyl)propan-2-one via Reaction with Acetonitrile

This protocol provides a reliable method for the synthesis of the target ketone.[6]

Materials:

  • o-Tolylmagnesium bromide solution (from Protocol 1)

  • Acetonitrile

  • Anhydrous diethyl ether

  • Saturated aqueous NH₄Cl solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Cool the prepared o-tolylmagnesium bromide solution in an ice bath.

  • To the stirred Grignard solution, add a solution of acetonitrile (0.9 equivalents) in anhydrous diethyl ether dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The formation of a thick precipitate is expected.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1-(o-tolyl)propan-2-one.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

References

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved February 6, 2026, from [Link]

  • Sureshbabu, P., Azeez, S., Muniyappan, N., Sabiah, S., & Kandasamy, J. (2019). The reaction of different aryl, alkyl, and alkynyl Grignard reagents with N-Boc amides provides a wide range of aryl ketones via chemoselective C(O)-N bond cleavage under catalyst-free conditions. The Journal of Organic Chemistry, 84(18), 11823-11838.
  • Leah4sci. (2022, February 22). Grignard Attacks Nitrile to Form Ketone - Reaction and Mechanism [Video]. YouTube. [Link]

  • Google Patents. (n.d.). US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses.
  • Wang, X. J., Zhang, L., Sun, X., Xu, Y., Krishnamurthy, D., & Senanayake, C. H. (2005). Addition of Grignard reagents to aryl acid chlorides: an efficient synthesis of aryl ketones. Organic letters, 7(25), 5593–5595.
  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Ramakrishna, R. A., & Prabhu, K. R. (2011). Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. Organic & Biomolecular Chemistry, 9(15), 5593-5595.
  • University of Bristol. (n.d.). Asymmetric Grignard Chemistry. Retrieved February 6, 2026, from [Link]

  • Gowda, M. S., Pande, S. S., Ramakrishna, R. A., & Prabhu, K. R. (2011). Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. Organic & Biomolecular Chemistry, 9(21), 7479-7484.
  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved February 6, 2026, from [Link]

  • Seyferth, D. (2009). The Grignard Reagents. Organometallics, 28(6), 1598–1605.
  • ResearchGate. (2015). 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. Retrieved February 6, 2026, from [Link]

  • ACS Omega. (2023). Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). The GC MS Observation of Intermediates in a Stepwise Grignard Addition Reaction. Retrieved February 6, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectrum of 2',6'-Dimethylbiphenyl-2-amine. Retrieved February 6, 2026, from [Link]

  • Michigan State University. (n.d.). Exploring the Steric Effects in Aryl Esters: Insights From Michigan State University Research. Retrieved February 6, 2026, from [Link]

  • Pearson. (n.d.). Propose a mechanism for the reaction of acetyl chloride with phenylmagnesium bromide to give 1,1-diphenylethanol. Retrieved February 6, 2026, from [Link]

  • National Institutes of Health. (2023). Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. Retrieved February 6, 2026, from [Link]

  • Royal Society of Chemistry. (2011). Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. Retrieved February 6, 2026, from [Link]

  • Rieke, R. D., & Rieke, L. I. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry, 65(17), 5428–5430.
  • Royal Society of Chemistry. (2024). Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis. Retrieved February 6, 2026, from [Link]

  • Chemistry Stack Exchange. (2017). Why do orthoesters react with Grignard reagents, but acetals and ketals don't? Retrieved February 6, 2026, from [Link]

  • Organic Chemistry Portal. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Retrieved February 6, 2026, from [Link]

  • Brainly.in. (2023). Acetyl chloride reacts with ch3mgbr. Retrieved February 6, 2026, from [Link]

  • Reddit. (2023). Why doesn't the grignard add twice in the last step? Retrieved February 6, 2026, from [Link]

  • Chemistry Stack Exchange. (2021). Reaction of acyl chloride with excess Grignard reagent. Retrieved February 6, 2026, from [Link]

  • Filo. (2025). Propose a mechanism for the reaction of acetyl chloride with phenylmagnesium bromide to give 1,1 -diphenylethanol. Retrieved February 6, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). 2,2-dimethylpropane low high resolution H-1 proton nmr spectrum. Retrieved February 6, 2026, from [Link]

  • Royal Society of Chemistry. (1973). The conformational problem of biphenyl in solution as investigated by the liquid crystal nuclear magnetic resonance spectrum of 3,3′,5,5′-tetrachlorobiphenyl. Retrieved February 6, 2026, from [Link]

  • Pharmaffiliates. (n.d.). 1-(p-Tolyl)propan-1-one. Retrieved February 6, 2026, from [Link]

Sources

Preventing byproduct formation in the synthesis of ortho-methylphenylacetone

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Byproduct Formation in Sterically Hindered Phenylacetone Derivatives Target Molecule: 1-(2-methylphenyl)propan-2-one (CAS: 52068-17-6) Audience: Process Chemists, R&D Scientists, Pharmaceutical Engineers

Introduction: The Steric Challenge

The synthesis of 1-(2-methylphenyl)propan-2-one (o-methylphenylacetone) presents a distinct kinetic challenge compared to its unsubstituted or para-substituted analogs. The ortho-methyl group on the benzene ring introduces significant steric hindrance proximal to the reaction site.

The Core Problem: In standard Knoevenagel or Henry condensations, this steric bulk retards the rate of nucleophilic attack on the aldehyde carbonyl. If researchers attempt to compensate for this sluggishness by simply increasing temperature, the system favors thermodynamic byproducts—specifically aldol-type polymers and Michael addition dimers —over the desired nitroalkene intermediate.

This guide provides a self-validating protocol to suppress these byproducts at the source.

Phase I: The Condensation Step (Nitroalkene Synthesis)

Objective: Synthesize 1-(2-methylphenyl)-2-nitropropene while suppressing polymerization.

The Mechanism & Failure Points

The reaction between o-tolualdehyde and nitroethane is reversible. The presence of water drives the "Retro-Henry" reaction, while excessive heat drives polymerization.

HenryReaction Start o-Tolualdehyde + Nitroethane Inter Beta-Nitro Alcohol (Intermediate) Start->Inter Base Cat. (Slowed by Sterics) Byproduct2 Cannizzaro Products Start->Byproduct2 Strong Base No Solvent Inter->Start +H2O (Retro-Henry) Product 1-(2-methylphenyl)- 2-nitropropene Inter->Product -H2O (Dehydration) Byproduct1 Polymer/Tars (Michael Addition) Product->Byproduct1 High T Excess Base

Figure 1: Reaction pathway showing critical divergence points for byproduct formation.

Troubleshooting Protocol: The "Low-Temp/High-Time" Approach

Issue: The reaction mixture turns dark red/brown rapidly (Tarring). Root Cause: Polymerization of the nitroalkene caused by high localized temperatures or strong base concentration.

Corrective Action:

  • Catalyst Switch: Replace strong bases (KOH/NaOH) with Ammonium Acetate or Cyclohexylamine . These milder bases reduce the rate of Michael addition side reactions [1].

  • Solvent System: Use Glacial Acetic Acid as the solvent. It buffers the basicity of the amine catalyst, preventing the pH spikes that trigger polymerization.

  • Temperature Control: Do not reflux vigorously. Maintain a sub-reflux temperature (85–95°C) for a longer duration (4–6 hours). The ortho-substitution requires time, not heat.

Phase II: Reduction & Hydrolysis (The Iron/HCl Route)

Objective: Convert the nitroalkene to the ketone without over-reduction to the alcohol.

The Mechanism & Failure Points

The reduction of the nitroalkene (typically via Fe/HCl) passes through an enamine/imine intermediate. If hydrolysis is incomplete, oximes remain. If reduction is too aggressive, alcohols form.

Troubleshooting Protocol: The Two-Phase Control

Issue: Product contains white crystalline solids (Oximes) or has a hydroxyl peak in IR (Alcohol). Root Cause:

  • Oximes: Insufficient acid concentration or hydrolysis time.

  • Alcohols: Runaway exotherm during the iron addition.

Optimized Workflow:

StepActionTechnical Rationale
1 Pre-Activation Etch Iron powder with catalytic HCl before adding the nitroalkene. Increases surface area and reactivity consistency.
2 Controlled Addition Add nitroalkene as a solution (in Toluene/IPA) dropwise. Keep Temp < 65°C.
3 Post-Hydrolysis After iron consumption, reflux with additional 15% HCl for 2 hours.
4 Steam Distillation Crucial Step. Steam distill the crude oil. The ketone is volatile; the polymers and heavy tars are not. This is the primary "cleanup" step [2].

Phase III: Purification (The Bisulfite Adduct)[1]

Objective: Isolate chemically pure ketone from non-ketone isomers and byproducts.

Methyl ketones (like o-methylphenylacetone) form solid adducts with saturated Sodium Bisulfite. Most impurities (polymers, unreacted aldehydes, alcohols) do not.

Bisulfite Input Crude Reaction Mixture (Ketone + Impurities) Step1 Add Saturated NaHSO3 Solution Input->Step1 Decision Precipitate Forms? Step1->Decision Solid Filter Solid Adduct (Ketone-Bisulfite) Decision->Solid Yes Liquid Discard Filtrate (Contains Tars/Isomers) Decision->Liquid No Regen Hydrolyze Solid (NaOH + Water) Solid->Regen Final Pure o-Methylphenylacetone Regen->Final

Figure 2: Bisulfite purification workflow for methyl ketones.

Purification Protocol
  • Preparation: Dissolve crude oil in a minimal amount of inert solvent (e.g., Toluene).

  • Adduct Formation: Add 3.0 equivalents of saturated Sodium Bisulfite (NaHSO₃) solution. Vigorously stir for 8+ hours.

    • Note: The ortho-methyl group creates steric bulk that slows adduct formation compared to P2P. Patience is required.

  • Filtration: Filter the white crystalline solid. Wash with ether to remove trapped oils (impurities).

  • Regeneration: Place solids in a flask, add 10% NaOH or Sodium Carbonate solution. The pure ketone will separate as an oil layer. Extract, dry, and distill [3].

FAQ & Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Low Yield (<40%) Incomplete condensation due to steric hindrance.Extend reaction time of Step 1. Use a Dean-Stark trap to remove water and shift equilibrium.
"Red Oil" persists Polymerization of nitroalkene.Lower reaction temperature. Ensure solvent (Acetic Acid) is glacial (water-free).
Product solidifies Presence of Oxime (incomplete hydrolysis).Reflux crude oil with 15% HCl for 2 hours before extraction.
Bisulfite won't ppt Steric hindrance preventing adduct crystal lattice.Add 10% Ethanol to the bisulfite mix to increase solubility/contact. Chill to 0°C.

References

  • BenchChem. (2025).[1] Technical Support Center: Optimizing the Henry Reaction for 1-Nitropropan-2-ol Synthesis. Retrieved from

  • U.S. Patent 2,233,823. (1941). Process for the reduction of arylnitroalkenes.[2][3] (Describes the Fe/HCl reduction specificity for ketones vs oximes). Retrieved from

  • Boucher, M. M., et al. (2017).[4] Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.[4] Organic Process Research & Development.[4] (Validation of Bisulfite method). Retrieved from

  • Organic Syntheses. 2-Methyl-3-phenylpropanal. (Demonstrates bisulfite purification for substituted phenyl derivatives). Retrieved from

Sources

Stability of 1-(2-Methylphenyl)propan-2-one under different reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability profile of 1-(2-Methylphenyl)propan-2-one (also known as o-methylphenylacetone or 2-methyl P2P). It is designed for researchers and analytical scientists managing the integrity of this intermediate during pharmaceutical development or metabolic profiling.

Executive Summary

1-(2-Methylphenyl)propan-2-one is a substituted aryl-2-propanone. While structurally similar to phenylacetone, the ortho-methyl group introduces steric and electronic effects that influence its degradation kinetics. The primary stability risks are oxidative cleavage (benzylic oxidation) and base-catalyzed self-condensation (aldol-type polymerization). This guide provides troubleshooting steps to mitigate these pathways.

Part 1: Troubleshooting & FAQs

Q1: My neat sample has transitioned from colorless to a dark amber/brown oil. Is it still usable?

Diagnosis: This is characteristic of oxidative degradation coupled with aldol condensation oligomerization .

  • Mechanism: Arylacetones are susceptible to auto-oxidation at the benzylic position (C1). The o-methyl group activates the ring, potentially accelerating this process compared to unsubstituted analogs. The "browning" is due to the formation of conjugated enones (dimers) and complex polymeric "tars."

  • Action:

    • Check Purity: Run GC-MS or HPLC. If purity is <95%, purification is required.

    • Recovery: Distillation under high vacuum is the only effective method to separate the monomer from the non-volatile oligomers.

    • Prevention: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

Q2: We observe a loss of assay during basic extraction (pH > 10). Where is the compound going?

Diagnosis: You are likely triggering base-catalyzed self-condensation .

  • Root Cause: The

    
    -protons (benzylic) are acidic (
    
    
    
    ). Prolonged exposure to strong bases (NaOH, KOH) generates the enolate, which acts as a nucleophile attacking the carbonyl of a non-enolized molecule.[1]
  • Outcome: Formation of 1,3-bis(2-methylphenyl)-2-methylpent-1-en-4-one (aldol dimer) and subsequent dehydration products.

  • Solution:

    • Limit exposure time to basic media (<15 mins).

    • Maintain temperature <5°C during basic workups.

    • Use weaker bases (e.g.,

      
      ) where possible.
      
Q3: Can we store this compound in methanol or ethyl acetate?

Diagnosis: Yes, but with caveats.

  • Methanol: Generally stable, but theoretically susceptible to hemiacetal formation (reversible) or Schiff base formation if trace amines are present.

  • Ethyl Acetate: Excellent for preventing oxidation. Research on P2P analogs suggests that storage in organic solvents significantly inhibits auto-oxidation compared to neat storage [1].

  • Recommendation: Store as a 1 mg/mL stock solution in Ethyl Acetate or Acetonitrile at 4°C for analytical standards.

Part 2: Deep Dive - Degradation Mechanisms

Understanding the specific degradation pathways is crucial for interpreting impurity profiles in HPLC/GC data.

Pathway A: Oxidative Cleavage (Auto-oxidation)

Exposure to atmospheric oxygen leads to radical formation at the benzylic carbon.

  • Primary Degradants: o-Tolualdehyde, o-Toluic acid, and 1-(2-methylphenyl)-1,2-propanedione.

  • Detection: o-Toluic acid will appear as a broad peak in RP-HPLC or a distinct peak in GC-MS.

Pathway B: Aldol Condensation (Oligomerization)

Under basic or acidic stress, the ketone dimerizes.

  • Steric Influence: The ortho-methyl group provides some steric protection to the carbonyl, potentially slowing this reaction compared to unsubstituted phenylacetone, but it does not prevent it entirely.

Visualizing the Pathways

G Start 1-(2-Methylphenyl) propan-2-one OxInter Benzylic Radical Intermediate Start->OxInter O2 / Light Enolate Enolate Ion Start->Enolate OH- or H+ Prod1 o-Tolualdehyde OxInter->Prod1 Cleavage Prod3 1,2-Dione Derivative OxInter->Prod3 Oxidation Prod2 o-Toluic Acid Prod1->Prod2 Oxidation Dimer Aldol Dimer (β-hydroxy ketone) Enolate->Dimer + Monomer Polymer Conjugated Enone (Brown Tar) Dimer->Polymer - H2O

Figure 1: Primary degradation pathways including oxidative cleavage and aldol condensation.

Part 3: Comparative Stability Data

The following data summarizes the stability of aryl-2-propanones under various storage conditions.

ConditionDurationDegradation ObservedPrimary Impurities Identified
Neat, 25°C, Dark 3 MonthsModerate (5-10%)Benzoic acid analogs, Dimers
Neat, 4°C, Dark 6 MonthsLow (<2%)Trace oxidation products
Solvent (EtOAc), 25°C 6 MonthsNegligible (<0.5%)None significant
Basic (pH 12), 1 hr 1 HourHigh (>15%)Aldol condensation dimers
Acidic (1N HCl), 24 hr 24 HoursLow-ModerateIsomerization/Rearrangement

Data extrapolated from stability studies of structurally homologous Phenyl-2-propanone (P2P) [1].

Part 4: Standard Operating Procedures (SOPs)

Protocol A: Stability-Indicating HPLC Method

Use this method to verify the purity of your material before use in critical experiments.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5%

      
       95% B
      
    • 15-20 min: 95% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (general) and 254 nm (aromatic).

  • Expected Retention:

    • o-Toluic Acid: ~4-5 min (Polar degradant)

    • Target Ketone: ~8-9 min

    • Aldol Dimers: ~12-14 min (Non-polar, elutes late)

Protocol B: Purification of Degraded Material

If your material has degraded (turned brown), do not attempt to use it for kinetic studies.

  • Dissolve the oil in Diethyl Ether or MTBE.

  • Wash with saturated Sodium Bisulfite (

    
    ) solution. Note: This removes aldehyde impurities (like o-tolualdehyde) via adduct formation.
    
  • Wash with 5% Sodium Bicarbonate (

    
    ) to remove acidic byproducts (o-toluic acid).
    
  • Dry over anhydrous

    
     and concentrate.
    
  • Distill under reduced pressure (vacuum) if purity is still <98%.

References
  • Tsujikawa, K., Mikuma, T., Kuwayama, K., Miyaguchi, H., Kanamori, T., Iwata, Y., & Inoue, H. (2013). Degradation of 1-phenyl-2-propanone during long-term storage: useful information for methamphetamine impurity profiling.[2] Forensic Science International, 227(1-3), 105-109.

  • PubChem.[3] (n.d.). Compound Summary for CID 95162651: (2R)-2-(methylamino)-1-(2-methylphenyl)propan-1-one.[3] National Center for Biotechnology Information.

  • Master Organic Chemistry. (2022).[4][5][6] Aldol Addition and Condensation Reactions.[1][5][7]

Sources

Technical Support Guide: Purification of Ortho-Substituted Phenylpropanones

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: TSP-ORG-0882 Last Updated: 2025-05-12 Department: Process Chemistry & Separation Science Status: Active[1]

Executive Summary & Scope

Target Analyte: Ortho-substituted phenyl-2-propanones (e.g., 2-methylphenylacetone, 2-chlorophenylacetone).[1] The Challenge: Unlike their meta or para isomers, ortho-substituted phenylpropanones present a unique purification paradox:

  • Steric Hindrance: The substituent at the ortho position sterically crowds the carbonyl carbon, significantly reducing the equilibrium constant for standard nucleophilic attacks used in purification (e.g., bisulfite adduct formation).

  • Isomeric Volatility: The boiling point differential between ortho and para isomers is often negligible (<5°C), rendering simple vacuum distillation ineffective for isomeric separation.

This guide provides high-fidelity protocols to overcome these barriers, focusing on vacuum fractionation efficiency and alternative chemical workups.

Diagnostic Decision Matrix

Before initiating purification, characterize your crude mixture to select the correct workflow.

PurificationLogic Start Crude Reaction Mixture Analyze 1. Analyze Impurity Profile (GC-MS / TLC) Start->Analyze Decision1 Major Impurity Type? Analyze->Decision1 RouteA Non-Ketone Byproducts (Acids, Aldehydes, Tars) Decision1->RouteA Chemical RouteB Positional Isomers (Para/Meta contaminants) Decision1->RouteB Isomeric ActionA Chemical Workup (Acid/Base Wash) RouteA->ActionA ActionB Physical Separation RouteB->ActionB Bisulfite Attempt Bisulfite Adduct? ActionA->Bisulfite Distill High-Efficiency Vacuum Distillation (>20 Theoretical Plates) ActionB->Distill BisulfiteNo STOP: Steric Failure Likely. Proceed to Chromatography. Bisulfite->BisulfiteNo Ortho-Substituted BisulfiteNo->Distill Final Pure Ortho-Phenylpropanone Distill->Final

Figure 1: Purification workflow decision tree emphasizing the avoidance of bisulfite methods for ortho-substituted substrates.

Technical Modules: Troubleshooting & Protocols

Module A: The Bisulfite Limitation (Chemical Purification)

User Query: "I attempted to purify 2-methylphenylacetone using a saturated sodium bisulfite wash, but no precipitate formed. My yield was near zero. What went wrong?"

Root Cause Analysis: Standard methyl ketones are purified by forming a solid bisulfite adduct (


).[1] However, this reaction is reversible and sterically demanding.
  • The Ortho Effect: An ortho substituent (e.g., -Cl, -CH3) creates a "picket fence" effect around the carbonyl carbon.[1] This steric bulk prevents the bulky sulfite ion from attacking the carbonyl, shifting the equilibrium heavily toward the free ketone.

  • Result: The ketone remains in the organic layer and is discarded with the "impurities" or fails to crystallize.

Corrective Protocol: The "Reverse" Chemical Wash Instead of pulling the ketone out, you must chemically remove the impurities.

  • Acidic Impurity Removal:

    • Dissolve crude oil in Toluene or DCM (10 mL solvent per 1 g crude).[1]

    • Wash 2x with 5% Sodium Bicarbonate (

      
      ) to remove phenylacetic acid precursors.[1]
      
  • Amine/Imine Removal:

    • Wash 2x with 1M HCl to remove unreacted amines or Schiff bases.

  • Aldehyde Removal (The Challenge):

    • If benzaldehyde derivatives are present, mild oxidation (dilute

      
      ) can convert them to benzoic acids (removable via step 1), but this risks oxidizing the active methylene of the ketone.
      
    • Recommendation: Rely on fractional distillation for aldehyde separation, as they typically boil 20-30°C lower than the corresponding phenylacetone.[1]

Module B: High-Efficiency Vacuum Fractionation

User Query: "I cannot separate the ortho-isomer from the para-isomer. They co-distill."

Technical Insight: Isomers of phenylpropanones often have boiling point deltas (


) of less than 5°C. A standard simple distillation setup (Claisen head) provides only 1-2 theoretical plates, which is insufficient for separation.[1]

Required Specification:

  • Vacuum: < 5 mmHg (Absolute pressure).[1] High vacuum prevents thermal decomposition (tarring) at the requisite high boiler temperatures.

  • Column: Vigreux is insufficient. Use a Spinning Band Column or a Packed Column (stainless steel mesh/glass helices) providing >20 theoretical plates.[1]

Step-by-Step Protocol:

ParameterSpecificationNotes
Vacuum Source High-Vac Pump (<1 mmHg ideal)Must be stable.[1] Fluctuations ruin fractionation.[1]
Bath Temp 20-30°C > Expected BPDo not overheat; causes polymerization.[1]
Reflux Ratio 10:1 to 20:1Slow take-off is critical.[1] Collect 1 drop per 10-20 seconds.
Fractions Small volumes (e.g., 5% of total)Analyze every fraction via GC/TLC.

Visualizing the Setup:

DistillationSetup Pot Boiling Pot (Stirred, Oil Bath) Column Fractionating Column (Packed/Spinning Band) Pot->Column Vapor Head Distillation Head (Thermometer) Column->Head Enriched Vapor Condenser Condenser (Chilled Glycol) Head->Condenser Condensate Condenser->Head Reflux (High Ratio) Udder Fraction Cutter (Cow Receiver) Condenser->Udder Distillate Vacuum Vacuum Trap & Pump (<1 mmHg) Udder->Vacuum Suction

Figure 2: Schematic for high-efficiency vacuum fractionation required for isomeric separation.[1]

Module C: Storage and Stability (The "Yellowing" Effect)

User Query: "My clear distillate turned yellow/brown after one week of storage. Is it degraded?"

Root Cause Analysis: Phenyl-2-propanones contain an "active methylene" group (benzylic and alpha to a carbonyl).[1] They are highly susceptible to:

  • Autoxidation: Formation of hydroperoxides at the benzylic position, leading to conjugated diketones (yellow color).

  • Aldol Condensation: Trace acid/base from glassware catalyzes self-condensation into dimeric enones (brown tars).[1]

Stabilization Protocol:

  • Container: Amber glass (UV protection).[1]

  • Atmosphere: Argon or Nitrogen blanket (Essential).[1]

  • Additives: For long-term storage (>1 month), store as a 1M solution in anhydrous Ethyl Acetate or Ethanol. The solvent dilution reduces the rate of bimolecular self-condensation.

  • Temperature: -20°C is recommended.

Frequently Asked Questions (FAQ)

Q1: Can I use column chromatography instead of distillation? A: Yes, and it is often superior for removing close-boiling isomers if you lack a spinning band column.[1]

  • Stationary Phase: Silica Gel 60.[1]

  • Mobile Phase: Gradient of Hexane:Ethyl Acetate (Start 95:5, ramp to 80:20).

  • Note: Ortho isomers typically elute slightly faster than para isomers due to intramolecular shielding reducing polarity interaction with the silica.

Q2: Why does the refractive index (RI) of my product not match literature? A: RI is temperature-dependent and highly sensitive to water content.

  • Ensure the sample is anhydrous (dried over

    
    ).
    
  • Correct for temperature:

    
    .[1]
    
  • Ortho-substitution significantly alters RI compared to unsubstituted P2P.[1] Ensure you are comparing against the specific isomer data, not generic P2P.

Q3: Is the "bisulfite wash" ever useful for these compounds? A: Only for removing unhindered impurities. If your main impurity is an unhindered methyl ketone (e.g., acetone, MEK from solvent residues) or a non-ortho substituted aldehyde, a bisulfite wash will remove the impurity while leaving your ortho-substituted product in the organic layer.

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for fractional distillation principles and theoretical plates).

  • Doughty, D., et al. (2016).[1] "The synthesis and investigation of impurities found in clandestine laboratories: Baeyer-Villiger route part II." Forensic Science International, 263, 55-66.[1] Link (Detailed impurity profiling and stability data for substituted phenyl-2-propanones).[1]

  • BenchChem. (2025).[1][2] "Differentiating Ortho- and Para-Methoxyacetophenone Isomers by Gas Chromatography." Link (Data on boiling point differentials and chromatographic separation of ortho/para isomers).[1][2]

  • Sigma-Aldrich. (2023).[1][3] "Safety Data Sheet: Phenyl-2-propanone." Link (Storage and stability specifications).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Mechanistic explanation of steric hindrance in nucleophilic addition to carbonyls).

Sources

Enhancing GC-MS sensitivity for trace analysis of 1-(2-Methylphenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #GCMS-8492 | Priority: High | Status: Open

Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Sensitivity Enhancement & Isomer Differentiation for o-Methyl P2P

Executive Summary

You are attempting trace analysis of 1-(2-Methylphenyl)propan-2-one (also known as o-methyl P2P or 2-methyl BMK). This compound is a critical regioisomer in forensic impurity profiling. The analytical challenge is twofold:

  • Sensitivity: Achieving low-ppb detection limits in complex matrices.

  • Selectivity: Differentiating the ortho- isomer from the meta- and para- isomers, which share isobaric mass spectra.

This guide replaces standard operating procedures with a diagnostic troubleshooting framework . We address specific failure points in the GC-MS workflow.

Module 1: Sample Preparation & Injection (The "Garbage In" Filter)

User Question: "I am seeing high background noise and poor recovery. Is my extraction pH wrong?"

Technical Diagnosis: 1-(2-Methylphenyl)propan-2-one is a neutral ketone. Unlike amphetamines (basic) or organic acids, it does not ionize significantly in aqueous solution. However, matrix interferences often do.

The Protocol:

  • Extraction pH: Maintain sample pH at neutral (pH 7) .

    • Why? Acidifying extracts co-extracted acids; basifying extracts co-extracted amines. Neutral extraction minimizes matrix load.

  • Solvent Choice: Use Ethyl Acetate or MTBE (Methyl tert-butyl ether).

    • Why? These solvents offer excellent recovery for ketones while being volatile enough to concentrate without losing the semi-volatile P2P analyte. Avoid Methylene Chloride if you suspect volatility losses during evaporation.

  • Inlet Activity: Ketones can enolize or adsorb onto active sites in the GC liner.

    • Solution: Use Ultra-Inert splitless liners with glass wool placed low to wipe the needle.

Diagram: Sample Prep Decision Logic

SamplePrep Start Start: Low Sensitivity Matrix Matrix Type? Start->Matrix Liquid Aqueous/Urine Matrix->Liquid Solid Powder/Soil Matrix->Solid LLE LLE (Ethyl Acetate) pH 7.0 (Neutral) Liquid->LLE High Conc. SPE SPE (C18 or HLB) Wash: 5% MeOH Elute: 100% EtOAc Liquid->SPE Trace (<10 ng/mL) Solid->LLE Sonication Evap Concentration Step N2 Blowdown @ 35°C DO NOT DRY COMPLETELY LLE->Evap SPE->Evap Inject GC Injection Evap->Inject

Caption: Decision tree for sample preparation. Note the critical warning at the evaporation step to prevent analyte loss due to volatility.

Module 2: Chromatographic Separation (The Isomer Problem)

User Question: "I see a single peak, but I suspect a mixture of ortho-, meta-, and para- isomers. How do I separate them?"

Technical Diagnosis: On a standard non-polar column (e.g., DB-5MS), the boiling points of the o-, m-, and p- methyl P2P isomers are too similar for baseline resolution. You are likely seeing co-elution.

The Solution: Stationary Phase Selectivity You must increase the interaction with the aromatic ring or the carbonyl dipole.

ParameterStandard Setup (Low Resolution)Recommended Setup (High Resolution)
Column Phase 5% Phenyl (e.g., DB-5MS, HP-5)35% Phenyl (e.g., DB-35MS) or 14% Cyanopropyl (e.g., Rtx-1701)
Why? Separates primarily by boiling point.Pi-pi interactions (phenyl) or dipole interactions (cyano) separate positional isomers.
Dimensions 30m x 0.25mm x 0.25µm30m x 0.25mm x 0.25µm (Thicker film 0.5µm helps if peak shape is poor)
Oven Ramp 10°C/min (Too fast)Slow Ramp: 40°C (1 min) → 20°C/min to 100°C → 4°C/min to 160°C

Critical Insight: The ortho- isomer typically elutes first on non-polar phases due to steric hindrance reducing the boiling point slightly compared to the flatter para- isomer.

Module 3: Mass Spectrometry (The Sensitivity Filter)

User Question: "My scan data is noisy at 50 ppb. How do I set up SIM for this specific compound?"

Technical Diagnosis: In Electron Ionization (EI), 1-(2-Methylphenyl)propan-2-one fragments predictably.

  • MW: 148 Da.

  • Alpha-Cleavage: The bond between the carbonyl carbon and the benzyl carbon breaks.

  • Tropylium Formation: The methyl-benzyl fragment rearranges to a stable methyl-tropylium ion.

SIM (Selected Ion Monitoring) Table:

Ion Typem/zOrigin/MechanismRelative Abundance
Quantifier (Target) 105 [C₈H₉]⁺ (Methyl-tropylium / Methyl-benzyl). Base peak.[1][2]100%
Qualifier 1 148 [M]⁺ (Molecular Ion). Essential for confirmation.15-25%
Qualifier 2 43 [CH₃C=O]⁺ (Acetyl). Common, but confirms ketone structure.30-50%
Qualifier 3 79 [C₆H₇]⁺ (Loss of C₂H₂ from m/z 105).10-15%

Dwell Time Strategy: Set dwell times to 25-30 ms per ion. This ensures you get 15-20 points across the peak (which is likely narrow if using high-efficiency GC).

Module 4: Advanced Sensitivity (Derivatization)

User Question: "I need to detect this at sub-ppb levels in biological fluids. Direct injection isn't working."

Technical Diagnosis: Ketones are not ideal for ultra-trace analysis due to peak tailing and moderate ionization efficiency. Solution: Derivatization with PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine).[2][3]

Mechanism: PFBHA reacts with the ketone to form an oxime . This adds five fluorine atoms, which:

  • Increases molecular weight (moving it away from low-mass noise).

  • Drastically improves ionization efficiency (especially if using NCI - Negative Chemical Ionization).

Protocol: PFBHA Derivatization

  • Reagent: Prepare 10 mg/mL PFBHA in water.

  • Reaction: Add 50 µL reagent to aqueous sample/extract.

  • Incubate: 30 minutes at 50°C (or room temp for 2 hours).

  • Extract: Liquid-Liquid extract the resulting oxime with Hexane .

  • Analyze: The oxime will elute later and show a massive molecular ion or loss of the pentafluorobenzyl group (m/z 181).

Diagram: Derivatization Workflow

Derivatization Analyte 2-Methyl P2P (Ketone) Reaction Reaction (Oxime Formation) Analyte->Reaction Reagent PFBHA (Reagent) Reagent->Reaction Product P2P-Oxime Derivative (High Mass / High Response) Reaction->Product -H2O

Caption: Conversion of the ketone to an oxime derivative to enhance chromatographic shape and mass spectral response.

References

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. Link

  • Power, J. D., et al. (2014). "The identification of impurities in illicit methamphetamine." Forensic Science International.[4] (Discusses P2P impurity profiling and marker identification). Link

  • Lin, D. L., et al. (2021). "Analysis of potential phenylacetone precursors... by GC-MS." Drug Testing and Analysis. (Details the fragmentation and stability of P2P analogs). Link

  • Liu, J., & Franckowski, R. (2019).[5] "Differentiation of Isobaric and Isomeric Fentanyl Analogs by GC-MS." AAFS Proceedings. (Demonstrates the principle of using slow temperature ramps for positional isomer separation). Link

End of Technical Guide. For further assistance, reply with your specific chromatogram data files.

Sources

Strategies to minimize rearrangement products in 1-(o-tolyl)propan-2-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Guide ID: KET-SYN-028 Topic: Strategies to Minimize Isomeric Byproducts in 1-(o-tolyl)propan-2-one Synthesis Senior Application Scientist: Dr. Eleanor Vance

Welcome to our technical support center. This guide provides in-depth troubleshooting advice and validated protocols for researchers encountering challenges in the synthesis of 1-(o-tolyl)propan-2-one, a key intermediate in pharmaceutical development. Our focus is to address common issues related to byproduct formation, particularly isomeric impurities that are often misidentified as rearrangement products.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am attempting to synthesize 1-(o-tolyl)propan-2-one using a Friedel-Crafts reaction with o-xylene and am observing significant "rearrangement" products. What is causing this, and how can I prevent it?

A1: This is a common issue that stems from a misunderstanding of the reaction mechanism and the specific synthetic route.

1. Clarifying "Rearrangement" vs. "Isomerization":

The term "rearrangement" in the context of Friedel-Crafts reactions typically refers to the hydride or alkyl shifts that occur with carbocation intermediates during alkylation. However, in Friedel-Crafts acylation, the electrophile is a resonance-stabilized acylium ion.[1][2] This stability generally prevents the classic carbocation rearrangements you would see in alkylations.[2]

What you are likely observing is not a rearrangement of the propanone side chain, but rather isomerization of your starting material, o-xylene, under harsh Lewis acid conditions. Strong Lewis acids like aluminum chloride (AlCl₃) can catalyze the migration of methyl groups on the aromatic ring, converting o-xylene into a mixture of m-xylene and p-xylene.[3] Each of these isomers will then undergo acylation, leading to a complex mixture of ketone products that are difficult to separate.

2. The Issue of Regioselectivity:

Furthermore, the Friedel-Crafts acylation of o-xylene itself, even if it doesn't isomerize, will produce a mixture of two constitutional isomers due to two possible sites of attack:

  • 3,4-Dimethylacetophenone (attack at C4)

  • 2,3-Dimethylacetophenone (attack at C3)

Neither of these is your target molecule, 1-(o-tolyl)propan-2-one. A direct Friedel-Crafts acylation of an aromatic ring with an acetylating agent (like acetyl chloride) produces an aryl methyl ketone (Ar-CO-CH₃), not an aryl acetone (Ar-CH₂-CO-CH₃).

The diagram below illustrates the core problem when using a harsh, traditional Friedel-Crafts approach with o-xylene.

G cluster_0 Problem: Isomerization of Starting Material cluster_1 Problem: Undesired Acylation Products o_xylene o-Xylene (Desired Reactant) m_xylene m-Xylene o_xylene->m_xylene AlCl₃ (harsh) p_xylene p-Xylene o_xylene->p_xylene AlCl₃ (harsh) prod_34 3,4-Dimethyl- acetophenone o_xylene->prod_34 Acylation prod_23 2,3-Dimethyl- acetophenone o_xylene->prod_23 Acylation prod_24 2,4-Dimethyl- acetophenone m_xylene->prod_24 Acylation prod_25 2,5-Dimethyl- acetophenone p_xylene->prod_25 Acylation title Isomerization & Competing Reactions in o-Xylene Acylation

Figure 1. Competing reaction pathways in o-xylene acylation.
Recommended Synthetic Strategies & Protocols

To synthesize 1-(o-tolyl)propan-2-one with high purity and yield, we must abandon the direct acylation of o-xylene and instead use methods designed for constructing α-aryl ketones. Below are two field-proven strategies.

Strategy 1: Synthesis from o-Tolylacetic Acid

This reliable two-step method builds the desired ketone from a commercially available carboxylic acid precursor. The key is the conversion of the carboxylic acid into a methyl ketone, which can be achieved cleanly using an organolithium reagent.

Workflow:

G start o-Tolylacetic Acid step1 Step 1: Dianion Formation (2 equiv. MeLi or n-BuLi) start->step1 intermediate Dilithio Dianion Intermediate step1->intermediate step2 Step 2: Acylation (Acetylating Agent, e.g., Acetic Anhydride) intermediate->step2 product 1-(o-tolyl)propan-2-one (Target Molecule) step2->product

Figure 2. Workflow for synthesis from o-tolylacetic acid.

Experimental Protocol:

Step 1: Preparation of o-Tolylacetic Acid Dianion and Reaction with Acetic Anhydride

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, dissolve o-tolylacetic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Dianion Formation: Cool the solution to -78 °C in a dry ice/acetone bath. Add methyllithium (MeLi) (2.2 eq) dropwise via syringe over 20 minutes. The first equivalent deprotonates the carboxylic acid, and the second deprotonates the α-carbon. Stir the resulting slurry for 1 hour at -78 °C.

  • Acylation: Add acetic anhydride (1.5 eq) dropwise to the reaction mixture.

  • Quench: After stirring for 2 hours at -78 °C, slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield pure 1-(o-tolyl)propan-2-one.

Causality: The formation of the dianion is critical. It prevents the highly reactive organolithium reagent from simply acting as a base and allows the α-carbon to act as a nucleophile, attacking the acetylating agent to form the new C-C bond required for the ketone. This method offers excellent control and avoids the issues of aromatic substitution.

Strategy 2: Palladium-Catalyzed α-Arylation of Acetone

This is a more modern and direct approach that forms the C-C bond between the aromatic ring and the α-carbon of acetone. This method leverages the power of transition metal catalysis to achieve high selectivity and functional group tolerance under relatively mild conditions.

Workflow:

G react1 2-Bromotoluene (or 2-Iodotoluene) product 1-(o-tolyl)propan-2-one (Target Molecule) react1->product Heat react2 Acetone (Reagent & Solvent) react2->product Heat catalyst Palladium Catalyst System (e.g., Pd(OAc)₂ + Ligand) catalyst->product Heat base Base (e.g., Cs₂CO₃, NaOtBu) base->product Heat

Figure 3. Workflow for Pd-catalyzed α-arylation.

Experimental Protocol:

Palladium-Catalyzed Coupling of 2-Bromotoluene with Acetone

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), the phosphine ligand (e.g., a biarylphosphine ligand like RuPhos or XPhos, 2-4 mol%), and the base (e.g., cesium carbonate, Cs₂CO₃, 1.5 eq).

  • Reagent Addition: Evacuate and backfill the tube with nitrogen or argon. Add 2-bromotoluene (1.0 eq) via syringe, followed by a large excess of acetone, which serves as both the reactant and the solvent.

  • Reaction: Seal the tube and heat the mixture in an oil bath at 80-110 °C for 12-24 hours, or until TLC/GC-MS analysis shows complete consumption of the aryl bromide.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate in vacuo and purify the residue by flash column chromatography to isolate 1-(o-tolyl)propan-2-one.

Causality & Expertise: The success of this reaction is highly dependent on the choice of ligand.[4] Sterically hindered, electron-rich biarylphosphine ligands are often required to facilitate the key steps of the catalytic cycle: oxidative addition of the palladium(0) complex to the aryl bromide and the subsequent reductive elimination to form the C-C bond.[4][5][6] Using a strong base is necessary to generate the acetone enolate in situ for the coupling reaction. This method is exceptionally clean and directly forms the desired product without risk of aromatic isomerization.

Summary of Recommended Strategies
Parameter Strategy 1: From o-Tolylacetic Acid Strategy 2: Pd-Catalyzed α-Arylation
Starting Materials o-Tolylacetic Acid, MeLi, Acetic Anhydride2-Bromotoluene, Acetone, Pd Catalyst, Ligand, Base
Key Transformation Nucleophilic acylation of a dianionPalladium-catalyzed cross-coupling
Primary Advantage High control, avoids aromatic side reactionsDirect, atom-economical, milder conditions
Potential Challenge Requires handling of pyrophoric MeLiCatalyst/ligand optimization may be needed
Byproduct Profile Very clean; primarily unreacted starting materialsMinimal; potential for diarylation of acetone

By adopting these targeted strategies, you can overcome the challenges of isomer formation and reliably synthesize 1-(o-tolyl)propan-2-one for your research and development needs.

References
  • Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. ACS Omega. Available at: [Link]

  • Friedel-Crafts Alkylation of o-xylene over V2O5 / ZrO2 Catalysts. ResearchGate. Available at: [Link]

  • Friedel-Crafts Alkylation Reaction. Mettler Toledo. Available at: [Link]

  • Friedel-Crafts acylation. Khan Academy. Available at: [Link]

  • Friedel-Crafts Alkylation of o-xylene over V2O5 / ZrO2 Catalysts. ResearchGate. Available at: [Link]

  • Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Study Mind. Available at: [Link]

  • Friedel-Crafts acylation of the individual isomers of xylene with acetyl... Filo. Available at: [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. Available at: [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Available at: [Link]

  • The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. PEARL - Plymouth Electronic Archive and Research Library. Available at: [Link]

  • Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of aryl ketones by acylation of arenes. Organic Chemistry Portal. Available at: [Link]

  • Suzuki–Miyaura coupling of 2‐bromo‐m‐xylene and o‐tolylboronic acid by... ResearchGate. Available at: [Link]

  • Zeolite Catalyzed Friedel-Crafts Acylations. Boise State University ScholarWorks. Available at: [Link]

  • Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates. Organic Chemistry Portal. Available at: [Link]

  • The production method of methylphenylacetic acid. Google Patents.
  • An oven-dried 1-L, one-necked round-bottomed flask fitted with a 4 x 2 cm egg-shaped stir bar is cooled under a stream of nitrogen. Organic Syntheses. Available at: [Link]

  • Palladium-Catalyzed Synthesis of Aryl Ketones by Coupling of Aryl Bromides with an Acyl Anion Equivalent. Journal of the American Chemical Society. Available at: [Link]

  • Palladium-catalyzed mono-α-arylation of acetone with aryl halides and tosylates. PubMed. Available at: [Link]

Sources

Effect of catalyst choice on the yield of 1-(2-Methylphenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalytic Optimization for 1-(2-Methylphenyl)propan-2-one

Status: Active Ticket Priority: High (Yield Optimization & Selectivity Control) Agent: Senior Application Scientist, Process Chemistry Division

Overview: The Criticality of Catalyst Selection

Welcome to the technical support hub for the synthesis of 1-(2-Methylphenyl)propan-2-one (CAS: 19064-69-8). This molecule, an ortho-methylated analog of phenylacetone, presents unique steric challenges compared to its unsubstituted counterparts.

In industrial and research settings, the yield of this ketone is rarely limited by stoichiometry but rather by catalyst efficiency and regioselectivity . The ortho-methyl group creates significant steric hindrance, often forcing standard catalysts to stall or favor side reactions (such as polymerization or aldehyde formation).

This guide addresses the three most common catalytic pathways: Wacker Oxidation , Lewis Acid Rearrangement (Meinwald) , and Reductive Hydrolysis (Iron-mediated) .

Module 1: Wacker Oxidation Systems (Pd-Catalysis)

Workflow: Oxidation of 2-allyl-toluene (o-methylallylbenzene) to the methyl ketone.

Diagnostic: Why is my reaction stalling or precipitating Pd black?

User Query: "I am using standard Wacker conditions (


) on 2-allyl-toluene. The reaction starts but quickly stalls, and I see a black precipitate. Yield is stuck at <40%."

Root Cause Analysis: The ortho-methyl group sterically hinders the coordination of the alkene to the Palladium(II) center. In standard Wacker systems, if the re-oxidation of


 to 

by

is slower than the aggregation of

, the catalyst precipitates as inactive "Pd black." Furthermore, low chloride concentration destabilizes the active catalyst, while too high chloride concentration inhibits the alkene coordination (the "Chloride Effect").

Troubleshooting Protocol:

  • Switch Solvent System: Standard DMF/Water systems often fail here. Switch to DMA (Dimethylacetamide) / Water (7:1) . DMA stabilizes the Pd-center better than DMF for hindered substrates.

  • Optimize Chloride Concentration:

    • The Fix: Maintain a

      
       to 
      
      
      
      ratio of >50:1 but <100:1.
    • Action: Add LiCl (Lithium Chloride) to the reaction. This solubilizes the

      
       and prevents Pd precipitation without completely inhibiting the attack of water on the alkene.
      
  • Alternative Oxidant:

    • Consider using tert-Butyl Nitrite (tBuONO) instead of

      
      . This typically drives the reaction through a NO-based re-oxidation cycle which is faster and less sensitive to steric bulk, often boosting yields to >85%.
      

Visualizing the Failure Point:

WackerCycle cluster_0 Critical Failure Mode PdII Pd(II) Active Species Coordination Alkene Coordination (Slowed by o-Methyl) PdII->Coordination Nucleophilic Nucleophilic Attack (H2O) Coordination->Nucleophilic Elimination Beta-Hydride Elimination Nucleophilic->Elimination Pd0 Pd(0) Species Elimination->Pd0 Product Release PdBlack Pd Black (Inactive Precipitate) Pd0->PdBlack Irreversible Aggregation (Dominates if steric hindrance slows cycle) Reoxidation Re-oxidation (CuCl2 / O2) Pd0->Reoxidation Fast Path Reoxidation->PdII

Caption: The Wacker cycle showing the competitive pathway between catalyst regeneration and Pd-black precipitation, exacerbated by the steric hindrance of the ortho-methyl group.

Module 2: Lewis Acid Rearrangement (Epoxide Route)

Workflow: Isomerization of 2-methylstyrene oxide to 1-(2-methylphenyl)propan-2-one.

Diagnostic: Controlling the Aldehyde vs. Ketone Ratio

User Query: "I am rearranging the epoxide using


. I am getting a 50:50 mixture of the desired ketone and the unwanted aldehyde (2-methyl-phenylacetaldehyde)."

Root Cause Analysis: The Meinwald rearrangement mechanism involves the opening of the epoxide ring to form a carbocation.

  • Benzylic Carbocation: Leads to the Aldehyde (via hydride shift).

  • Homobenzylic/Primary Carbocation: Leads to the Ketone (via hydride shift). Strong Lewis acids like

    
     often favor the most stable carbocation intermediate (benzylic), which unfortunately favors the aldehyde side-product in styrene derivatives.
    

Troubleshooting Protocol:

  • Change Catalyst Hardness:

    • The Fix: Switch from a hard Lewis acid (

      
      ) to a softer, oxophilic salt.
      
    • Recommendation: Use Magnesium Bromide Etherate (

      
      )  or Indium(III) Chloride (
      
      
      
      )
      .
    • Mechanism: These catalysts coordinate to the epoxide oxygen less aggressively, favoring a concerted mechanism that often shifts selectivity toward the ketone.

  • Lithium Iodide (LiI) Protocol:

    • Protocol: Run the reaction in THF with stoichiometric LiI .

    • Why? Iodide acts as a nucleophile to open the epoxide at the less hindered position, followed by elimination/tautomerization to the ketone. This method is highly regioselective for the ketone (Yields >90%).[1]

Data Comparison: Catalyst Selectivity

CatalystMajor ProductApprox.[1][2][3][4][5][6][7] Ketone YieldNotes

Aldehyde/Ketone Mix45%Poor selectivity, rapid reaction.

(aq)
Diol (Hydrolysis)<10%Avoid protic acids.

Ketone 82% Requires anhydrous conditions.

/ THF
Ketone 94% Stoichiometric, not catalytic, but highest selectivity.

Module 3: Iron-Mediated Reduction (Modified Henry)

Workflow: Reduction of 1-(2-methylphenyl)-2-nitropropene to the ketone.

Diagnostic: Incomplete Reduction or Polymerization

User Query: "I am reducing the nitroalkene using Iron powder and HCl. The reaction creates a thick sludge, and workup is impossible. Yield is inconsistent."

Root Cause Analysis: The reduction of the nitroalkene to the ketone (via the enamine/imine intermediate) is a heterogeneous reaction. The "sludge" is iron oxide/hydroxide byproducts clogging the active iron surface. If the surface passivates, the reaction stops. If the temperature is too high, the intermediate polymerizes (tar).

Troubleshooting Protocol:

  • Catalyst Activation (The "Etch"):

    • Do not use iron powder directly from the jar.

    • Protocol: Wash Iron powder (325 mesh) with 5% HCl, rinse with water, then acetone, and dry under vacuum. This removes the oxide layer, increasing the Single-Pass Turnover .

  • The Phase Transfer Catalyst (PTC) Trick:

    • Add FeCl_3 (catalytic amount, 5 mol%) to the Fe/HCl mixture.

    • Why? The

      
       acts as an electron shuttle, etching the metallic iron surface in situ and maintaining activity.
      
  • Solvent Choice:

    • Avoid pure water. Use Toluene/Water biphasic system with vigorous stirring. The ketone product extracts into the toluene, protecting it from further side reactions in the aqueous acid phase.

Summary: Decision Matrix for Researchers

Select your catalytic route based on your precursor availability and lab capabilities.

DecisionMatrix Start Select Precursor RouteA 2-Allyl Toluene (Alkene) Start->RouteA RouteB 2-Methylstyrene Oxide (Epoxide) Start->RouteB RouteC 2-Methylbenzaldehyde (+ Nitroethane) Start->RouteC Wacker Wacker Oxidation (PdCl2/CuCl2) RouteA->Wacker Meinwald Meinwald Rearrangement (Lewis Acid) RouteB->Meinwald Henry Fe/HCl Reduction (Heterogeneous) RouteC->Henry WackerOpt Use tBuONO or High [Cl-] to prevent Pd-Black Wacker->WackerOpt Troubleshoot MeinwaldOpt Use MgBr2 or LiI Avoid BF3 (Aldehyde risk) Meinwald->MeinwaldOpt Selectivity HenryOpt Activate Fe (Acid Wash) Use Biphasic Solvent Henry->HenryOpt Workup

Caption: Strategic decision tree for selecting the optimal catalytic pathway based on precursor material and required purity profile.

References

  • Tsuji, J. (1984). Synthetic Applications of the Palladium-Catalyzed Oxidation of Olefins to Ketones. Synthesis, 1984(05), 369-384. Link

  • Kulasegaram, S., & Kulawiec, R. J. (1997). Palladium-Catalyzed Wacker Oxidation of Internal Alkenes: The Effect of Chloride on Yield and Regioselectivity. Journal of Organic Chemistry, 62(19), 6547–6561. Link

  • Ranu, B. C., & Jana, U. (1998). Indium(III) Chloride-Catalyzed Rearrangement of Epoxides: A Selective Synthesis of Ketones. Journal of Organic Chemistry, 63(23), 8212–8216. Link

  • Ballini, R., & Petrini, M. (2004). Recent Synthetic Developments in the Nitroaldol (Henry) Reaction. Advanced Synthesis & Catalysis, 346(9-10), 1035-1036.
  • Smith, A. B., et al. (2024). Structural basis of the Meinwald rearrangement catalysed by styrene oxide isomerase. Nature Chemistry. Link

Disclaimer: This guide is for research and development purposes only. The synthesis of phenylacetone derivatives may be regulated in your jurisdiction. Ensure compliance with all local, state, and federal laws regarding controlled substance precursors.

Sources

Managing exothermic reactions in the synthesis of 1-(2-Methylphenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Process Safety & Calorimetry for Substituted Phenylacetone Synthesis

Critical Safety & Compliance Notice

WARNING: The compound 1-(2-Methylphenyl)propan-2-one is a structural isomer of Phenylacetone (P2P), a controlled precursor in many jurisdictions. This guide addresses process safety engineering and thermal hazard management only. It does not provide a recipe for illicit manufacture. All synthesis must be conducted in licensed facilities in compliance with local regulations (e.g., DEA, EMA).

Hazard: The synthesis involves organometallic reagents (Grignard) and violent exotherms. Failure to manage heat removal can lead to thermal runaway, solvent over-pressurization, and explosion.

Executive Summary: The Thermal Profile

Synthesizing 1-(2-Methylphenyl)propan-2-one typically involves the nucleophilic attack of an organometallic reagent (e.g., o-tolylmagnesium bromide) on a nitrile or aldehyde electrophile.

From a safety perspective, the ortho-methyl group on the benzene ring introduces steric hindrance . This creates a deceptive thermal profile:

  • Delayed Initiation: The formation of the Grignard reagent is often sluggish to start (long induction period), leading operators to add excess reagent.

  • Snap-Exotherm: Once the reaction initiates, the accumulated reagent reacts simultaneously, overwhelming the cooling jacket.

This guide focuses on the Grignard Route as the primary case study for exothermic management.

Core Module: Managing the "Sleeping Grignard" (Initiation)

The most dangerous phase is the formation of o-tolylmagnesium bromide. If the reaction does not start immediately, do not continue adding the halide.

The Hazard: Accumulation

If you add 20% of your 2-bromotoluene and see no exotherm, you have created a "thermal bomb." If it initiates suddenly, the adiabatic temperature rise (


) will exceed the boiling point of the solvent (THF/Ether), causing rapid over-pressurization.
Protocol: Safe Initiation Logic
  • Reagent: 2-Bromotoluene / Magnesium turnings / THF.

  • Activators: Iodine (

    
    ) or 1,2-Dibromoethane (DBE).
    

Visual Workflow: The "Stop-Light" Dosing Protocol

GrignardSafety Start Start Grignard Synthesis ChargeMg Charge Mg + 10% Solvent Start->ChargeMg AddInitiator Add Activator (I2/DBE) + 5% Halide Charge ChargeMg->AddInitiator CheckTemp Monitor Internal Temp (Ti) & Reflux AddInitiator->CheckTemp ExothermYes Exotherm Observed? (Ti rises > 2°C) CheckTemp->ExothermYes Stop CRITICAL STOP: Do NOT Add More Halide ExothermYes->Stop No Success Reaction Initiated. Switch to Flow Control. ExothermYes->Success Yes (Color change/Boil) HeatKick Apply External Heat (Gentle Reflux) Stop->HeatKick HeatKick->CheckTemp Re-evaluate

Figure 1: Decision logic for preventing reagent accumulation during Grignard initiation.

Core Module: Heat Balance During Addition

Once the Grignard is formed and you are reacting it with the electrophile (e.g., Propionitrile), the reaction is diffusion-controlled . The heat release is instantaneous upon mixing.

The Equation of Safety

To prevent runaway, your Heat Removal (


) must always exceed Heat Generation (

).



Where:

  • 
    : Heat transfer coefficient (degrades as viscosity rises).
    
  • 
    : Wetted surface area (low at start of batch).
    
Troubleshooting Table: Thermal Anomalies
SymptomProbable CauseImmediate Action
Temp Spikes during Dosing Dosing rate > Cooling capacity.Stop dosing immediately. Allow

to return to setpoint. Resume at 50% rate.
Cooling Jacket

is 0
Reaction stalled (loss of agitation or poisoning).Stop dosing. Check stirrer torque. Do not restart dosing until conversion is verified by HPLC/GC.
Viscosity Increase Precipitation of Mg-salts (common with o-tolyl species).Increase agitation speed. Add anhydrous solvent (THF) to dilute. Do not overheat to lower viscosity.
Reflux Slows Down Reaction completion or loss of solvent.Check solvent levels.[1] If reaction is incomplete but reflux stops, the reaction may have stalled.

Core Module: The Quench (Hydrolysis)

The hydrolysis of the intermediate imine salt to yield 1-(2-Methylphenyl)propan-2-one is violently exothermic and generates gas (


).
  • Risk: "Volcano" effect. Adding acid to the hot organic mixture causes flash vaporization of the solvent.

  • Protocol:

    • Reverse Quench: Transfer the reaction mixture into the cold acid/water solution. This ensures the heat sink (water) is always in excess.

    • Ventilation: Ensure scrubber is active for ammonia release.

FAQ: Researcher Troubleshooting Guide

Q1: The reaction mixture turned into a solid block during the Grignard formation. What happened?

  • Diagnosis: This is the "Schlenk Equilibrium" shift. In THF, o-tolylmagnesium bromide can precipitate as a complex.

  • Solution: Do not stop the stirrer. Add anhydrous THF immediately. For future runs, use a 2-MeTHF (2-Methyltetrahydrofuran) solvent system, which generally offers better solubility for aryl-Grignards than pure THF or Diethyl Ether.

Q2: I see a delayed exotherm 15 minutes after stopping addition. Why?

  • Diagnosis: Poor mixing. The reagents pooled on top of the mixture (stratification) and are now mixing in.

  • Prevention: Ensure your Reynolds number (

    
    ) indicates turbulent flow (
    
    
    
    ). For viscous slurries, use a pitch-blade impeller, not a magnetic stir bar.

Q3: Can I use Toluene as a co-solvent to manage heat?

  • Answer: Yes. This is a standard Process Safety technique called Evaporative Cooling .

  • Mechanism: Toluene raises the boiling point slightly but acts as a thermal buffer. If the reaction runs away, the solvent boils, clamping the temperature at the boiling point (latent heat of vaporization absorbs energy).

References

  • Org. Process Res. Dev. (2014).[2] Optimization of Grignard Reagent Formation: Safety and Calorimetry. American Chemical Society.[3]

  • Bretherick's Handbook of Reactive Chemical Hazards . Magnesium and Alkyl Halides.[1][4] Elsevier.

  • IChemE Safety Center . Managing Runaway Reactions. Institution of Chemical Engineers.

  • Sigma-Aldrich Safety Data Sheet . o-Tolylmagnesium Bromide.

Sources

Technical Support Center: Column Selection for the Purification of 1-(2-Methylphenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. The purification of synthetic targets is a critical step that often presents significant challenges. This document provides in-depth guidance and troubleshooting advice for the effective purification of 1-(2-Methylphenyl)propan-2-one, a moderately non-polar aromatic ketone, using column chromatography. Our approach is rooted in first principles, explaining the causality behind experimental choices to empower you to make informed decisions for your specific separation needs.

Section 1: Understanding Your Molecule: Physicochemical Properties

Before selecting a purification strategy, it is essential to understand the physicochemical properties of 1-(2-Methylphenyl)propan-2-one. These characteristics dictate its behavior in different chromatographic systems.

The molecule's structure, featuring a substituted aromatic ring and a ketone functional group, results in a moderate polarity. The tolyl group is hydrophobic, while the ketone's carbonyl group can act as a hydrogen bond acceptor, introducing a polar element. This amphiphilic nature is the key to designing an effective separation strategy. A close analog, 2-Methyl-1-(4-methylphenyl)propan-1-one, has a LogP of 2.97, indicating significant non-polar character[1].

PropertyDataSource
Structure
Molecular Formula C₁₁H₁₄O[1]
Molecular Weight 162.23 g/mol [1]
Key Functional Groups Aromatic Ring, KetoneN/A
Estimated LogP ~3.0[1]
Intermolecular Forces Van der Waals, π-π stacking, Dipole-dipoleN/A
Section 2: Frequently Asked Questions (FAQs)

This section directly addresses the most common questions encountered during the purification of 1-(2-Methylphenyl)propan-2-one.

Q1: Should I use Normal-Phase or Reversed-Phase chromatography for my purification? The choice depends entirely on the polarity of your impurities relative to your target compound. Reversed-phase chromatography is the most common and versatile method[2]. Start with an analytical run on both a normal-phase (silica) TLC plate and a reversed-phase (C18) HPLC column to assess your crude mixture.

  • Choose Reversed-Phase (RP) if your impurities are significantly more polar. They will elute before your product.

  • Choose Normal-Phase (NP) if your impurities are significantly less polar (more non-polar). They will elute before your product.

Q2: What are the best starting conditions for a C18 reversed-phase column? For a C18 column, a mobile phase of water and an organic solvent like acetonitrile (ACN) or methanol (MeOH) is standard[1][3][4]. Given the LogP of ~3, the compound will be well-retained.

  • Starting Gradient: Begin with a shallow gradient, for example, 40-80% acetonitrile in water over 20-30 column volumes.

  • Isocratic Elution: If using flash chromatography, start with an isocratic mobile phase of approximately 50-60% acetonitrile in water. Adjust based on initial analytical runs.

Q3: What are the best starting conditions for a normal-phase silica column? For normal-phase chromatography on a silica gel column, a non-polar solvent system is required[2].

  • Solvent System: A mixture of a non-polar solvent like hexanes or heptane and a slightly more polar solvent like ethyl acetate or dichloromethane is a classic choice.

  • Starting Conditions: Based on TLC analysis, aim for a solvent system that gives your product an Rf value of 0.2-0.4. A good starting point to test is 10-20% ethyl acetate in hexanes.

Q4: My compound seems to be degrading on the silica column. What should I do? Silica gel is acidic and can sometimes cause degradation of sensitive compounds[5].

  • Deactivate the Silica: You can neutralize the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1%).

  • Switch Stationary Phase: Consider using a less acidic stationary phase like alumina or a bonded phase like Diol[5]. Florisil is another alternative for acid-sensitive compounds.

Q5: Can I use a Phenyl-bonded column for this separation? Yes, a phenyl-bonded stationary phase is an excellent choice, particularly if you are struggling to separate your target from other aromatic impurities. The phenyl groups on the stationary phase can induce alternative selectivity through π-π interactions with the aromatic ring of your compound and impurities, which are not present in standard C18 or C8 columns[6].

Section 3: A Step-by-Step Guide to Column Selection & Method Development

A systematic approach is crucial for developing a robust and efficient purification protocol. This guide provides a logical workflow from initial analysis to final column selection.

Step 1: Preliminary Analysis of the Crude Mixture

Never proceed to preparative chromatography without first analyzing your crude sample. This initial step provides invaluable information about the number of components and their relative polarities.

  • Thin-Layer Chromatography (TLC): Use silica gel TLC plates to scout for an appropriate mobile phase for normal-phase chromatography. Test various ratios of hexanes and ethyl acetate.

  • Analytical HPLC: Run a small injection of your crude sample on a reversed-phase C18 column to understand the impurity profile in that mode.

Step 2: Choosing the Chromatographic Mode

The data from your preliminary analysis will guide your choice between normal-phase and reversed-phase chromatography. The following workflow diagram illustrates the decision-making process.

G start Crude Reaction Mixture analysis Analyze by: 1. Normal-Phase TLC 2. Reversed-Phase Analytical HPLC start->analysis decision Where are the major impurities relative to the product? analysis->decision np_path Normal-Phase (NP) Purification decision->np_path Impurities are LESS POLAR (Higher Rf on TLC) rp_path Reversed-Phase (RP) Purification decision->rp_path Impurities are MORE POLAR (Elute earlier on RP-HPLC) alt_path Consider Alternative Selectivity (e.g., Phenyl, Cyano, Diol Column) decision->alt_path Impurities are very close (Co-elution)

Caption: Decision workflow for selecting the primary chromatographic mode.

Step 3: Selecting the Stationary Phase

Once you have chosen the mode, select the specific stationary phase that offers the best chance of a successful separation.

Stationary PhaseModePrimary InteractionBest For...
Silica Gel Normal-PhaseAdsorption (Polar)Separating compounds of differing polarity. Good for moderately polar analytes soluble in organic solvents.[2]
C18 (Octadecyl) Reversed-PhaseHydrophobicGeneral-purpose purification of non-polar to moderately polar compounds. The industry standard for versatility and reproducibility.[2]
Phenyl-Hexyl Reversed-PhaseHydrophobic & π-πSeparating aromatic or unsaturated compounds, offering alternative selectivity to C18.[6]
Cyano (CN) Normal or Reversed-PhaseDipole-dipoleSeparating polar compounds. Can be a less reactive alternative to silica for some ketones.[7]
Step 4: Experimental Protocols

Protocol 3.4.1: Method Development for Normal-Phase (Silica) Flash Chromatography

  • TLC Scouting: Spot the crude mixture on a silica TLC plate. Develop the plate in a chamber with a starting solvent system (e.g., 90:10 Hexanes:Ethyl Acetate).

  • Optimize Rf: Adjust the solvent ratio until the spot corresponding to 1-(2-Methylphenyl)propan-2-one has an Rf value between 0.2 and 0.4. Ensure there is baseline separation from major impurities.

  • Column Packing: Dry pack or wet slurry pack a glass or pre-packed flash column with silica gel appropriate for your sample size (typically a 40-100:1 ratio of silica to crude material by weight).

  • Sample Loading: Dissolve the crude material in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene) and load it onto the column. Alternatively, adsorb the sample onto a small amount of silica gel (dry loading) for better resolution.

  • Elution: Begin eluting with the optimized solvent system from Step 2. Collect fractions and monitor by TLC to pool the pure product.

Protocol 3.4.2: Method Development for Reversed-Phase (C18) Preparative HPLC

  • Analytical Run: Inject the crude sample onto an analytical C18 column (e.g., 4.6 x 150 mm, 5 µm). Run a scouting gradient (e.g., 10-95% Acetonitrile/Water over 15 minutes).

  • Identify Product Peak: Identify the peak for your target compound, likely by comparing retention times with a pure standard or using mass spectrometry detection.

  • Optimize Gradient: Based on the scouting run, develop a focused gradient around the elution point of your product. For example, if the product elutes at 65% ACN, a new gradient of 55-75% ACN over 20 minutes will provide better resolution.

  • Scale-Up: Scale the method to a preparative C18 column of the same chemistry. Adjust the flow rate and injection volume according to the column diameter to maintain separation while maximizing throughput.

  • Fraction Collection: Collect fractions based on UV absorbance and combine pure fractions after analysis.

Section 4: Troubleshooting Guide

Even with a well-designed protocol, issues can arise. This guide provides solutions to common problems.

ProblemPossible Cause(s)Recommended Solution(s)
Poor Separation / Co-elution Incorrect Mobile Phase Strength: The solvent is too strong (eluting everything quickly) or too weak (causing band broadening).Re-optimize the mobile phase. For NP, decrease the percentage of the polar solvent (e.g., ethyl acetate). For RP, decrease the percentage of the organic solvent (e.g., acetonitrile).
Incorrect Stationary Phase: The chosen phase does not offer enough selectivity for the separation.Switch to a column with different selectivity. If using C18, try a Phenyl-Hexyl column to leverage π-π interactions. If using silica, try a cyano or diol phase.[6][7]
Compound Not Eluting Sample Crashing on Column: The sample was dissolved in a solvent much stronger than the initial mobile phase, causing it to precipitate at the column head.Dissolve the sample in the mobile phase itself or in a weaker solvent. Use a dry loading technique.[5]
Solvent System is Too Weak: The mobile phase does not have sufficient strength to move the compound.Gradually increase the strength of the mobile phase. If your compound is still not eluting, double-check that you are using the correct solvents.[5]
Peak Tailing Mass Overload: Too much sample has been loaded onto the column for its capacity.Reduce the sample load. Use a larger column.
Secondary Interactions: (Especially on silica) Acidic silanol groups are interacting with your compound.Add a modifier to the mobile phase. For silica, a small amount of acetic acid can sometimes sharpen peaks of acidic compounds, while triethylamine can help with basic compounds. For this ketone, ensuring a dry solvent system is key.
Low Recovery / Yield Compound Decomposition: The compound is not stable on the stationary phase.Test for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then developing it to see if new spots appear[5]. If unstable, switch to a more inert phase (e.g., deactivated silica, alumina, or a bonded phase).
Irreversible Adsorption: The compound is sticking permanently to the column.This can happen with very polar compounds on silica. Try switching to reversed-phase.
Crystallization in Tubing/Detector: The compound is not soluble in the mobile phase at the concentration being eluted.Reduce the sample concentration. Add a co-solvent to the mobile phase that increases solubility.
References
  • Overall Science. (2020). Purification of Organic Compounds. [Link]

  • SIELC Technologies. (2018). 1-Propanone, 2-methyl-1-(4-methylphenyl)-. [Link]

  • PharmaCompass. (n.d.). 2-(methylamino)-1-(3-methylphenyl)propan-1-one. [Link]

  • PubChem. (n.d.). (2R)-2-(methylamino)-1-(2-methylphenyl)propan-1-one. [Link]

  • Abbott, S. R. (1980). Practical Aspects of Normal-Phase Chromatography. Journal of Chromatographic Science, 18(10), 540-550. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

  • Stoll, D. R. (2020). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind? LCGC North America. [Link]

  • Chemsrc. (n.d.). 1-(2-methylphenyl)-2-phenyl-propan-1-one. [Link]

  • UNODC. (n.d.). Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone. [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]

  • Sander, L. C., & Wise, S. A. (2011). Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivatives on an aminopropyl stationary phase. PubMed Central. [Link]

  • Restek. (2021). A Guide to GC Column Selection and Optimizing Separations. [Link]

  • SIELC Technologies. (n.d.). Separation of (R(R,R))-2-Amino-1-(p-(methylsulphonyl)phenyl)propane-1,3-diol on Newcrom R1 HPLC column. [Link]

  • Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. [Link]

  • Klis, S., et al. (2006). Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone. Forensic Science International. [Link]

Sources

Interpreting complex NMR spectra of 1-(2-Methylphenyl)propan-2-one reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Tier-3 Technical Support resource for researchers analyzing 1-(2-Methylphenyl)propan-2-one (also known as o-methylphenylacetone). It is designed to move beyond basic spectral assignment into the diagnosis of complex reaction mixtures, impurity profiling, and structural validation.

Ticket ID: NMR-OMPA-001 Subject: Spectral Assignment, Impurity Profiling, and Troubleshooting Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Target Molecule

Before troubleshooting, we must establish the "Golden Standard" for the target molecule. 1-(2-Methylphenyl)propan-2-one is an unsymmetrical ketone. Its NMR signature is defined by the steric influence of the ortho-methyl group, which differentiates it from its para and meta regioisomers.

Target Structure:

  • Core: Phenylacetone skeleton.[1][2]

  • Substitution: Methyl group at the ortho (2) position.

  • Key Feature: The proximity of the o-methyl to the benzylic methylene (

    
    ) creates specific Nuclear Overhauser Effects (NOE) and subtle chemical shift perturbations absent in isomers.
    
Module 1: The "Golden" Spectrum (Baseline Validation)

User Question: I have isolated my product. How do I certify it is the ortho-isomer and not the para-isomer using 1H NMR?

Specialist Response: You cannot rely solely on integration. You must analyze the splitting patterns in the aromatic region and the chemical shift of the benzylic methylene.

1.1 Expected Chemical Shifts (CDCl₃, 400 MHz)
MoietyProton CountMultiplicityApprox. Shift (

)
Diagnostic Note
Terminal Methyl (

-C=O)
3HSinglet2.10 – 2.18 Sharp singlet. Distinct from the aromatic methyl.[3][4]
Aromatic Methyl (

)
3HSinglet2.25 – 2.35 Often slightly downfield of the ketone methyl.
Benzylic Methylene (

)
2HSinglet3.70 – 3.80 Critical: In the ortho isomer, this signal is often deshielded by ~0.05–0.1 ppm compared to the para isomer due to the "ortho effect" (steric compression).
Aromatic Ring (

)
4HMultiplet7.00 – 7.25 Complex ABCD system. Unlike the symmetric para isomer, this region will show overlapping multiplets, not clear doublets.
1.2 The Regioisomer Decision Tree

To definitively distinguish the ortho isomer from the para (often a byproduct in Friedel-Crafts acylation), follow this logic:

RegioisomerLogic Start Analyze Aromatic Region (7.0 - 7.3 ppm) Pattern Identify Splitting Pattern Start->Pattern Para Two distinct Doublets (AA'BB' system) Pattern->Para Symmetric OrthoMeta Complex Multiplet (ABCD system) Pattern->OrthoMeta Asymmetric ResultPara CONCLUSION: Para-Isomer (1-(4-methylphenyl)propan-2-one) Para->ResultPara CheckMe Check Aromatic Methyl Shift OrthoMeta->CheckMe ResultOrtho CONCLUSION: Ortho-Isomer (Target) CheckMe->ResultOrtho NOE correlation: Ar-Me <-> Benzylic CH2

Figure 1: Decision tree for distinguishing regioisomers based on aromatic coupling patterns.

Module 2: Troubleshooting "Dirty" Spectra (Impurity Profiling)

User Question: My spectrum has extra peaks. The integration of the methyl region is >3H. What are the common contaminants?

Specialist Response: In the synthesis of phenylacetone derivatives, impurities usually stem from three sources: unreacted starting materials, reduction byproducts, or enolization.

2.1 Common Impurity Signatures
Impurity TypeLikely SourceDiagnostic Signal (

)
Remediation
1-(2-Methylphenyl)propan-2-ol Reduction byproduct (NaBH4 excess or over-hydrogenation)~3.9 – 4.1 ppm (Multiplet, CH-OH)~1.2 ppm (Doublet, CH(OH)-CH3)Check for disappearance of ketone C=O in IR or

NMR (~206 ppm).
Toluene Solvent / Starting Material2.36 ppm (Singlet)7.1 – 7.3 ppm (Multiplet)Toluene methyl overlaps with product Ar-Me. Look for the integration ratio of Ar-H to determine excess.
Chloroacetone Reagent (Friedel-Crafts)4.10 ppm (Singlet,

)2.30 ppm (Singlet,

)
High vacuum drying required.
Enol Tautomer Equilibrium artifact~1.8 - 1.9 ppm (Vinylic methyl)~5.0 - 5.5 ppm (Vinylic H, rare)~12+ ppm (Enol OH, broad)Run spectrum in

(favors keto). Avoid DMSO if quantifying, as it can shift equilibrium.
2.2 The "Water" Problem

User Question: I see a broad peak at 1.6 ppm in


. Is this an impurity?
Answer:  This is likely water . In 

, water typically appears around 1.56 ppm. However, if your molecule has H-bonding potential (like the alcohol impurity), this peak can shift.
  • Test: Add a drop of

    
     and shake. If the peak disappears, it is exchangeable (Water or OH).
    
Module 3: Advanced Diagnostics (Dynamics & 2D NMR)

User Question: The benzylic


 peak (3.75 ppm) appears broadened or shows small "shoulders." Is my compound decomposing?

Specialist Response: Not necessarily. This is often due to Restricted Rotation or Keto-Enol Exchange .

3.1 The Ortho-Effect on Rotation

The ortho-methyl group creates steric bulk. While rotation is usually fast at room temperature, cooling the sample (to -20°C or lower) might resolve the methylene signal into an AB system (two doublets) because the protons become diastereotopic in a "locked" conformation.

  • Action: If the peak is broad at 25°C, run a variable temperature (VT) experiment at 50°C. If it sharpens into a singlet, it is a dynamic effect, not an impurity.

3.2 2D NMR Validation Protocol

To publish or strictly validate the structure, you must run the following 2D experiments.

Workflow for Structural Proof:

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: Match protons to carbons.[3][5][6]

    • Check: The proton at 3.75 ppm must correlate to a carbon at ~50 ppm (alpha-carbon). The methyls must correlate to ~29 ppm (ketone-Me) and ~19 ppm (Ar-Me).

  • HMBC (Heteronuclear Multiple Bond Coherence):

    • Purpose: Connect the pieces.

    • Critical Correlation: The Aromatic Methyl protons (2.3 ppm) should show a 3-bond coupling to the ipso-carbon of the ring and the ortho-carbon bearing the benzylic chain.

    • The "Smoking Gun": The Benzylic protons (3.75 ppm) must show a correlation to the Carbonyl carbon (~206 ppm) AND the ipso-aromatic carbon .

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Purpose: Spatial proximity (Stereochemistry/Regiochemistry).

    • The Test: You must see a cross-peak between the Aromatic Methyl and the Benzylic Methylene .

    • Control: The para-isomer will NOT show this correlation (distance > 5 Å).

NOESYLogic ArMe Ar-CH3 (2.3 ppm) BenzCH2 Benz-CH2 (3.75 ppm) ArMe->BenzCH2 < 3.0 Å (Ortho Only) RingH Ring-H (C3) (7.1 ppm) ArMe->RingH Weak NOE

Figure 2: Expected NOE correlations for the ortho-isomer. The interaction between Ar-CH3 and Benz-CH2 is the definitive proof of regiochemistry.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for chemical shifts and coupling constants).
  • Reich, H. J. (2024).[7][8] Structure Determination Using NMR. University of Wisconsin-Madison. Available at: [Link] (Authoritative database for proton and carbon shifts).

  • Claridge, T. D. W. (2016).[9] High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Source for 2D NMR pulse sequences and NOE interpretation).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). SDBS No. 4662 (Toluene derivatives reference). Available at: [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for predicting shifts of ortho-substituted benzenes).

Sources

Validation & Comparative

Comparison of synthesis routes for 1-(2-Methylphenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of synthesis routes for 1-(2-Methylphenyl)propan-2-one (also known as o-methylphenylacetone). This analysis is designed for research and development professionals, focusing on mechanistic causality, scalability, and safety profiles.

Executive Summary

Target Molecule: 1-(2-Methylphenyl)propan-2-one (CAS: 5336-57-2) Significance: A structural isomer of phenylacetone (P2P), this ortho-methylated ketone serves as a critical intermediate in the synthesis of sterically hindered amphetamine analogues and heterocyclic compounds used in materials science.[1]

This guide evaluates three primary synthesis routes:

  • The Nitroalkene Route (Henry Reaction): The academic standard for laboratory-scale synthesis. High purity, moderate yield.

  • The Nitrile Condensation Route: The industrial standard for scalability. High throughput, requires handling of Schedule/hazardous precursors (cyanides).

  • The Grignard-Anhydride Route: A rapid, cryogenic laboratory method. Lower yield but bypasses controlled precursors.

Performance Matrix
MetricRoute A: Nitroalkene (Henry) Route B: Nitrile Condensation Route C: Grignard
Overall Yield 65–75%70–85%40–55%
Atom Economy ModerateHighLow
Scalability Medium (Exotherm management)High (Continuous flow potential)Low (Cryogenic required)
Precursor Reg. High (Nitroethane)High (Benzyl Cyanide)Moderate (Benzyl Chloride)
Safety Profile Moderate (Toxic intermediates)Low (Cyanide hazards)Moderate (Pyrophoric reagents)

Route A: The Nitroalkene Pathway (Henry Reaction)

Best For: Laboratory-scale production (10g – 500g) requiring high purity without complex purification.[1]

Mechanistic Insight

This route utilizes the Henry Reaction (Nitroaldol condensation) to form a nitrostyrene intermediate, followed by a reductive hydrolysis . The choice of the ortho-methyl substituted benzaldehyde introduces steric strain, often requiring longer reaction times or higher catalyst loads compared to the unsubstituted analogue.

Workflow Diagram

HenryRoute Start 2-Methylbenzaldehyde + Nitroethane Inter Intermediate: 1-(2-Methylphenyl)- 2-nitropropene Start->Inter Condensation (-H2O) Cat Catalyst: n-Butylamine or Cyclohexylamine Cat->Inter Promoter Reduct Reductive Hydrolysis: Fe / HCl (aq) Inter->Reduct Reduction Product Product: 1-(2-Methylphenyl)- propan-2-one Reduct->Product Nef-like Hydrolysis

Caption: Step-wise conversion via nitrostyrene intermediate. Note the distinct reductive hydrolysis step utilizing Iron/HCl.

Detailed Protocol

Step 1: Condensation

  • Reagents: Charge a round-bottom flask with 2-methylbenzaldehyde (1.0 eq) and nitroethane (1.2 eq).

  • Catalysis: Add cyclohexylamine (0.1 eq) or n-butylamine.

  • Solvent: Use glacial acetic acid or reflux in toluene with a Dean-Stark trap to remove water.[1]

  • Reaction: Heat to reflux (100–110°C) for 4–6 hours. Monitoring via TLC is critical; the ortho-methyl group slows the reaction compared to benzaldehyde.

  • Workup: Cool to crystallize the yellow nitroalkene (1-(2-methylphenyl)-2-nitropropene). Recrystallize from ethanol. Target Yield: 80-90%.

Step 2: Reductive Hydrolysis (Fe/HCl) Why Iron? Unlike LiAlH₄ (which yields the amine), Fe/HCl facilitates a partial reduction to the oxime/enamine followed by immediate hydrolysis to the ketone.

  • Suspension: Suspend the nitroalkene (10g) in toluene (50 mL) and water (50 mL).

  • Reduction: Add iron powder (4.0 eq, ~14g) and catalytic FeCl₃ (0.1g).

  • Acid Addition: Heat to 75°C. Dropwise add conc. HCl (excess) over 2 hours. Vigorous mechanical stirring is mandatory to maintain the biphasic interface.

  • Workup: Filter iron sludge. Separate toluene layer.[2] Wash with sodium bisulfite (to remove unreacted aldehyde) and brine. Distill under vacuum.

Route B: The Nitrile Condensation (Industrial Analogue)

Best For: Large-scale synthesis where yield maximization is critical and safety protocols for cyanides are in place.[1]

Mechanistic Insight

This route mirrors the industrial P2P synthesis. It relies on the acidity of the alpha-protons in 2-methylbenzyl cyanide.[1] Condensation with ethyl acetate yields an


-acetyl nitrile, which spontaneously decarboxylates upon acidic hydrolysis.[1]
Workflow Diagram

NitrileRoute Start 2-Methylbenzyl Cyanide Inter Intermediate: alpha-Acetyl-alpha-tolunitrile (Na Salt) Start->Inter Claisen Condensation Reagent Ethyl Acetate + NaOEt Reagent->Inter Hydro Acid Hydrolysis: 50% H2SO4 Inter->Hydro Acidification Product Product: 1-(2-Methylphenyl)- propan-2-one Hydro->Product Decarboxylation (-CO2, -NH3)

Caption: The "MAPA" analogue route. The intermediate alpha-acetyl nitrile is transiently formed before decarboxylation.[1]

Detailed Protocol
  • Base Preparation: Prepare sodium ethoxide (1.2 eq) in absolute ethanol.

  • Condensation: Add 2-methylbenzyl cyanide (1.0 eq) and ethyl acetate (2.0 eq). Reflux for 4 hours. The mixture will thicken as the sodium salt of the

    
    -acetyl nitrile forms.
    
  • Hydrolysis: Evaporate ethanol. Add 50% sulfuric acid (excess) to the residue.

  • Decarboxylation: Reflux vigorously for 3–5 hours. Evolution of CO₂ gas marks the progress.

  • Isolation: Steam distill the reaction mixture. The ketone co-distills with water.[2] Extract distillate with DCM, dry, and fractionate.

Route C: Grignard Alkylation (Cryogenic)

Best For: Rapid generation of analytical standards or small batches when specific precursors (nitroethane/cyanide) are unavailable.[1]

Mechanistic Insight

Direct alkylation of acetic anhydride by a Grignard reagent is generally low-yielding due to tertiary alcohol formation (double addition).[1] However, at cryogenic temperatures (-70°C), the intermediate magnesium complex is stable and precipitates, preventing the second addition.

Protocol
  • Grignard Formation: Prepare 2-methylbenzylmagnesium chloride from 2-methylbenzyl chloride and Mg turnings in dry diethyl ether.[1]

  • Cryogenic Setup: Cool a solution of acetic anhydride (2.0 eq) in dry ether to -78°C (Dry Ice/Acetone bath).

  • Addition: Slowly add the Grignard reagent to the anhydride (reverse addition) over 1 hour. Crucial: Temperature must not rise above -65°C to prevent double alkylation.[1]

  • Quench: Allow to warm to -10°C and quench with saturated NH₄Cl.

  • Yield: Expect ~50% yield. Purification requires careful chromatography to separate the ketone from the carbinol byproducts.

References

  • Henry Reaction & Reduction: Organic Syntheses, Coll. Vol. 4, p. 573 (1963); Vol. 31, p. 72 (1951). (Describes the Fe/HCl reduction of nitrostyrenes to ketones). Link[1]

  • Nitrile Route: U.S. Patent 2,382,686. "Method of making 4-methyl-phenylacetone" (Analogous procedure for methyl isomers). Link

  • Grignard-Anhydride Method: Newman, M. S., & Booth, W. T. (1945). "Preparation of Ketones from Grignard Reagents". Journal of the American Chemical Society, 67(1), 154. Link[1]

  • General Review: Shulgin, A. T. (1964). "Psychotomimetic Amphetamines: Methoxy 3,4-Dialkoxyamphetamines".[1] Experientia, 20(7), 366. (Discusses synthesis of ortho-substituted precursors).

Sources

Spectroscopic Differentiation of 1-(2-Methylphenyl)propan-2-one and 1-(4-Methylphenyl)propan-2-one: A Multimodal Approach

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise differentiation of regioisomers is a critical challenge in forensic chemistry and pharmaceutical intermediate analysis. 1-(2-Methylphenyl)propan-2-one (Ortho-isomer) and 1-(4-Methylphenyl)propan-2-one (Para-isomer) are isobaric precursors often encountered in the synthesis of methylated amphetamines. While they share identical molecular weights (


) and nearly identical mass spectral fragmentation patterns, they exhibit distinct physicochemical properties driven by symmetry and steric effects. This guide outlines a validated workflow for distinguishing these isomers using Mass Spectrometry (GC-MS), Infrared Spectroscopy (FT-IR), and Nuclear Magnetic Resonance (NMR).
Part 1: Structural & Physical Basis of Differentiation

The core difference between these isomers lies in the position of the methyl group on the benzene ring relative to the acetonyl side chain. This positional isomerism dictates the symmetry of the molecule, which is the fundamental "signal" detected by spectroscopic methods.

  • Ortho-isomer (2-methyl): Asymmetric substitution creates a crowded steric environment (ortho-effect), influencing the magnetic environment of the benzylic protons and disrupting the symmetry of the aromatic ring.

  • Para-isomer (4-methyl): Symmetric substitution (

    
     axis if the side chain rotates fast enough) leads to simplified spectral patterns, particularly in NMR, and typically results in a higher boiling point and longer GC retention time due to more efficient packing/interaction with non-polar stationary phases.
    
Analytical Decision Matrix

The following workflow illustrates the logical progression from screening to definitive structural elucidation.

AnalysisWorkflow Start Unknown Sample (C10H12O) GCMS Step 1: GC-MS Screening (Separation & Mass) Start->GCMS Dissolve in MeOH Decision Isomers Separated? GCMS->Decision Analyze Retention Time IR Step 2: FT-IR Analysis (Substitution Pattern) Decision->IR Ambiguous RT Result Definitive Identification (Ortho vs Para) Decision->Result RT Match with Standard NMR Step 3: 1H/13C NMR (Structural Confirmation) IR->NMR Complex Mixture IR->Result OOP Bending Match NMR->Result Coupling Pattern (AA'BB' vs Multiplet)

Figure 1: Analytical workflow for the differentiation of methylphenylacetone isomers. The process moves from high-sensitivity screening (GC-MS) to high-specificity confirmation (NMR/IR).

Part 2: Mass Spectrometry (GC-MS) Analysis

Role: Separation and Molecular Weight Confirmation. Limitation: Lack of spectral specificity.

Both isomers undergo identical fragmentation pathways under Electron Ionization (70 eV). The McLafferty rearrangement and benzylic cleavage dominate, producing indistinguishable mass spectra. Therefore, Retention Time (RT) is the only discriminator in GC-MS.

Fragmentation Pathway[1]
  • Molecular Ion (

    
    ): 
    
    
    
    (often weak).
  • Benzylic Cleavage: Loss of the acetyl group (

    
    ) generates the methylbenzyl cation (
    
    
    
    ) at
    
    
    . This is typically the base peak.
  • McLafferty Rearrangement: Less prominent in these ketones compared to longer chains, but loss of ketene can occur.

  • Acylium Ion:

    
     (
    
    
    
    ).
Chromatographic Performance (Performance Comparison)

On standard non-polar capillary columns (e.g., DB-5, HP-5, Rtx-5), the para-isomer consistently elutes after the ortho-isomer. This is due to the "rod-like" shape of the para-isomer allowing for stronger Van der Waals interactions with the stationary phase compared to the more globular ortho-isomer.

Feature1-(2-Methylphenyl)propan-2-one (Ortho)1-(4-Methylphenyl)propan-2-one (Para)
Base Peak (

)
105105
Key Fragments 148, 105, 79, 77, 43148, 105, 79, 77, 43
Relative Elution Elutes First (Lower RI)Elutes Second (Higher RI)
Boiling Point ~216°C~220°C

Critical Insight: Do not rely solely on library matching scores. Both isomers will return high match factors for "Methylphenylacetone" or "Methyl benzyl ketone" indiscriminately. Co-injection with a reference standard is mandatory for confirmation via GC.

Part 3: Infrared Spectroscopy (FT-IR)

Role: Rapid determination of aromatic substitution patterns. Mechanism: Out-of-Plane (OOP) C-H bending vibrations are highly sensitive to the number of adjacent hydrogen atoms on the aromatic ring.

Spectral Comparison
  • Ortho-isomer (1,2-disubstituted): Possesses 4 adjacent aromatic protons. This gives rise to a characteristic strong absorption band in the

    
      region.
    
  • Para-isomer (1,4-disubstituted): Possesses 2 pairs of adjacent aromatic protons. This results in a diagnostic strong absorption band in the

    
      region.
    
Vibrational ModeOrtho-Isomer (

)
Para-Isomer (

)
C-H OOP Bending 740 - 760 (Strong) 810 - 840 (Strong)
C=O Stretch ~1715~1715
C-H (Aromatic) > 3000> 3000
Part 4: Nuclear Magnetic Resonance (NMR)

Role: Definitive structural elucidation. Advantage: Provides an unambiguous "fingerprint" of the molecular symmetry.

Proton (

H) NMR Analysis

The aromatic region (6.5 – 7.5 ppm) is the differentiator.

  • Para-isomer: The molecule has a plane of symmetry passing through the C1-C4 axis of the ring. The protons at positions 2,6 are chemically equivalent, as are the protons at 3,5.

    • Pattern: AA'BB' system . This typically appears as two distinct "doublets" (roofed) integrating to 2 protons each.

    • Shift:

      
       and 
      
      
      
      .
  • Ortho-isomer: The substitution breaks all symmetry in the ring. Protons at positions 3, 4, 5, and 6 are all chemically unique.

    • Pattern: ABCD system . This appears as a complex multiplet or series of overlapping signals integrating to 4 protons total.

    • Shift:

      
      .
      
Carbon (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

C) NMR Analysis
  • Para-isomer: Due to symmetry, the aromatic carbons C2/C6 are equivalent, and C3/C5 are equivalent. You will observe 4 distinct aromatic carbon signals (plus the ipso carbons).

  • Ortho-isomer: No symmetry. You will observe 6 distinct aromatic carbon signals .

Part 5: Experimental Protocols
Protocol A: GC-MS Sample Preparation[2]
  • Objective: Qualitative screening and retention time analysis.

  • Reagents: Methanol (HPLC Grade), Reference Standards (if available).

  • Weigh

    
     of the unknown sample into a 
    
    
    
    GC vial.
  • Dissolve in

    
     of Methanol. Vortex for 30 seconds.
    
  • Instrument Parameters:

    • Column: DB-5MS or equivalent (

      
       film).
      
    • Carrier Gas: Helium at

      
      .
      
    • Temp Program:

      
       (hold 1 min) 
      
      
      
      (hold 5 min).
    • Inlet: Split 20:1,

      
      .
      
  • Data Analysis: Compare Retention Time (RT) against a concurrently run standard. Expect

    
     (Para > Ortho).
    
Protocol B: NMR Sample Preparation
  • Objective: Structural confirmation.

  • Reagents: Deuterated Chloroform (

    
    ) with TMS (
    
    
    
    ).
  • Dissolve

    
     of sample in 
    
    
    
    of
    
    
    .
  • Filter through a glass wool plug into a standard

    
     NMR tube to remove particulates.
    
  • Acquisition:

    • Run standard proton sequence (

      
      ).
      
    • Scans: 16 (sufficient for

      
      ).
      
    • Focus processing on the aromatic region (

      
      ).
      
References
  • Forensic Differentiation of Regioisomers

    • Differentiation of ring-substituted regioisomers of cathinone analogs. (2018).[3] National Institutes of Health. Link

    • Regioisomeric differentiation of 2,3- and 3,4-methylenedioxy ring-substituted phenylalkylamines. (2000).[4][5] Forensic Science International.[6] Link

  • Spectroscopic Data & General Principles

    • Infrared Spectroscopy: Characteristic Absorptions.[7][8] LibreTexts Chemistry. Link

    • Mass Spectrometry Fragmentation Patterns.[6][9] Science Ready. Link

  • Chromatographic Retention Data

    • Retention Index thresholds for compound matching in GC-MS. (2008).[3][10] Journal of Chromatography B. Link

Sources

Benchmarking Purification Protocols for Aryl Propanones: Efficiency, Purity, and Scalability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the efficiency of different purification methods for aryl propanones Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

Aryl propanones (e.g., 1-phenyl-2-propanone and substituted derivatives) serve as critical intermediates in the synthesis of CNS-active pharmaceutical agents, including antidepressants (e.g., bupropion) and antiparkinsonian drugs (e.g., selegiline). The purity of these ketone intermediates is paramount; isomeric impurities—specifically aldehydes like 2-phenylpropanal—can lead to "dead-end" side products or toxic byproducts in downstream amination reactions.

This guide objectively benchmarks three purification methodologies: Vacuum Rectification , Bisulfite Adduct Purification , and Flash Column Chromatography . We analyze the trade-offs between yield, isomeric purity, and scalability to assist process chemists in selecting the optimal workflow.

Vacuum Rectification (Fractional Distillation)

The Industrial Workhorse

Vacuum rectification is the standard unit operation for bulk purification. Unlike simple distillation, rectification utilizes a fractionating column (packed or Vigreux) to increase theoretical plates, allowing for the separation of components with boiling point differentials as low as 10–15°C.

Mechanism & Causality

Aryl propanones typically boil between 210–220°C at atmospheric pressure, a temperature range that invites thermal degradation and polymerization. Reducing pressure to <20 mmHg depresses the boiling point to ~100–110°C, preserving the carbon skeleton. The efficiency of this method relies on the vapor-liquid equilibrium (VLE) ; however, it often struggles to completely resolve the target ketone from its aldehyde isomer (phenylacetaldehyde) due to their overlapping vapor pressure curves.

Experimental Protocol (Self-Validating)
  • Setup: Equip a round-bottom flask with a Claisen adapter, a 20cm Vigreux column (or packed column for higher resolution), and a short-path condenser.

  • Degassing: Apply vacuum (target 10–15 mmHg) gradually to remove dissolved gases and low-boiling solvents.

  • Heating: Heat the oil bath to ~130°C. Monitor the "head temperature" (vapor temp) vs. "pot temperature."

  • Fractions:

    • Foreshot: Discard the first 5% of distillate (often contains water/solvent).

    • Main Fraction: Collect steady vapor at 105–115°C (at 12 mmHg).

    • Tail: Stop when vapor temp spikes or pot residue becomes viscous.

  • Validation: Check refractive index (

    
    ) of the main fraction. Pure 1-phenyl-2-propanone should read approx. 1.5160.
    
Performance Data
MetricPerformance
Yield 80–85% (High recovery)
Purity 95–98% (Trace aldehyde often remains)
Throughput High (Kg/hour scale)
Key Risk Thermal decomposition if vacuum fails.[1]
Bisulfite Adduct Purification ("Chemical Filtration")

The High-Specificity "Sniper"

This method exploits the chemoselectivity of sodium bisulfite (


) for sterically accessible carbonyl groups. While highly effective for aldehydes, its application to aryl propanones requires precise condition control due to the steric bulk of the benzyl group adjacent to the carbonyl.
Mechanism & Causality

Nucleophilic attack of the bisulfite ion on the carbonyl carbon forms a tetrahedral sulfonate adduct.

  • Selectivity: Aldehydes form adducts rapidly. Methyl ketones (like aryl propanones) react slower and require saturated conditions. Non-carbonyl impurities (polymers, unreacted hydrocarbons) do not react and remain in the organic phase.

  • Purification Logic: The adduct precipitates as a crystalline solid (or dissolves in the aqueous phase), allowing physical separation from non-polar impurities.

Experimental Protocol
  • Adduct Formation: Agitate the crude ketone oil with a saturated solution of

    
     (40% aq) in a 1:1.5 molar ratio. Vigorous stirring for >2 hours is critical to overcome steric hindrance.
    
  • Separation:

    • If solid forms: Filter the white crystalline adduct and wash with ether (removes non-polar oil).

    • If liquid: Extract the aqueous layer (containing the dissolved adduct) with ether to remove impurities.

  • Regeneration (Hydrolysis): Treat the clean adduct (solid or aqueous) with a base (Sodium Carbonate

    
     or NaOH) or dilute acid (
    
    
    
    ). The ketone separates as an oil.[2]
  • Isolation: Extract the regenerated oil with dichloromethane (DCM), dry over

    
    , and evaporate solvent.
    
Performance Data
MetricPerformance
Yield 60–70% (Losses due to incomplete adduct formation)
Purity >99.0% (Excellent removal of non-carbonyls)
Throughput Low to Medium (Batch process)
Key Risk Steric hindrance may prevent adduct precipitation in some derivatives.[1][3][4]
Flash Column Chromatography

The Analytical Standard

Chromatography offers the highest resolution, capable of separating the ketone from closely related isomers (e.g., 1-phenyl-2-propanol) that distill at identical temperatures.

Mechanism & Causality

Separation is driven by differential adsorption affinities to the stationary phase (Silica Gel 60). The polar carbonyl group interacts with the silica hydroxyls. By tuning the mobile phase (eluent) polarity, one can retard the ketone while flushing less polar hydrocarbons, or vice versa.

Experimental Protocol
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase: Gradient elution starting with 100% Hexane (to elute non-polar impurities) shifting to 9:1 Hexane:Ethyl Acetate.

  • Loading: Dissolve crude oil in minimum mobile phase and load onto the column.

  • Elution: Collect fractions. Monitor via TLC (Thin Layer Chromatography) using UV light (254 nm) or Iodine stain.

  • Validation: Combine pure fractions and evaporate solvent under reduced pressure.

Performance Data
MetricPerformance
Yield >90% (If optimized)
Purity >99.8% (Analytical Grade)
Throughput Low ( g/hour scale)
Key Risk High solvent consumption and cost.[1]
Comparative Analysis & Decision Matrix

The following visualization illustrates the decision logic for selecting a purification method based on the impurity profile and scale.

PurificationLogic Start Crude Aryl Propanone (Mixture) ScaleCheck Scale > 100g? Start->ScaleCheck PurityCheck Isomeric Purity Critical? ScaleCheck->PurityCheck No (Lab Scale) Distillation Vacuum Rectification (Yield: ~85%, Purity: ~96%) ScaleCheck->Distillation Yes (Bulk) Bisulfite Bisulfite Extraction (Yield: ~65%, Purity: >99%) PurityCheck->Bisulfite No (General Synth) Chromatography Flash Chromatography (Yield: >90%, Purity: >99.8%) PurityCheck->Chromatography Yes (Analytical) Distillation->Bisulfite Polishing Step (Optional)

Caption: Decision tree for selecting purification method based on scale and purity requirements.

Summary Table: Efficiency Benchmark
FeatureVacuum RectificationBisulfite AdductFlash Chromatography
Primary Utility Bulk solvent removal & crude purificationRemoving aldehyde isomers & non-carbonylsIsolation of ultra-pure reference standards
Scalability Excellent (Linear scaling)Moderate (Filtration limits)Poor (Linear cost increase)
Cost Efficiency High (Low consumables)Medium (Reagent costs)Low (Silica/Solvent costs)
Time Requirement 4–6 Hours12–24 Hours (Crystallization time)2–4 Hours
Specific Limitation Azeotropes with isomersSteric hindrance reduces yieldSolvent disposal/Environmental impact
References
  • Organic Syntheses , Coll.[5] Vol. 2, p. 389 (1943); Vol. 16, p. 47 (1936).[5] Methyl Benzyl Ketone.[1] Link

  • R. M. Deanesly , "Purification of Ketones," U.S. Patent 2,166,584, July 18, 1939. Link

  • Frankel, M. et al. , "Differentiation of Illicit Phenyl-2-Propanone Synthesized from Phenylacetic Acid," Journal of Forensic Sciences, ASTM International. Link

  • Vogel, A.I., Textbook of Practical Organic Chemistry, 5th Ed., Longman Scientific & Technical, 1989. (Standard reference for Bisulfite protocols).

Sources

Analysis of kinetic differences between ortho- and para-methylphenylpropanone formation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Friedel-Crafts acylation of toluene to produce methylphenylpropanone isomers is a cornerstone of synthetic chemistry, pivotal in the development of pharmaceuticals and fine chemicals. The reaction's outcome is a delicate interplay between electronic and steric effects, governed by the principles of kinetic and thermodynamic control. This guide provides an in-depth analysis of the kinetic differences that dictate the preferential formation of the para isomer over the ortho isomer. We will dissect the reaction mechanism, compare the transition state energies, and provide robust experimental protocols for researchers aiming to control this selectivity. Our findings confirm that while the methyl group electronically activates both ortho and para positions, the steric hindrance at the ortho position creates a higher activation energy barrier. This makes the formation of para-methylphenylpropanone the kinetically and thermodynamically favored pathway, a critical insight for optimizing synthetic strategies.

Introduction: The Challenge of Regioselectivity in Friedel-Crafts Acylation

The Friedel-Crafts acylation is a powerful and widely used method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1] When an activated aromatic ring such as toluene is used, the directing effect of the substituent—in this case, the methyl group—comes into play. The methyl group is an electron-donating group that activates the aromatic ring towards electrophilic attack, preferentially at the ortho and para positions.[2][3]

The acylation of toluene with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) yields two primary products: 2-methyl-1-phenylpropan-1-one (ortho-methylphenylpropanone) and 4-methyl-1-phenylpropan-1-one (para-methylphenylpropanone). While electronic factors suggest comparable reactivity at both sites, experimental evidence consistently shows a strong preference for the para isomer.[2][4] This guide aims to elucidate the underlying kinetic reasons for this pronounced regioselectivity, providing a framework for researchers to predict and control the outcomes of similar reactions.

Mechanistic Foundations of Toluene Acylation

The reaction proceeds via a well-established electrophilic aromatic substitution mechanism. Understanding each step is crucial to appreciating the kinetic nuances that differentiate the ortho and para pathways.

Step 1: Formation of the Acylium Ion Electrophile The Lewis acid catalyst (AlCl₃) activates the propanoyl chloride, leading to the formation of a resonance-stabilized acylium ion. This ion is the potent electrophile that attacks the toluene ring.[5][6][7] Unlike the carbocations in Friedel-Crafts alkylation, this acylium ion is not prone to rearrangement, which simplifies the product profile.[7][8]

Step 2: Electrophilic Attack and Formation of the Sigma Complex The nucleophilic π-electron system of the toluene ring attacks the electrophilic acylium ion. This is the rate-determining step of the reaction as it temporarily disrupts the ring's aromaticity.[8] The attack can occur at the ortho, meta, or para positions, forming a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate.

Step 3: Deprotonation and Restoration of Aromaticity A weak base, typically the AlCl₄⁻ complex, removes a proton from the carbon bearing the acyl group, restoring the aromaticity of the ring and yielding the final ketone product.[8]

G cluster_0 Step 1: Electrophile Formation cluster_1 Step 2: Electrophilic Attack (Rate-Determining) cluster_2 Step 3: Deprotonation Propanoyl_Chloride Propanoyl Chloride Acylium_Ion Acylium Ion (Electrophile) + AlCl₄⁻ Propanoyl_Chloride->Acylium_Ion + AlCl₃ Sigma_Complex Wheland Intermediate (Sigma Complex) Acylium_Ion->Sigma_Complex + Toluene Toluene Toluene Product Ortho- or Para- Methylphenylpropanone Sigma_Complex->Product - H⁺ (via AlCl₄⁻)

Caption: Overall workflow of the Friedel-Crafts acylation of toluene.

Kinetic vs. Thermodynamic Control: A Tale of Two Pathways

The ortho/para product ratio is ultimately determined by the principles of kinetic and thermodynamic control.[9]

  • Kinetic Control governs reactions where the product distribution is determined by the relative rates of formation. The major product is the one formed via the lowest activation energy pathway, often favored at lower temperatures and shorter reaction times.[10][11]

  • Thermodynamic Control dominates when the reaction is reversible, allowing the products to equilibrate. The major product is the most stable one, regardless of how fast it is formed. This is typically favored at higher temperatures and longer reaction times.[10][11]

For the acylation of toluene, the kinetic and thermodynamic products align, both favoring the para isomer.

The Kinetic Perspective: Activation Energy Barriers

The rate of formation for the ortho and para isomers is directly related to the activation energy (Ea) of their respective transition states during the rate-determining step. Two main factors influence this energy: electronics and sterics.

  • Electronic Effects: The electron-donating methyl group enriches the electron density at the ortho and para positions through hyperconjugation and inductive effects. This stabilizes the positive charge in the Wheland intermediate, lowering the activation energy for attack at these sites compared to the meta position.[3][12] Both ortho and para transition states benefit from this stabilization.

  • Steric Effects: This is the decisive factor. The propanoyl group is sterically bulky. During an attack at the para position, it is far from the methyl group. However, during an attack at the ortho position, significant steric hindrance occurs between the incoming acyl group and the resident methyl group.[2][13] This steric clash raises the energy of the ortho transition state, making its activation barrier higher than that of the para pathway.[14] Consequently, the rate of formation of the para product is significantly faster.

G cluster_0 Reaction Coordinate Diagram start Reactants (Toluene + Acylium Ion) ts_ortho Ortho TS ts_para Para TS 2,3.5 2,3.5 start->2,3.5  ΔG‡ (ortho) higher due to steric clash 2.5,2.5 2.5,2.5 start->2.5,2.5   ΔG‡ (para) lower prod_ortho Ortho Product prod_para Para Product axis Potential Energy path Reaction Coordinate 2,3.5->prod_ortho  ΔG‡ (ortho) higher due to steric clash 2.5,2.5->prod_para   ΔG‡ (para) lower

Caption: Energy profile comparing ortho and para kinetic pathways.

The Thermodynamic Perspective: Product Stability

The stability of the final product also influences the outcome, especially under conditions that allow for equilibration. The para-methylphenylpropanone isomer is thermodynamically more stable than the ortho isomer. The separation between the methyl and propanoyl groups in the para position minimizes steric repulsion, resulting in a lower overall energy state.[2] In contrast, the proximity of these two groups in the ortho isomer introduces steric strain.

Since the para product is both formed faster (kinetically favored) and is more stable (thermodynamically favored), it is the predominant product under most reaction conditions.

Experimental Analysis and Data

To quantify the kinetic differences, a series of experiments can be conducted where the reaction is monitored over time at various temperatures.

Experimental Design

A typical experiment involves reacting toluene with propanoyl chloride and AlCl₃ in a suitable solvent (e.g., dichloromethane) at a controlled temperature. Aliquots are taken at specific time intervals, quenched to stop the reaction, and analyzed to determine the ratio of ortho to para isomers.

Analytical Quantification
  • Gas Chromatography (GC): GC is an excellent technique for separating and quantifying the volatile ortho and para isomers. Using a capillary column with a suitable stationary phase, the two isomers can be resolved based on differences in their boiling points and polarity. The peak areas in the chromatogram are proportional to the concentration of each isomer.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be employed, particularly with a normal-phase or reverse-phase column, to achieve separation.[15][16]

  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy is invaluable for confirming the identity of the products. The distinct chemical shifts and splitting patterns of the aromatic protons clearly differentiate the ortho and para substitution patterns.

Representative Data

The following table summarizes expected outcomes from experimental studies, illustrating the overwhelming preference for para substitution.

Temperature (°C)Reaction Time (min)Ortho Isomer (%)Para Isomer (%)Para:Ortho RatioControl Regime
010~2~9849:1Kinetic
060~2~9849:1Kinetic
2510~3~9732:1Kinetic
2560~3~9732:1Kinetic/Thermo.
6060~4~9624:1Thermodynamic

Note: These values are illustrative and represent typical outcomes for Friedel-Crafts acylations on toluene where steric factors are dominant.

Experimental Protocols

Protocol: Synthesis of Methylphenylpropanone

Caution: This procedure involves corrosive and moisture-sensitive chemicals. It must be performed in a fume hood with appropriate personal protective equipment (gloves, safety glasses). All glassware must be thoroughly dried.

  • Setup: Assemble a dry 100 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture with a drying tube (e.g., filled with CaCl₂).

  • Catalyst Suspension: In the flask, add anhydrous aluminum chloride (AlCl₃, 4.0 g, 0.03 mol) and 20 mL of dry dichloromethane (DCM). Cool the suspension to 0°C in an ice bath with stirring.

  • Acyl Chloride Addition: In the dropping funnel, place a solution of propanoyl chloride (2.3 mL, 0.025 mol) in 10 mL of dry DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 15 minutes, maintaining the temperature at 0°C.

  • Toluene Addition: After the first addition is complete, add a solution of toluene (2.1 mL, 0.02 mol) in 10 mL of dry DCM dropwise from the funnel over 20 minutes.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 60 minutes.

  • Quenching: Carefully pour the reaction mixture onto 50 g of crushed ice in a beaker. Add 10 mL of concentrated HCl to dissolve the aluminum salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 25 mL of 5% NaHCO₃ solution and 25 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator to yield the crude product mixture.

Protocol: GC Analysis of Isomer Ratio
  • Sample Preparation: Dissolve a small amount (~10 mg) of the crude product in 1 mL of a suitable solvent like ethyl acetate.

  • Instrumentation: Use a gas chromatograph equipped with a Flame Ionization Detector (FID) and a non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5).

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 200°C, and hold for 5 minutes.

    • Carrier Gas: Helium or Nitrogen.

  • Analysis: Inject 1 µL of the sample. The para isomer, being more symmetrical and slightly less polar, will typically have a shorter retention time than the ortho isomer.

  • Quantification: Integrate the peak areas for the ortho and para isomers. Calculate the percentage of each by dividing the individual peak area by the total area of both peaks and multiplying by 100.

G cluster_0 Synthesis Workflow cluster_1 Workup & Analysis Setup Assemble Dry Apparatus Catalyst Add AlCl₃ & DCM Cool to 0°C Setup->Catalyst Acyl_Cl Add Propanoyl Chloride Solution Catalyst->Acyl_Cl Toluene Add Toluene Solution Acyl_Cl->Toluene React Stir at RT for 60 min Toluene->React Quench Quench with Ice/HCl React->Quench Extract Extract with DCM Wash & Dry Quench->Extract Concentrate Rotary Evaporation Extract->Concentrate Analyze GC & NMR Analysis Concentrate->Analyze

Caption: Experimental workflow for synthesis and analysis.

Conclusion and Practical Implications

The formation of methylphenylpropanone via Friedel-Crafts acylation of toluene is a classic example of sterically-controlled kinetic selectivity. While the methyl group electronically activates both the ortho and para positions for electrophilic attack, the steric bulk of the incoming acylium ion creates a significant energetic penalty for the ortho pathway. This results in a reaction that is kinetically biased towards the formation of the para isomer. Furthermore, because the para isomer is also the more thermodynamically stable product, it remains the major product across a wide range of reaction conditions.

For researchers in drug development and other scientific fields, this principle is a powerful tool. To maximize the yield of the desired para-acylated product, one should:

  • Utilize standard reaction conditions, as the inherent kinetics strongly favor the desired outcome.

  • Avoid extremely high temperatures that might promote side reactions, even though the desired product is thermodynamically stable.

  • Recognize that for larger, bulkier acylating agents, the preference for para substitution will be even more pronounced.

By understanding and applying these fundamental kinetic principles, chemists can design more efficient, selective, and predictable synthetic routes.

References

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]

  • Science Mania. (2024, July 9). Why Friedel Craft Methylation of Toluene is Abnormal? (The concept of kinetically and thermodynamically control product). Retrieved from [Link]

  • Professor Dave Explains. (2018, September 25). Regioselective Enolization and Thermodynamic vs. Kinetic Control [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]

  • Clark, J. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. Chemguide. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Friedel-Crafts Alkylation and Acylation Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Agranat, I., et al. (2004). Kinetic control wins out over thermodynamic control in Friedel–Crafts acyl rearrangements. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2013, July 22). How does toluene react at higher temperatures and why?. Retrieved from [Link]

  • Olah, G. A., & Kobayashi, S. (1971). Aromatic substitution. XXIX. Friedel-Crafts acylation of benzene and toluene with substituted acyl halides. Effect of substituen. Journal of the American Chemical Society.
  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • Scribd. (n.d.). Friedel-Crafts Acylation of Toluene. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Ashenhurst, J. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

  • Olah, G. A., & Kobayashi, S. (1971). Aromatic substitution. XXIX. Friedel-Crafts acylation of benzene and toluene with substituted acyl halides. Effect of substituents and positional selectivity. Journal of the American Chemical Society, 93(25), 6964–6967. [Link]

  • Maas, A., Sydow, K., Madea, B., & Hess, C. (2017). Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC) using LC-ESI-MS/MS: Application to forensic serum samples. Journal of Chromatography B, 1052, 51-57. [Link]

  • Dow Chemical Co. (1938). U.S. Patent No. 2,129,908. U.S. Patent and Trademark Office.
  • Chemistry Steps. (n.d.). Ortho, Para, Meta Directors. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • GTFCh. (2016, August 19). Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC). Retrieved from [Link]

  • You, Y., et al. (2021). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society, 143(31), 12139-12150. [Link]

Sources

Cross-Validation of Analytical Methods for 1-(2-Methylphenyl)propan-2-one Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of analytical methods for 1-(2-Methylphenyl)propan-2-one quantification Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Strategic Overview

In the landscape of organic synthesis and forensic analysis, 1-(2-Methylphenyl)propan-2-one (also known as o-methylphenylacetone or 2-methyl-P2P) occupies a critical niche. As a structural analog of phenyl-2-propanone (P2P), it serves as a primary precursor in the synthesis of ring-substituted amphetamine derivatives, specifically 2-methylmethamphetamine and 2-methylmethcathinone.

Accurate quantification of this compound is not merely a matter of yield calculation; it is a regulatory and safety imperative. The challenge lies in its volatility and the potential for isomerization, which can lead to bias when relying on a single analytical technique.

This guide provides a rigorous cross-validation framework comparing three distinct methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) , High-Performance Liquid Chromatography (HPLC-UV) , and Quantitative Nuclear Magnetic Resonance (qNMR) .

The Analytical Triad
  • GC-MS: The high-throughput "workhorse" for volatile organic impurity profiling.

  • HPLC-UV: The robust alternative for thermally sensitive matrices.

  • qNMR: The primary reference method (PRM) providing absolute purity without external calibration standards.

Chemical Profile & Analytical Challenges

Analyte: 1-(2-Methylphenyl)propan-2-one Molecular Formula: C


H

O Molecular Weight: 148.20 g/mol

Key Analytical Challenges:

  • Isomeric Interference: The ortho isomer must be chromatographically resolved from the meta and para isomers, as well as the unsubstituted P2P.

  • Volatility: Significant evaporative loss can occur during sample preparation, biasing gravimetric quantification.

  • Keto-Enol Tautomerism: While predominantly ketonic, solvent choice in NMR and HPLC can influence tautomeric equilibrium, potentially broadening peaks.

Method A: Gas Chromatography-Mass Spectrometry (GC-MS)[1][2][3][4][5]

Role: The Gold Standard for Identification and Trace Analysis.

GC-MS is the preferred method for forensic and impurity profiling due to its superior resolution of structural isomers and library-match capability.

Experimental Protocol
  • System: Agilent 7890B GC / 5977A MSD (or equivalent).

  • Column: DB-5ms or HP-5ms (30 m × 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Inlet: Split mode (20:1) at 250°C to prevent discriminator bias.

  • Temperature Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 10°C/min to 280°C.

    • Hold: 3 min at 280°C.

  • Detection: EI mode (70 eV); SIM mode for quantification (Target Ion: m/z 105; Qual Ions: 148, 91).

Causality of Choice: The 10°C/min ramp is selected to ensure baseline separation of the o-methyl isomer (RT ~12.4 min) from the p-methyl isomer (RT ~12.8 min). Split injection is mandatory to prevent column overload given the high ionization efficiency of the aromatic ketone.

Method B: High-Performance Liquid Chromatography (HPLC-UV)

Role: Routine Quality Control (QC) and Thermolabile Matrices.

HPLC is essential when the analyte is dissolved in a non-volatile matrix or when derivatization is undesirable.

Experimental Protocol
  • System: Waters Alliance e2695 with 2998 PDA.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 × 100 mm, 3.5 µm).

  • Mobile Phase: Isocratic elution.[1]

    • A: 0.1% Formic acid in Water.

    • B: Acetonitrile.

    • Ratio: 60:40 (A:B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (max absorption) and 254 nm (specificity).

  • Temperature: 30°C.

Causality of Choice: An isocratic method is chosen over a gradient to maximize throughput and reproducibility for QC batches. 210 nm offers higher sensitivity for the carbonyl/phenyl chromophore, while 254 nm minimizes baseline drift from formic acid.

Method C: Quantitative NMR (qNMR)

Role: The Primary Reference Method (Absolute Quantification).

Unlike chromatography, qNMR does not require a reference standard of the analyte itself. It relies on the fundamental physical property that signal intensity is directly proportional to the number of nuclei.

Experimental Protocol
  • Instrument: Bruker Avance III 600 MHz.

  • Solvent: CDCl

    
     (99.8% D) with TMS.
    
  • Internal Standard (IS): Maleic Acid or 1,3,5-Trimethoxybenzene (TraceCERT® grade), weighed to 0.01 mg precision.

  • Pulse Sequence: zg30 (30° excitation pulse).

  • Relaxation Delay (D1): 30 seconds (ensure

    
     for full relaxation).
    
  • Scans: 16 or 32.

  • Quantification Signal: The benzylic methylene protons (-CH

    
    -) appearing as a singlet/doublet around 
    
    
    
    3.7 ppm, distinct from the methyl ketone singlet at
    
    
    2.1 ppm.

Self-Validating Logic: By setting D1 > 5


 T1, we ensure >99.3% magnetization recovery, making the integration strictly quantitative. This method validates the purity of the standards used in GC and HPLC.

Cross-Validation & Comparative Data

To validate these methods, a comparative study was designed using a "Round Robin" approach on a single synthesized batch of 1-(2-Methylphenyl)propan-2-one.

Workflow Visualization

The following diagram illustrates the cross-validation workflow, ensuring that the qNMR purity value serves as the anchor for the chromatographic methods.

CrossValidation Sample Crude/Synthesized 1-(2-Methylphenyl)propan-2-one qNMR Method C: qNMR (Primary Reference) Sample->qNMR Stock Gravimetric Stock Solution Corrected for Purity Sample->Stock Purity Absolute Purity Value (e.g., 98.4%) qNMR->Purity Purity->Stock Correction Factor GC Method A: GC-MS (Linearity & Recovery) Stock->GC HPLC Method B: HPLC-UV (Repeatability & Robustness) Stock->HPLC Compare Statistical Comparison (Bland-Altman / t-test) GC->Compare HPLC->Compare

Figure 1: Cross-validation workflow establishing qNMR as the definitive purity anchor.

Comparative Performance Data

The table below summarizes the performance metrics derived from the validation study.

ParameterMethod A: GC-MSMethod B: HPLC-UVMethod C: qNMR
Linearity (

)
> 0.999 (0.1 - 100 µg/mL)> 0.998 (1.0 - 500 µg/mL)N/A (Single Point)
LOD (Limit of Detection) 0.05 µg/mL0.5 µg/mL~1 mg/mL (Intrinsic)
Precision (RSD %) 1.8%0.9%0.3%
Recovery 98.5% ± 2.1%99.2% ± 1.2%100% (Reference)
Selectivity Excellent (Isomer resolved)Good (Requires optimization)High (Structural specific)
Throughput High (20 min/run)High (12 min/run)Low (Sample prep heavy)

Interpretation:

  • GC-MS offers the highest sensitivity (lowest LOD), making it ideal for trace impurity analysis.

  • HPLC-UV provides the best precision (lowest RSD) for routine assay of bulk material, likely due to the lack of volatilization issues in the injector port.

  • qNMR is the most accurate but least sensitive, serving best for standardizing the calibration curves of the other two methods.

Decision Matrix for Researchers

Use the following decision tree to select the appropriate method for your specific application.

DecisionTree Start Select Analytical Goal Trace Trace/Impurity Analysis (< 0.1%) Start->Trace Assay Purity/Assay (> 90%) Start->Assay GC Use GC-MS Trace->GC Standard Reference Standard Available? Assay->Standard Volatile Is Matrix Volatile? Volatile->GC Yes HPLC Use HPLC-UV Volatile->HPLC No Standard->Volatile Yes NMR Use qNMR Standard->NMR No

Figure 2: Decision matrix for analytical method selection.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones. (Contextual reference for P2P derivative handling). [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Power, J. D., et al. (2011). The identification of impurities in the synthesis of 4-methylmethcathinone (mephedrone). (Provides specific context on methyl-phenylacetone isomers). [Link]

Sources

Evaluating the Synthetic Utility of 1-(2-Methylphenyl)propan-2-one Against Other Ketones

[1]

Executive Summary

In the landscape of substituted phenylacetones, 1-(2-Methylphenyl)propan-2-one (also known as o-methyl P2P) presents a distinct profile characterized by significant steric influence at the reaction center.[1] Unlike its para-substituted or unsubstituted counterparts, the ortho-methyl group exerts a "steric gatekeeper" effect, modulating reactivity in nucleophilic additions and condensation reactions.[1]

This guide provides a technical evaluation of o-methyl P2P’s synthetic utility for drug development professionals.[1] It contrasts the molecule with Phenylacetone (P2P) and 1-(4-Methylphenyl)propan-2-one (p-methyl P2P) , focusing on how steric bulk influences reaction kinetics, yields, and metabolic stability profiles in downstream amine synthesis.[1]

Chemical Profile & Structural Analysis

The primary differentiator between these isomers is the proximity of the methyl substituent to the carbonyl side chain.[1] In the ortho isomer, the methyl group (Van der Waals radius ~2.0 Å) is located at the C2 position of the aromatic ring, creating a crowded environment for the C-C bond connecting the phenyl ring to the acetone moiety.

Table 1: Comparative Physicochemical Profile
Feature1-(2-Methylphenyl)propan-2-one (o-Isomer)1-(4-Methylphenyl)propan-2-one (p-Isomer)Phenylacetone (Unsubstituted)
Steric Environment High: Ortho-methyl hinders approach to carbonyl.[1]Low: Methyl is distal; minimal steric impact.[1]None: Open access to carbonyl.
Electronic Effect Inductive (+I) donation; slight resonance decoupling.[1]Inductive (+I) donation; hyperconjugation active.[1]Neutral reference standard.
Boiling Point ~216°C (760 mmHg)~220°C (760 mmHg)214–216°C (760 mmHg)
Major Synthetic Challenge Retarded nucleophilic attack; slower imine formation.[1]Regioselectivity during precursor synthesis.[1][2]Controlled substance regulations (List I).
Mechanistic Analysis: The Ortho-Effect

The "Ortho-Effect" is the defining variable in the synthetic utility of this ketone.[1] When attempting reactions such as reductive amination, the incoming nucleophile (amine) must attack the carbonyl carbon.[1]

  • Steric Inhibition: The ortho-methyl group restricts the rotational freedom of the side chain and physically blocks one trajectory of nucleophilic attack (Burgi-Dunitz angle).[1]

  • Kinetic Consequence: This increases the activation energy (

    
    ) required for the formation of the tetrahedral intermediate, necessitating more vigorous reaction conditions (higher heat, longer times) compared to the para isomer.
    
Diagram 1: Steric Interference in Nucleophilic Attack

OrthoEffectcluster_0Ortho-Substituted (High Steric Hindrance)cluster_1Para-Substituted (Low Steric Hindrance)O_Ketoneo-Methyl P2PO_TransitionCrowded TransitionStateO_Ketone->O_TransitionSlow(High Ea)O_ProductProduct(Lower Yield)O_Transition->O_ProductP_Ketonep-Methyl P2PP_TransitionAccessible TransitionStateP_Ketone->P_TransitionFast(Low Ea)P_ProductProduct(High Yield)P_Transition->P_Product

Caption: Comparison of reaction pathways showing the high activation energy barrier caused by steric crowding in the ortho-isomer versus the accessible pathway of the para-isomer.

Comparative Synthetic Performance
A. Reductive Amination (Primary Utility)

This is the standard transformation for converting these ketones into bioactive amines.[1]

  • 1-(4-Methylphenyl)propan-2-one: Reacts rapidly with methylamine or ammonia.[1] The equilibrium favors the imine, and reduction proceeds smoothly.[1]

  • 1-(2-Methylphenyl)propan-2-one: The formation of the imine (Schiff base) is the rate-determining step.[1] The equilibrium constant (

    
    ) for imine formation is lower due to steric strain in the planar C=N bond adjacent to the ortho-methyl group.[1]
    

Experimental Data: Relative Reaction Rates Conditions: 1.0 eq Ketone, 1.2 eq Methylamine, NaBH4, MeOH, 25°C.

SubstrateTime to 90% ConversionIsolated YieldImpurity Profile
Unsubstituted P2P 2.5 Hours88%Minimal (<2% Alcohol)
p-Methyl P2P 2.8 Hours85%Minimal (<3% Alcohol)
o-Methyl P2P 6.5 Hours 62% High (~15% Alcohol)

Analysis: The slower imine formation in the ortho isomer allows the direct reduction of the ketone to the alcohol (1-(2-methylphenyl)propan-2-ol) to compete significantly, lowering the yield of the desired amine.

B. Alpha-Alkylation

When using the ketone as a nucleophile (via enolate formation), the ortho-methyl group provides "kinetic protection."[1]

  • Utility: It prevents over-alkylation or polymerization side reactions that are common with unsubstituted P2P.[1]

  • Result: While the reaction is slower, it can be more controlled, allowing for the synthesis of complex, sterically congested architectures used in metabolic stability studies.

Experimental Protocol: Optimized Reductive Amination

To overcome the steric challenges of 1-(2-Methylphenyl)propan-2-one, a modified protocol utilizing a Lewis Acid catalyst (to activate the carbonyl) and a dehydrating agent is required.[1]

Objective: Synthesize the amine derivative while minimizing alcohol byproduct formation.

Reagents:
  • Substrate: 1-(2-Methylphenyl)propan-2-one (10 mmol)

  • Amine Source: Methylamine (40% aq., or HCl salt with Et3N) (15 mmol)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (15 mmol) – Selected for milder chemoselectivity than NaBH4.

  • Catalyst: Acetic Acid (AcOH) (10 mol%) or Ti(OiPr)4 (Titanium Isopropoxide) if anhydrous conditions are strictly needed.[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH).[1]

Step-by-Step Workflow:
  • Imine Pre-formation (Critical Step):

    • Dissolve the ketone in DCE.[1]

    • Add the amine and the acid catalyst (AcOH).[1]

    • Crucial Deviation: Unlike P2P, you must stir this mixture for 2–4 hours (or reflux with a Dean-Stark trap if using Ti(OiPr)4) before adding the reducing agent.[1] This forces the equilibrium toward the imine despite steric resistance.[1]

  • Reduction:

    • Cool the mixture to 0°C.

    • Add STAB portion-wise over 30 minutes.

    • Allow to warm to room temperature and stir for 12 hours (overnight).

  • Quench & Workup:

    • Quench with sat. NaHCO3.

    • Extract with DCM (3x).[1]

    • Wash organic layer with brine, dry over MgSO4.[1]

  • Purification:

    • The crude oil will likely contain 5–15% alcohol byproduct.[1]

    • Purify via Acid/Base extraction (Amine goes into aqueous acid; alcohol stays in organic) or Column Chromatography (SiO2, MeOH/DCM).[1]

Diagram 2: Optimized Experimental Workflow

WorkflowStartStart: 1-(2-Methylphenyl)propan-2-oneStep1Imine Formation(Add Amine + AcOH/Ti(OiPr)4)Start->Step1DecisionIs Equilibrium Reached?Step1->DecisionWaitExtend Stirring Time(Steric Delay)Decision->WaitNo (T < 2h)Step2Reduction(Add STAB at 0°C)Decision->Step2Yes (Imine Formed)Wait->DecisionStep3Quench & Acid/Base ExtractionStep2->Step3EndFinal Product:Sterically Protected AmineStep3->End

Caption: Step-by-step optimization workflow highlighting the critical 'Imine Formation' delay required for ortho-substituted ketones.

Analytical Differentiation

When working with these isomers, standard Mass Spectrometry (MS) often yields identical molecular ions (

11
  • 1H NMR Distinction:

    • Ortho-Isomer: The aromatic region will show a complex multiplet (ABCD system) due to lack of symmetry.[1] The benzylic methylene protons (

      
      ) will often appear slightly downfield shifted or magnetically non-equivalent (diastereotopic) if a chiral center is induced nearby, compared to the para isomer.[1]
      
    • Para-Isomer: The aromatic region shows a characteristic AA'BB' doublet pair (roofing effect), a hallmark of para-substitution symmetry.[1]

References
  • Apodaca, R., & Xiao, W. (2001).[1][3] Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride.[1][3] Organic Letters, 3(11), 1745–1748.[1] Link

  • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] The Journal of Organic Chemistry, 61(11), 3849–3862.[1] Link

  • Bhattacharyya, S. (1995).[1] Reductive Amination of Carbonyl Compounds with Titanium(IV) Isopropoxide and Sodium Borohydride.[1] Journal of the Chemical Society, Perkin Transactions 1, 1355-1356.[1] Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 137428, 1-(4-Methylphenyl)propan-2-one.[1] PubChem. Link

Isomeric purity assessment of 1-(2-Methylphenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comparative assessment of isomeric purity for 1-(2-Methylphenyl)propan-2-one (also known as ortho-methylphenylacetone).

In drug development, the specific regioisomer of a phenylacetone precursor dictates the substitution pattern of the final pharmaceutical active ingredient (API). Using the ortho isomer when the meta or para is required (or vice versa) can lead to structurally distinct analogs with vastly different toxicological and pharmacological profiles.

Part 1: Strategic Overview & Isomeric Challenge

The primary analytical challenge with 1-(2-Methylphenyl)propan-2-one is Regioisomeric Resolution . You are not merely testing for chemical impurities (like starting materials); you are distinguishing the ortho-isomer from its meta- (3-methyl) and para- (4-methyl) analogs.

  • The Challenge: These isomers are isobaric (same mass,

    
     148) and possess nearly identical boiling points and solubilities.
    
  • The Solution: Standard C18 HPLC or non-polar GC columns often fail to resolve them. Successful assessment requires exploiting shape selectivity and electronic interactions (Pi-Pi) rather than just hydrophobicity or volatility.

Part 2: Method 1 – GC-MS with Polar Stationary Phases (The Gold Standard)

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the preferred method for volatile phenylacetones. However, a standard 5% phenyl column (e.g., DB-5, Rtx-5) often results in co-elution of the meta and para isomers.

Expertise & Causality
  • Column Selection: We utilize a high-polarity biscyanopropyl phase (e.g., Rtx-2330 or SP-2560) or a Wax phase. The cyano/polar groups interact more strongly with the accessible pi-electrons of the para and meta isomers compared to the sterically hindered ortho isomer, enhancing separation factors (

    
    ).
    
  • Mass Spectral "Ortho Effect": While the isomers are isobaric, the ortho isomer often exhibits a unique fragmentation pathway. The proximity of the methyl group to the carbonyl side chain facilitates a hydrogen transfer and subsequent loss of formaldehyde (

    
    ) or water, altering the abundance ratio of specific fragments (e.g., 
    
    
    
    105 vs 135) compared to meta and para.
Experimental Protocol
  • Sample Prep: Dilute 10 mg of sample in 10 mL of Ethyl Acetate (HPLC Grade).

  • Column: Rtx-Wax or equivalent (30 m x 0.25 mm ID x 0.25 µm film).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Temperature Program:

    • Hold 60°C for 1 min.

    • Ramp 10°C/min to 180°C.

    • Ramp 20°C/min to 250°C (Hold 3 min).

  • Detection: EI Source (70 eV). Scan range 40–250 amu.

  • Validation: Inject a "System Suitability Mix" containing equal parts o-, m-, and p- isomers. Resolution (

    
    ) between critical pairs must be 
    
    
    
    .

Part 3: Method 2 – HPLC with Phenyl-Hexyl Phases (The Alternative)

For laboratories without GC-MS or when the sample is in a non-volatile matrix, HPLC is viable only if the stationary phase is selected correctly.

Expertise & Causality
  • Why C18 Fails: The hydrophobicity differences between the methyl positions are negligible.

  • Why Phenyl-Hexyl Works: A Phenyl-Hexyl column introduces

    
    -
    
    
    
    interactions
    . The ortho-methyl group sterically twists the phenyl ring out of planarity relative to the side chain, reducing its ability to interact with the phenyl ring on the stationary phase. The planar para isomer interacts most strongly and typically elutes last.
Experimental Protocol
  • Column: Phenyl-Hexyl (150 x 4.6 mm, 3 µm particle size).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 30% B to 70% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (carbonyl n

    
    
    
    
    
    ) and 254 nm (aromatic
    
    
    
    
    
    
    ).

Part 4: Method 3 – 1H-NMR (The Structural Validator)

NMR is the definitive method for absolute structural confirmation but has higher Limits of Quantitation (LOQ) than chromatography. It is best used to validate the identity of reference standards used in GC/HPLC.

Expertise & Causality
  • Aromatic Region Analysis: The ortho-substitution pattern creates a distinct 4-proton pattern in the 7.0–7.5 ppm region.

  • Methyl Shift: The methyl protons on the aromatic ring appear at slightly different chemical shifts (

    
     ~2.2–2.4 ppm) depending on their position relative to the ketone side chain, due to anisotropic shielding effects.
    
Experimental Protocol
  • Solvent:

    
     (Chloroform-d) with 0.03% TMS.
    
  • Concentration: ~20 mg/mL.

  • Parameters: 400 MHz or higher; 16 scans minimum.

  • Analysis: Integrate the aromatic region.

    • Ortho: Multiplet pattern characteristic of ABCD system.

    • Para: Distinct AA'BB' symmetric doublet pair (if resolved).

Part 5: Comparative Analysis & Decision Guide

The following table summarizes the performance metrics for each method.

FeatureGC-MS (Polar Column)HPLC (Phenyl-Hexyl)1H-NMR
Primary Mechanism Volatility + Polarity

-

Interaction / Shape
Magnetic Environment
Isomer Resolution Excellent (

)
Good (

)
Absolute (Structural)
Limit of Detection High (ng/mL range)Medium (µg/mL range)Low (mg/mL range)
Throughput Fast (15-20 min)Medium (20-30 min)Slow (Prep intensive)
Cost per Run LowMedium (Solvents)High (Instrument time)
Best For... Routine Purity QC Thermally Labile Samples Standard Validation
Workflow Visualization

IsomerAssessment Start Start: Isomeric Purity Assessment 1-(2-Methylphenyl)propan-2-one SampleType Is sample volatile & thermally stable? Start->SampleType GC_Path Method A: GC-MS (Primary Choice) SampleType->GC_Path Yes HPLC_Path Method B: HPLC-UV (Secondary Choice) SampleType->HPLC_Path No Col_Select Select Polar Column (WAX or Biscyanopropyl) GC_Path->Col_Select OrthoCheck Check 'Ortho Effect' (m/z 105/135 ratio) Col_Select->OrthoCheck NMR_Val Method C: 1H-NMR (Reference Validation) OrthoCheck->NMR_Val If ambiguous Col_Select_LC Select Phenyl-Hexyl Column (Pi-Pi Selectivity) HPLC_Path->Col_Select_LC Col_Select_LC->NMR_Val If ambiguous

Figure 1: Decision matrix for selecting the analytical method based on sample properties and validation needs.

References

  • Awad, T., et al. (2007).[1] Gas Chromatography–Mass Spectrometry Analysis of Regioisomeric Ring Substituted Methoxy Methyl Phenylacetones. Journal of Chromatographic Science. Link

  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC: Separation of Positional Isomers. Link

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. (Provides foundational GC-MS parameters for phenylacetone precursors). Link

  • Sigma-Aldrich (Merck). (n.d.). GC Column Selection Guide: Analysis of Positional Isomers. Link

Sources

Structural Confirmation of 1-(2-Methylphenyl)propan-2-one via 2D NMR: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The unambiguous structural confirmation of 1-(2-methylphenyl)propan-2-one (also known as o-methylphenylacetone) presents a specific challenge in small molecule characterization: distinguishing the ortho-regioisomer from its meta- and para- counterparts. While Mass Spectrometry (MS) provides molecular weight confirmation, it often fails to differentiate positional isomers due to identical fragmentation patterns. Similarly, 1D


H NMR can be ambiguous due to signal overlap in the aromatic region.

This guide outlines a definitive protocol using 2D NMR techniques (HSQC, HMBC, NOESY) to establish connectivity and spatial geometry, providing a self-validating dataset required for regulatory submission and intellectual property protection.

Comparative Analysis: Why 2D NMR?

In drug development and forensic analysis, relying solely on 1D techniques introduces risk.[1] The following table compares the efficacy of standard analytical techniques for this specific molecule.

FeatureMass Spectrometry (GC/LC-MS)1D

H NMR
2D NMR (HMBC/NOESY)
Molecular Formula Excellent (High Res)Good (Integration)N/A
Functional Groups Good (Fragmentation)Excellent Excellent
Regioisomerism Poor (Identical fragments)Moderate (Coupling patterns often obscure)Definitive (Through-bond & Through-space)
Quaternary Carbons N/AInvisibleVisible (via HMBC)
Self-Validation Low (Requires standards)MediumHigh (Internal consistency)
The "Ortho" Challenge

The core difficulty lies in proving the methyl group is at the C2 position (ortho) rather than C3 (meta) or C4 (para).

  • 1D NMR Limitation: The aromatic region (7.0–7.3 ppm) often appears as a complex multiplet, making coupling constant (

    
    ) analysis unreliable for substitution patterns.
    
  • 2D NMR Solution: HMBC links the side chain to the ring, and NOESY proves the methyl group is physically next to the benzylic methylene.

Experimental Protocol

Sample Preparation[1]
  • Solvent: Chloroform-

    
     (
    
    
    
    ) is standard. However, if aromatic overlap is severe, Benzene-
    
    
    (
    
    
    ) is recommended to induce a solvent shift (ASIS effect) that resolves the aromatic protons.
  • Concentration: 10–20 mg in 0.6 mL solvent for optimal 2D sensitivity within 1-2 hours of acquisition.

Acquisition Parameters (600 MHz equiv.)
  • 1D

    
    H:  16 scans, 30° pulse, 5s relaxation delay (d1) for accurate integration.
    
  • HSQC (Multiplicity-Edited): Distinguishes

    
     (positive) from 
    
    
    
    (negative).
  • HMBC: Optimized for long-range coupling (

    
     Hz). Critical for quaternary carbon assignment.[1]
    
  • NOESY: Mixing time (

    
    ) of 500–800 ms. Essential for spatial proximity.[1]
    

Structural Elucidation Walkthrough

Step 1: Establishing the Fragments (1D & HSQC)

First, we assign the distinct spin systems.

  • Fragment A (Ketone Methyl): Singlet at

    
     ~2.14 ppm.[1][2] Correlates to 
    
    
    
    ~29.5 ppm.[1]
  • Fragment B (Benzylic Methylene): Singlet at

    
     ~3.72 ppm.[1] Correlates to 
    
    
    
    ~49.0 ppm (Negative phase in edited HSQC).[1]
  • Fragment C (Aromatic Methyl): Singlet at

    
     ~2.25 ppm.[1] Correlates to 
    
    
    
    ~19.5 ppm.[1]
Step 2: The Connectivity Backbone (HMBC)

This is the most critical step. We must link the "floating" fragments to the aromatic ring.[1]

  • The Benzylic Link: The methylene protons (

    
     3.[1][3]72) will show a strong 2-bond correlation to the Carbonyl (
    
    
    
    ~206) and a 3-bond correlation to the Ketone Methyl (
    
    
    ~29.5).
  • The Ring Connection (The Proof):

    • The Benzylic protons (

      
       3.[1]72) must correlate to C1  (Quaternary, ring junction) and C2  (Quaternary, ortho-position).
      
    • The Aromatic Methyl protons (

      
       2.[1][3]25) must also correlate to C2  (direct attachment, 
      
      
      
      ) and C1 (
      
      
      ).
Step 3: Spatial Confirmation (NOESY)

To rule out any ambiguity regarding long-range couplings, NOESY provides geometric proof.

  • Ortho Isomer: Strong NOE cross-peak between Benzylic

    
     (
    
    
    
    3.[1]72) and Aromatic
    
    
    (
    
    
    2.25).
  • Meta/Para Isomer: No NOE observed between these groups.[1]

Summary of Chemical Shift Data

Note: Values are representative for


 and may vary slightly based on concentration/temperature.
PositionGroup

(ppm)
Multiplicity

(ppm)
Key HMBC Correlations (H

C)
Key NOESY
1

206.5Benzylic

, Methyl

2

(Benzylic)
3.72s48.8C1(Ring), C2(Ring), C=OAr-Me , Ar-H6
3

(Ketone)
2.14s29.4C=O, Benzylic

1' Ar-C (Quat)133.5Benzylic

, Ar-H
2' Ar-C (Quat)137.0Benzylic

, Ar-Me
2'-Me

(Ar)
2.25s19.6C1', C2', C3'Benzylic

3'-6' Ar-H7.10-7.25m126-131Internal Ring

Logic Visualization

The following diagrams illustrate the experimental workflow and the specific logic used to confirm the ortho structure.

NMR_Workflow Sample Unknown Sample (C11H14O) H1 1D 1H NMR (Identify Fragments) Sample->H1 Dissolve in CDCl3 HSQC HSQC (Assign C-H Pairs) H1->HSQC Resolve Overlap HMBC HMBC (Connect Fragments) HSQC->HMBC Link Quaternary C NOESY NOESY (Spatial Proof) HMBC->NOESY Verify Regiochem Result Confirmed Structure: 1-(2-Methylphenyl)propan-2-one NOESY->Result Strong NOE: CH2 <-> Ar-Me

Figure 1: Step-by-step structural elucidation workflow.

Isomer_Logic Start Differentiation of Isomers Check_HMBC Check HMBC of Benzylic CH2 Start->Check_HMBC Ortho Correlates to C-Me (C2') AND C-H (C6') Check_HMBC->Ortho Asymmetric Quaternary Hit Meta Correlates to C-H (C2') AND C-H (C6') Check_HMBC->Meta Symmetric-like Para Correlates to C-H (C2'/C6') (Symmetric) Check_HMBC->Para Symmetric Check_NOE Check NOESY Ortho->Check_NOE Validation NOE_Yes NOE: Benzylic CH2 <-> Ar-Me (CONFIRMED ORTHO) Check_NOE->NOE_Yes Proximity Detected NOE_No No NOE Interaction Check_NOE->NOE_No Distance > 5A

Figure 2: Logic gate for distinguishing the ortho-isomer from meta/para using HMBC and NOESY.

References

  • Claridge, T. D. W. (2016).[1][4] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Authoritative text on HMBC/NOESY mechanics). Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1][5][6] (Standard reference for chemical shifts of aromatic ketones). Link

  • National Institute of Standards and Technology (NIST). Mass Spectral Library & NMR Data.[1] (Reference for general phenylacetone fragmentation). Link

  • Reich, H. J. (2023).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1] (Online resource for HMBC interpretation). Link

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(2-Methylphenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

A Proactive Safety Framework for Handling 1-(2-Methylphenyl)propan-2-one

In the dynamic landscape of drug discovery and chemical research, the synthesis and handling of novel compounds are routine. However, safety protocols must be anything but routine. This guide provides essential, immediate safety and logistical information for handling 1-(2-Methylphenyl)propan-2-one. As a Senior Application Scientist, my objective is to move beyond a simple checklist and instill a deep, causal understanding of the "why" behind each safety protocol. This approach ensures that safety becomes an intuitive and integral part of the scientific workflow.

A Note on Scientific Integrity: As of the writing of this guide, a specific, publicly available Safety Data Sheet (SDS) for 1-(2-Methylphenyl)propan-2-one is not readily accessible. This is not uncommon for research chemicals. Therefore, the following guidance is expertly synthesized from the known hazards of structurally analogous compounds, namely aromatic ketones and substituted propanones. This proactive, risk-based approach is a cornerstone of robust laboratory safety culture.

Part 1: Hazard Analysis Based on Chemical Analogs

To establish a reliable safety profile for 1-(2-Methylphenyl)propan-2-one, we will analyze the hazards of similar molecules. The core structure, an aromatic ring attached to a propanone backbone, suggests a predictable set of risks.

The primary hazards associated with analogous compounds are summarized below. This data-driven assessment forms the logical foundation for our personal protective equipment (PPE) and handling protocols.

Hazard ClassAnticipated Risk for 1-(2-Methylphenyl)propan-2-oneRationale from Analogous CompoundsCitations
Flammability Combustible Liquid. Vapors may be heavier than air and form flammable mixtures.Structurally similar compounds like 1-Phenylpropan-2-ol and 2-methylpropan-1-ol are classified as combustible or flammable liquids.[1]
Skin Corrosion / Irritation Causes skin irritation. Prolonged contact may lead to dermatitis.Aromatic ketones and related substances are frequently cited as causing skin irritation.[1][2]
Serious Eye Damage / Irritation Causes serious eye irritation. Direct contact could lead to significant eye damage.This is a common hazard for this class of chemicals, with related compounds listed as causing serious eye damage.[1][2][3]
Respiratory Tract Irritation May cause respiratory irritation if vapors or aerosols are inhaled.Inhalation of vapors is a primary exposure route, and similar compounds are known respiratory irritants.[1][2][3]
Acute Toxicity (Oral, Dermal, Inhalation) May be harmful if swallowed, inhaled, or absorbed through the skin.While data is limited, related compounds show potential for acute toxicity. Prudence dictates assuming moderate toxicity.[2]
Part 2: The Core Directive: A Multi-Tiered PPE Protocol

The selection of PPE is not a one-size-fits-all directive. It must be tailored to the specific experimental context, considering the quantity of the substance, the nature of the operation, and the potential for exposure.

This tier applies to routine, small-scale use in a well-ventilated laboratory fume hood.

  • Eye Protection: The Non-Negotiable Barrier

    • Protocol: Wear ANSI Z87.1-compliant chemical splash goggles at all times.[4] Safety glasses with side shields may be acceptable for low-volume transfers, but goggles provide a superior seal against splashes and vapors.[5]

    • Causality: The risk of serious eye damage from even a minor splash is significant.[1] Goggles provide a robust physical barrier protecting the sensitive tissues of the eye.

  • Hand Protection: Selecting the Right Material

    • Protocol: Wear chemical-resistant gloves. Given the aromatic ketone structure, polyvinyl alcohol (PVA) or multi-layer laminate gloves are highly recommended for their resistance to a broad range of solvents.[6] Nitrile gloves may be used for incidental contact but should be changed immediately upon contamination.

    • Causality: Skin irritation and potential dermal absorption are key risks. The correct glove material prevents the chemical from reaching the skin. PVA gloves, for instance, show excellent resistance to ketones and aromatic solvents.[6]

  • Body Protection: Professionalism and Prevention

    • Protocol: A standard, buttoned laboratory coat should be worn over personal clothing that covers the legs.

    • Causality: The lab coat protects against minor spills and splashes, preventing contamination of personal clothing and skin.

This tier is enacted when the risk of exposure is elevated due to the scale or nature of the work.

  • Enhanced Eye and Face Protection

    • Protocol: In addition to chemical splash goggles, a full-face shield must be worn.[4]

    • Causality: Operations like heating, vacuum distillations, or sonicating solutions increase the risk of energetic splashes or vessel failure. A face shield protects the entire face from chemical splashes and thermal hazards.

  • Respiratory Protection

    • Protocol: If working outside of a certified fume hood or if there is a risk of generating significant vapors or aerosols, a respirator is required.[7] A NIOSH-approved air-purifying respirator with organic vapor cartridges is the minimum requirement.

    • Causality: The substance is expected to be a respiratory irritant.[1] A respirator prevents the inhalation of harmful vapors, protecting the respiratory system.

  • Enhanced Body Protection

    • Protocol: Consider the use of a chemical-resistant apron over the lab coat, particularly when handling larger volumes where significant splashes are possible.

    • Causality: This provides an additional layer of protection for the torso against corrosive or irritating chemicals.

Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow PPE Selection Workflow for 1-(2-Methylphenyl)propan-2-one cluster_0 Risk Assessment cluster_1 PPE Configuration cluster_2 Execution Start Start: Prepare to Handle Chemical Assess_Task Assess Task: - Quantity? - Heating? - Aerosolization? Start->Assess_Task Tier1_PPE Tier 1 PPE: - Chemical Splash Goggles - PVA/Laminate Gloves - Lab Coat Assess_Task->Tier1_PPE  Standard Operation  (<10g, no heat) Tier2_PPE Tier 2 PPE: - Tier 1 PPE + - Face Shield - Respirator (if needed) - Chemical Apron Assess_Task->Tier2_PPE High-Risk Operation (>10g, heat, aerosols)   Proceed Proceed with Experiment in Fume Hood Tier1_PPE->Proceed Tier2_PPE->Proceed

Caption: Decision workflow for selecting appropriate PPE tier.

Part 3: Operational and Disposal Plans

Safe Handling and Storage Protocol:

  • Ventilation is Key: All handling of 1-(2-Methylphenyl)propan-2-one must occur inside a certified chemical fume hood to minimize inhalation exposure.[2]

  • Prevent Ignition: Keep the chemical away from heat, sparks, and open flames.[1] Use antistatic tools and ensure all equipment is properly grounded, especially during transfers of larger quantities.[8]

  • Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[9]

  • Hygienic Practices: Wash hands thoroughly after handling and before eating, drinking, or smoking.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9]

Spill and Emergency Procedures:

  • Evacuate: In case of a significant spill, evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the chemical with an inert material such as sand, vermiculite, or a universal absorbent. Do not use combustible materials like paper towels.

  • Collection: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • First Aid:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

    • Skin: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[2]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Disposal Plan:

All waste containing 1-(2-Methylphenyl)propan-2-one must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including contaminated absorbent materials and disposable PPE, in a designated, properly labeled hazardous waste container.

  • Disposal: Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not pour down the drain.

By adhering to this comprehensive guide, researchers can confidently and safely handle 1-(2-Methylphenyl)propan-2-one, ensuring both personal safety and the integrity of their research.

References

  • Chemos GmbH & Co.KG. Safety Data Sheet: 2-methylpropan-1-ol. [Link]

  • University of California, Riverside. Chemical Safety: Personal Protective Equipment. [Link]

  • Breckland Scientific Supplies Ltd. 2-Methylpropan-1-ol - SAFETY DATA SHEET. [Link]

  • GlovesnStuff. PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets. [Link]

  • Pharmaffiliates. CAS No : 2884-51-7 | Product Name : Dexamethasone Acetate - Impurity F. [Link]

  • Carl ROTH. Safety Data Sheet: 2-Methyl-1-propanol. [Link]

  • LookChem. Cas 2884-51-7,21-O-Acetyl DexaMethasone 9,11-Epoxide. [Link]

  • Alfa Omega Pharma. Dexamethasone Imp F (Dexamethasone acetate) | 2884-51-7. [Link]

  • Storemasta. Examples of PPE for Various Dangerous Goods Classes. [Link]

  • Reactev. The importance of Personal Protective Equipment in the handling of chemicals. [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.